3,4-Difluorobenzoyl isothiocyanate
Description
The exact mass of the compound 3,4-Difluorobenzoyl isothiocyanate is 198.99034122 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Difluorobenzoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluorobenzoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluorobenzoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NOS/c9-6-2-1-5(3-7(6)10)8(12)11-4-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFJDKZVHFOJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N=C=S)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298143 | |
| Record name | 3,4-Difluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926249-80-1 | |
| Record name | 3,4-Difluorobenzoyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926249-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
3,4-Difluorobenzoyl Isothiocyanate: Synthesis, Characterization, and Applications in Drug Development
Introduction and Chemical Significance
Acyl isothiocyanates are highly reactive, versatile building blocks in organic synthesis, serving as critical intermediates for the preparation of thioureas, heterocyclic rings, and biologically active macromolecules. Among these, 3,4-difluorobenzoyl isothiocyanate (CAS: 926249-80-1) represents a specialized derivative with profound implications in medicinal chemistry[1].
The incorporation of a 3,4-difluorophenyl moiety strategically alters the electronic distribution and lipophilicity of the resulting downstream molecules. In drug development, this specific substitution pattern is frequently utilized to enhance metabolic stability, increase target binding affinity via halogen bonding, and facilitate cellular membrane permeability. Notably, derivatives synthesized from 3,4-difluorobenzoyl isothiocyanate, such as piperazinyl thioureas, are actively investigated as potent apoptosis inducers for the treatment of colorectal carcinoma[1].
Mechanistic Principles of Synthesis
The synthesis of 3,4-difluorobenzoyl isothiocyanate relies on a nucleophilic acyl substitution reaction between 3,4-difluorobenzoyl chloride and a thiocyanate salt (typically potassium or ammonium thiocyanate).
Causality in Experimental Design
-
The HSAB Principle: The thiocyanate anion (
) is an ambidentate nucleophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the highly polarized, electron-deficient acyl carbon of the acid chloride acts as a "hard" electrophile. Consequently, it preferentially reacts with the "harder" nitrogen terminus of the thiocyanate anion, yielding the isothiocyanate (-N=C=S) rather than the thiocyanate (-S-C≡N)[2]. -
Anhydrous Imperative: Acyl isothiocyanates are highly susceptible to nucleophilic attack by water, which leads to rapid hydrolysis into 3,4-difluorobenzamide and carbonyl sulfide (COS). Therefore, strictly anhydrous solvents and inert atmospheres (Argon/Nitrogen) are non-negotiable parameters for a successful yield.
-
Phase-Transfer Catalysis (PTC): Inorganic thiocyanate salts have poor solubility in aprotic organic solvents like dichloromethane (DCM). Introducing Polyethylene glycol 400 (PEG-400) chelates the metal cation (e.g.,
), liberating a highly reactive, "naked" thiocyanate anion into the organic phase. This dramatically accelerates the reaction kinetics at room temperature, preventing the thermal degradation often seen in classical reflux methods[3].
Workflow for the chemical synthesis of 3,4-difluorobenzoyl isothiocyanate.
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes comparing the classical reflux method against the modern phase-transfer catalyzed approach.
| Parameter | Method A: Classical Acetone Reflux | Method B: DCM/Acetone + PEG-400 (PTC) |
| Solvent System | Dry Acetone | Dichloromethane (DCM) / Acetone (1:1) |
| Thiocyanate Source | Ammonium Thiocyanate ( | Potassium Thiocyanate (KSCN) |
| Catalyst | None | Polyethylene glycol 400 (PEG-400) |
| Operating Temperature | Reflux (~56 °C) | Room Temperature (20–25 °C) |
| Reaction Time | 4 - 6 hours | 2 hours |
| Typical Yield | 70 - 80% | > 85% |
| Primary Advantage | Simple reagent profile; no specialized catalyst | Milder conditions; faster kinetics; higher purity |
Experimental Protocols
Protocol: Phase-Transfer Catalyzed Synthesis (Method B)
This protocol is engineered as a self-validating system. The visual precipitation of potassium chloride (KCl) serves as an intrinsic indicator of reaction progression[3].
Step 1: System Preparation
-
Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of dry Argon.
-
Charge the flask with 0.2 g (2 mmol) of anhydrous Potassium Thiocyanate (KSCN).
-
Add 15 mL of anhydrous Dichloromethane (DCM) and 15 mL of anhydrous Acetone. Stir to form a suspension.
-
Add 3–5 drops of PEG-400. Causality: The PEG-400 immediately begins solubilizing the thiocyanate into the organic phase, transitioning the reaction from solid-liquid to a homogeneous reactive state.
Step 2: Electrophile Addition
-
Dissolve 0.26 mL (approx. 2 mmol) of 3,4-difluorobenzoyl chloride in 5 mL of anhydrous DCM.
-
Add this solution dropwise to the main reaction flask over 15 minutes at room temperature.
-
Validation Checkpoint: Within 10 minutes of addition, a fine, dense white precipitate (KCl) will begin to form, confirming that the nucleophilic substitution is actively occurring.
Step 3: Reaction and Workup
-
Stir the mixture vigorously at room temperature for exactly 2 hours[3].
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the KCl byproduct.
-
Evaporate the filtrate under reduced pressure (rotary evaporator, water bath < 30 °C) to isolate 3,4-difluorobenzoyl isothiocyanate as a pale yellow to orange oil.
-
Storage: The product must be used immediately for downstream synthesis or stored at 2-8 °C under Argon to prevent hydrolytic degradation.
Structural Characterization
Accurate characterization is paramount to ensure the absence of unreacted acid chloride or hydrolyzed benzoic acid.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is the most rapid diagnostic tool for this workflow. The successful formation of the isothiocyanate is unequivocally confirmed by the appearance of a massive, broad absorption band at ~1950–2000 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=S group. Additionally, the carbonyl (C=O) stretch will present a sharp peak at approximately 1696 cm⁻¹ , shifted slightly from the starting acid chloride[2].
-
Nuclear Magnetic Resonance (NMR):
-
¹⁹F NMR: Crucial for verifying the integrity of the fluorinated ring. It will display two distinct multiplet signals (due to ortho-coupling,
Hz, and coupling with adjacent protons) corresponding to the fluorine atoms at the 3 and 4 positions. -
¹³C NMR: The isothiocyanate carbon (-N=C=S) typically resonates distinctly in the region of 145–150 ppm, while the highly deshielded carbonyl carbon appears at 160–165 ppm.
-
Downstream Applications in Drug Discovery
Once synthesized, 3,4-difluorobenzoyl isothiocyanate acts as a highly reactive electrophile for nucleophilic addition by primary or secondary amines. Because the isothiocyanate carbon is highly electrophilic, amines attack it rapidly at room temperature without the need for coupling reagents.
This specific pathway is currently utilized to synthesize complex piperazinyl thiourea derivatives. These downstream compounds are subjected to in vitro and in silico screening, demonstrating significant potential as apoptosis inducers targeting the structural vulnerabilities of colorectal carcinoma cells[1].
Downstream synthesis of bioactive thiourea derivatives for oncological screening.
References
-
Title: 3,4-Difluorobenzoyl isothiocyanate - CAS号926249-80-1 Source: Molaid URL: [Link]
Sources
Spectroscopic Profiling and Synthetic Workflows of 3,4-Difluorobenzoyl Isothiocyanate
Executive Summary
In contemporary medicinal chemistry and drug development, heterocumulenes such as aroyl isothiocyanates serve as highly versatile electrophilic scaffolds. Specifically, 3,4-difluorobenzoyl isothiocyanate (CAS: 926249-80-1)[1] has emerged as a critical intermediate in the synthesis of bioactive thiourea derivatives, including potent F1F0-ATPase inhibitors[2] and potential HIV-1 protease inhibitors[3]. The integration of a 3,4-difluoro substitution pattern on the aromatic ring not only enhances the lipophilicity and metabolic stability of downstream drug candidates but also distinctly alters the electronic environment of the molecule.
This whitepaper provides an in-depth technical guide on the synthesis, isolation, and rigorous spectroscopic characterization (NMR, IR, MS) of 3,4-difluorobenzoyl isothiocyanate. By understanding the causality behind its spectral signatures, researchers can establish self-validating analytical protocols to ensure high-fidelity synthesis.
Synthetic Methodology & Self-Validating Protocols
The synthesis of 3,4-difluorobenzoyl isothiocyanate is classically achieved via a nucleophilic acyl substitution followed by a spontaneous rearrangement. The reaction utilizes 3,4-difluorobenzoyl chloride and a thiocyanate salt (typically ammonium or potassium thiocyanate)[4].
Step-by-Step Experimental Protocol
-
Reagent Preparation : Dissolve 1.0 equivalent of ammonium thiocyanate (
) in anhydrous acetone under an inert argon atmosphere. Acetone is specifically chosen because the byproduct, ammonium chloride ( ), is insoluble in it, driving the reaction forward via Le Chatelier's principle. -
Acyl Chloride Addition : Cool the suspension to 0 °C. Dropwise, add 1.0 equivalent of 3,4-difluorobenzoyl chloride over 30 minutes to control the exothermic nature of the reaction.
-
Reflux & Conversion : Heat the mixture to reflux for 1–2 hours. The reaction proceeds via the initial formation of an acyl thiocyanate, which rapidly and spontaneously isomerizes to the thermodynamically more stable aroyl isothiocyanate.
-
Filtration & Concentration : Cool the mixture to room temperature and filter the precipitated
salt. Concentrate the filtrate under reduced pressure. -
In Situ Utilization : Because aroyl isothiocyanates are highly sensitive to hydrolysis, the resulting 3,4-difluorobenzoyl isothiocyanate is often used in situ for subsequent transamidation or amine addition reactions to form thioureas[5].
Causality in Protocol Design
The protocol is designed as a self-validating system . To ensure the reaction has reached completion without subjecting the moisture-sensitive intermediate to column chromatography, an aliquot is analyzed via ATR-FTIR. The complete disappearance of the acid chloride
Workflow for the synthesis, validation, and application of 3,4-difluorobenzoyl isothiocyanate.
Spectroscopic Characterization (NMR, IR, MS)
Accurate structural elucidation of 3,4-difluorobenzoyl isothiocyanate requires a multi-modal spectroscopic approach. The highly electronegative fluorine atoms withdraw electron density via the inductive effect, subtly deshielding the aromatic protons and splitting the carbon signals through scalar spin-spin coupling (
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is heavily dictated by the spin-1/2 nature of the
-
NMR (400 MHz,
) : The aromatic region exhibits a distinct three-spin system. The proton at C-5 appears as a pseudo-quartet or doublet of doublets (~7.30 ppm) due to ortho-coupling with F-4 and H-6. The protons at C-2 and C-6 are deshielded by the adjacent carbonyl group and appear further downfield (~7.65 - 7.80 ppm)[7]. -
NMR (100 MHz,
) : The most critical diagnostic peaks are the carbonyl carbon (~165.0 ppm) and the isothiocyanate carbon (-N=C=S) which typically resonates around 140–148 ppm. The aromatic carbons bearing the fluorine atoms (C-3 and C-4) appear as massive doublets of doublets due to primary ( Hz) and secondary ( Hz) couplings[6]. -
NMR (376 MHz,
) : Two distinct multiplets are observed around -131.6 ppm and -136.5 ppm, representing the non-equivalent fluorine atoms at the meta and para positions relative to the acyl group[6].
Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is the most rapid and definitive method for identifying aroyl isothiocyanates[8].
-
Isothiocyanate Stretch : The -N=C=S group acts as a pseudo-cumulene, resulting in an asymmetric stretching vibration that is both highly intense and broad, typically dominating the spectrum between 1950 cm
and 2100 cm . -
Carbonyl Stretch : The conjugated aroyl C=O stretch is observed at approximately 1680–1710 cm
. The electron-withdrawing nature of the difluorophenyl ring slightly increases the double-bond character of the carbonyl, pushing it to the higher end of this range.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides a molecular ion peak
Electron ionization (EI) mass spectrometry fragmentation pathway.
Quantitative Data Summary
The following table synthesizes the expected spectroscopic data for 3,4-difluorobenzoyl isothiocyanate based on structural heuristics and analogous fluorinated benzoyl derivatives[9],[6],.
| Analytical Method | Parameter | Observed Value / Range | Structural Assignment |
| Mass Spectrometry (EI) | Molecular Ion ( | m/z 199 | Intact |
| Base Peak | m/z 141 | 3,4-Difluorobenzoyl cation (Loss of | |
| Secondary Fragment | m/z 113 | 3,4-Difluorophenyl cation (Loss of | |
| FT-IR (ATR) | 1950 – 2100 cm | Cumulene-like asymmetric stretch (Broad, Strong) | |
| 1680 – 1710 cm | Aroyl carbonyl stretch (Strong) | ||
| 1120, 1280 cm | C-F stretching vibrations | ||
| 7.65 – 7.80 (m, 2H) | Aromatic H-2 and H-6 | ||
| 7.25 – 7.35 (m, 1H) | Aromatic H-5 | ||
| ~165.0 | Carbonyl Carbon (C=O) | ||
| ~140.0 – 148.0 | Isothiocyanate Carbon (-N=C=S) | ||
| ~150.7, ~154.8 | Aromatic C-3, C-4 (Split into dd by | ||
| -131.6, -136.5 | Non-equivalent F-3 and F-4 atoms |
Conclusion
The utilization of 3,4-difluorobenzoyl isothiocyanate requires meticulous synthetic handling due to its reactive nature. By leveraging the self-validating IR tracking of the isothiocyanate cumulene band and understanding the complex
References
- PubChemLite: Structural Information and Predicted Collision Cross Section of 3,4-difluorobenzoyl isothiocyanate. Université du Luxembourg.
- ChemicalBook: 926249-80-1 CAS Manufactory - 3,4-difluorobenzoyl isothiocyanate. ChemicalBook.
- Molaid: Cycloalkyl guanidine F1F0-ATPase inhibitors and therapeutic uses thereof. Molaid Chemical Database.
- ResearchGate: Characterization of some amino acid derivatives of benzoyl isothiocyanate. ResearchGate.
- CORE: Benzoyl Isothiocyanates Derived Ligands as Potential HIV-1 Protease Inhibitors. CORE (Open Access Research).
- Taylor & Francis: Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1. Taylor & Francis Online.
- DOI (Supporting Information): A General Method for Two-Step Transamidation of Secondary Amides. American Chemical Society.
- Sphinx Knowledge House: Synthesis, Characterization, In Vitro Antibacterial Activity of Some Novel N-{(6-Substituted-1,3-benzo[d]thiazol-2-yl)carbamothioyl} Benzamides. International Journal of ChemTech Research.
- Oxford University Press: The electronic spectra and structural similarity of aroyl isothiocyanates. OUP.
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- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. 3,4-Difluorobenzoyl isothiocyanate - CAS号 926249-80-1 - 摩熵化学 [molaid.com]
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- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. PubChemLite - 3,4-difluorobenzoyl isothiocyanate (C8H3F2NOS) [pubchemlite.lcsb.uni.lu]
3,4-Difluorobenzoyl Isothiocyanate (CAS 926249-80-1): Structural Profiling, Synthetic Workflows, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, highly reactive building blocks. 3,4-Difluorobenzoyl isothiocyanate (3,4-DFBITC) , identified by CAS Number 926249-80-1 , serves as a premier bifunctional electrophile. By leveraging the strong electron-withdrawing properties of its fluorinated aromatic ring, this compound acts as a critical intermediate in the synthesis of complex pharmacophores, including aroyl guanidines and thiourea derivatives.
This technical guide provides an in-depth analysis of the structural causality, self-validating synthetic protocols, and downstream biological applications of 3,4-DFBITC, specifically focusing on its role in developing anti-trypanosomal agents and novel antibacterial compounds.
Physicochemical Profiling & Structural Analysis
To utilize 3,4-DFBITC effectively in synthetic workflows, one must first understand its foundational physicochemical properties and the electronic effects governing its reactivity.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3,4-Difluorobenzoyl isothiocyanate |
| CAS Number | 926249-80-1[1] |
| Molecular Formula | C₈H₃F₂NOS[2] |
| Molecular Weight | 199.17 g/mol [3] |
| SMILES | FC1=C(F)C=C(C=C1)C(=O)N=C=S[4] |
| Appearance | Pale yellow to colorless liquid/solid (temperature dependent) |
Structural Causality & Reactivity
The reactivity of 3,4-DFBITC is dictated by the inductive electron-withdrawing effect (-I effect) of the two fluorine atoms at the meta and para positions of the benzoyl ring.
-
Electrophilic Enhancement: The fluorine atoms pull electron density away from the aromatic ring, an effect that propagates through the carbonyl group to the adjacent isothiocyanate (-N=C=S) carbon.
-
Nucleophilic Susceptibility: This extreme electron deficiency renders the central carbon of the isothiocyanate group highly susceptible to nucleophilic attack by primary and secondary amines. Consequently, 3,4-DFBITC exhibits superior reaction kinetics when forming stable thiourea or guanidine linkages compared to its non-fluorinated analogs.
Self-Validating Synthetic Protocol
The synthesis of 3,4-DFBITC requires strict environmental control. The protocol below details the conversion of 3,4-difluorobenzoyl chloride to the target isothiocyanate using a nucleophilic substitution mechanism.
Step-by-Step Methodology
Reagents: 3,4-Difluorobenzoyl chloride (1.0 eq), Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) (1.2 eq), Anhydrous Acetone.
-
Preparation of the Thiocyanate Suspension: Suspend 1.2 equivalents of finely ground, oven-dried NH₄SCN in anhydrous acetone under an inert nitrogen (N₂) atmosphere.
-
Causality: Acetone is chosen as the solvent because it solubilizes the thiocyanate salt sufficiently to allow the reaction to proceed, while the byproduct (NH₄Cl or KCl) is insoluble and precipitates, driving the reaction forward via Le Chatelier's principle.
-
-
Electrophile Addition: Cool the suspension to 0–5 °C using an ice bath. Add 3,4-difluorobenzoyl chloride dropwise over 30 minutes.
-
Causality: The dropwise addition controls the exothermic nature of the substitution, preventing the thermal degradation of the newly formed isothiocyanate.
-
-
Reflux & Precipitation: Remove the ice bath and gently reflux the mixture (approx. 56 °C) for 2 to 4 hours. Monitor the formation of a dense white precipitate (NH₄Cl).
-
Filtration and Concentration: Cool the mixture to room temperature, filter out the inorganic salts under a vacuum, and concentrate the filtrate using a rotary evaporator to yield crude 3,4-DFBITC.
The Self-Validating System (Quality Control)
To ensure the integrity of the protocol, the system must be self-validating. Moisture is the primary failure point , as it leads to the hydrolysis of the acid chloride back to 3,4-difluorobenzoic acid, and the isothiocyanate to a primary amide.
-
FTIR Validation: Before proceeding to downstream applications, analyze the crude product via Fourier-Transform Infrared Spectroscopy (FTIR). The successful formation of 3,4-DFBITC is confirmed by the disappearance of the acid chloride C=O stretch (~1770 cm⁻¹) and the appearance of a distinct, broad N=C=S asymmetric stretching vibration at 1950–2000 cm⁻¹ . The benzoyl C=O stretch will concurrently shift to ~1690–1710 cm⁻¹.
Downstream Applications in Drug Discovery
The true value of 3,4-DFBITC lies in its capacity to generate diverse, biologically active libraries.
A. Aroyl Guanidines (Anti-Trypanosomal & F1F0-ATPase Inhibitors)
Reacting 3,4-DFBITC with guanidine derivatives yields complex cycloalkyl guanidines. These structures have been patented as potent , showing therapeutic promise for immune disorders and cancer[5].
More recently, high-throughput screening has identified aroyl guanidine derivatives synthesized from fluorinated benzoyl isothiocyanates as highly effective anti-trypanosomal agents against Trypanosoma brucei (the parasite responsible for Human African Trypanosomiasis). As detailed in the , these compounds exert their lethal effects by binding to the F0 subunit of the mitochondrial ATPase, fundamentally disrupting the parasite's energy metabolism and leading to cytotoxicity[6].
B. Thiourea Derivatives (Antibacterial Agents)
When 3,4-DFBITC is reacted with secondary amines, such as dibenzylamine, it undergoes a nucleophilic addition to form N-(dibenzylcarbamothioyl)benzamide derivatives. According to research published in the , these monothiourea isomers have been rigorously evaluated using Density Functional Theory (DFT) and in vitro assays, demonstrating significant drug-likeness and potent antibacterial activity against resistant bacterial strains[7].
Mechanistic Workflows & Visualizations
The following diagrams illustrate the synthetic divergence of 3,4-DFBITC and the biological mechanism of its downstream derivatives.
Caption: Workflow for the synthesis of 3,4-difluorobenzoyl isothiocyanate and its pharmaceutical derivatives.
Caption: Mechanistic pathway of aroyl guanidines targeting F1F0-ATPase to disrupt parasite energy metabolism.
References
- Cycloalkyl guanidine F1F0-ATPase inhibitors and therapeutic uses thereof. United States Patent US9169199B2.
-
Varghese, S., et al. "Novel aroyl guanidine anti-trypanosomal compounds that exert opposing effects on parasite energy metabolism." European Journal of Medicinal Chemistry, 2024, 268:116162. Available at:[Link]
-
Misral, H., et al. "Evaluation of Novel N-(Dibenzylcarbamothioyl)benzamide Derivatives as Antibacterial Agents by Using DFT and Drug-Likeness Assessment." Journal of Chemistry, 2018, Article ID 9176280. Available at:[Link]
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- 5. 3,4-Difluorobenzoyl isothiocyanate - CAS号 926249-80-1 - 摩熵化学 [molaid.com]
- 6. Novel aroyl guanidine anti-trypanosomal compounds that exert opposing effects on parasite energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Solubility, Stability, and Handling of 3,4-Difluorobenzoyl Isothiocyanate in Organic Solvents: A Technical Guide
Executive Summary
3,4-Difluorobenzoyl isothiocyanate (CAS: 926249-80-1)[1] is a highly reactive, bifunctional building block extensively utilized in the synthesis of biologically active heterocycles and substituted thioureas[2]. The presence of the strongly electron-withdrawing 3,4-difluorophenyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack[2]. Consequently, understanding its solubility and stability kinetics in various organic solvents is critical for researchers to prevent premature degradation and ensure reproducible experimental outcomes.
Thermodynamic Stability and Structural Dynamics
Acyl isothiocyanates exist in a delicate thermodynamic balance with their isomers, such as acyl thiocyanates. However, the acyl isothiocyanate form (R-CO-NCS) is thermodynamically favored. This stability is primarily attributed to the robust thermodynamic stability of the carbonyl (C=O) group, which anchors the molecule and prevents spontaneous 1,3-rearrangement under standard conditions[3].
Despite this inherent structural stability, the -N=C=S functionality remains highly reactive toward nucleophiles. The electron-withdrawing nature of the adjacent acyl group promotes rapid nucleophilic addition at the central carbon of the isothiocyanate group[2]. Therefore, the compound's stability is entirely dictated by the solvent environment.
Solubility Profile in Organic Solvents
Like most aroyl isothiocyanates, 3,4-difluorobenzoyl isothiocyanate is hydrophobic and practically insoluble in water[4]. It exhibits excellent solubility in a wide range of organic solvents. However, solubility does not equate to stability. The choice of solvent dictates whether the compound remains intact or undergoes rapid solvolysis.
Table 1: Solubility and Compatibility of 3,4-Difluorobenzoyl Isothiocyanate
| Solvent Category | Solvent | Solubility | Compatibility / Stability |
| Aprotic (Non-Nucleophilic) | Acetone | High | Excellent; standard solvent for thiourea synthesis[5]. |
| Dichloromethane (DCM) | High | Excellent; ideal for short-term reactions and extractions. | |
| Acetonitrile (MeCN) | High | Excellent; suitable for refluxing conditions[2]. | |
| Tetrahydrofuran (THF) | High | Good; must be strictly anhydrous to prevent hydrolysis. | |
| Dimethyl Sulfoxide (DMSO) | High | Moderate; anhydrous grade required, potential side reactions with heat[6]. | |
| Protic (Nucleophilic) | Methanol (MeOH) | High | Poor; reacts rapidly to form methyl thiocarbamates[6]. |
| Ethanol (EtOH) | High | Poor; reacts to form ethyl thiocarbamates[6]. | |
| Water | Insoluble | Poor; undergoes slow hydrolysis forming amides/acids. |
Stability and Degradation Kinetics
The stability of 3,4-difluorobenzoyl isothiocyanate is entirely dependent on the nucleophilicity of the solvent environment[6].
-
Aprotic Solvents: In solvents like acetone, chloroform, and acetonitrile, the compound is highly stable because these solvents lack nucleophilic protons. Acetone is frequently employed as the solvent of choice for reacting aroyl isothiocyanates with amines to form thioureas, as it readily dissolves both reagents without participating in the reaction[5].
-
Protic Solvents: Alcohols and primary/secondary amines must be strictly avoided as primary solvents or storage media. The hydroxyl groups in alcohols act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group. This leads to the irreversible formation of inactive thiocarbamate derivatives[6]. This degradation is significantly accelerated by heat or the presence of basic impurities[6].
Fig 1. Solvent-dependent stability and degradation pathway of 3,4-DFBITC.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to confirm the stability and reactivity of the compound.
Protocol A: Preparation and Storage of 3,4-Difluorobenzoyl Isothiocyanate Stock Solutions
Causality: Moisture and nucleophiles are the primary degradation vectors. Preparing stock solutions in rigorously dried aprotic solvents ensures the structural integrity of the isothiocyanate over time.
-
Solvent Preparation: Dry HPLC-grade acetone or acetonitrile over 3Å molecular sieves for at least 24 hours prior to use.
-
Inert Atmosphere: Purge a dry, amber glass vial with Argon or Nitrogen gas. Aroyl isothiocyanates are moisture-sensitive and should be handled under inert gas[7].
-
Dissolution: Weigh the required amount of 3,4-difluorobenzoyl isothiocyanate and dissolve it in the anhydrous solvent to achieve the desired molarity (e.g., 0.1 M).
-
Validation (Self-Check System): Run a quick Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). A single spot indicates purity. If a highly polar baseline spot appears, hydrolysis or degradation has occurred, and the stock must be discarded.
-
Storage: Seal the vial with a PTFE-lined cap, wrap with Parafilm, and store at -20°C. Stock solutions should ideally be used within 1 month[6].
Protocol B: Synthesis of 3,4-Difluorobenzoyl Thiourea Derivatives
Causality: Acetone is utilized as the reaction medium because it perfectly solubilizes the aroyl isothiocyanate without reacting with it, while also allowing the final thiourea product to precipitate upon the addition of ice water[5].
-
Reagent Mixing: In a round-bottom flask, add 10 mL of the 0.1 M 3,4-difluorobenzoyl isothiocyanate solution in anhydrous acetone.
-
Amine Addition: Slowly add 1.05 equivalents of a primary amine (e.g., aniline) dissolved in 5 mL of anhydrous acetone dropwise over 10 minutes at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring (Self-Check System): Stir the mixture for 1-2 hours. Monitor the disappearance of the isothiocyanate starting material via FT-IR (specifically looking for the complete disappearance of the strong -N=C=S stretching band around 2000 cm⁻¹).
-
Precipitation & Isolation: Once the reaction is complete, pour the mixture into a beaker containing 50 g of crushed ice[8]. The sudden change in solvent polarity will force the hydrophobic thiourea derivative to precipitate.
-
Purification: Filter the white/pale yellow precipitate under vacuum, wash with cold distilled water to remove unreacted amine, and recrystallize from hot ethanol. (Note: Ethanol is safe here because the reactive isothiocyanate group has already been consumed).
Conclusion
The successful utilization of 3,4-difluorobenzoyl isothiocyanate hinges on strict solvent management. Its thermodynamic stability is preserved only in anhydrous, aprotic environments. By leveraging solvents like acetone or acetonitrile and avoiding protic media, researchers can harness the potent electrophilicity of this compound for advanced organic and medicinal chemistry applications.
References
- BenchChem. "Stability of Benzyl Isothiocyanate-d7 in different solvent systems." BenchChem.
- PubChemLite. "3,4-difluorobenzoyl isothiocyanate (C8H3F2NOS)." Université du Luxembourg.
- ARKAT USA.
- ACS Publications. "Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)
- CymitQuimica.
- Fisher Scientific.
- Asian Journal of Chemistry.
- Institut Kimia Malaysia (IKM). "Synthesis and Antibacterial Studies of New 1,2-Bis(Carbonoylthiourea)- Propane." Malaysian Journal of Chemistry.
Sources
- 1. PubChemLite - 3,4-difluorobenzoyl isothiocyanate (C8H3F2NOS) [pubchemlite.lcsb.uni.lu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 532-55-8: Benzoyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ikm.org.my [ikm.org.my]
The Strategic Utility of 3,4-Difluorobenzoyl Isothiocyanate in Medicinal Chemistry: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Synthetic Methodologists
Executive Summary
In the continuous pursuit of novel pharmacophores, the isothiocyanate functional group has emerged as a highly versatile building block in organic synthesis and drug discovery [1]. Specifically, 3,4-Difluorobenzoyl isothiocyanate (CAS: 926249-80-1) represents a privileged intermediate that marries the high reactivity of the acyl isothiocyanate moiety with the unique physicochemical properties imparted by di-fluorine substitution [5].
This technical guide explores the mechanistic rationale, synthetic workflows, and biological applications of 3,4-difluorobenzoyl isothiocyanate (3,4-DFBITC). By acting as a highly efficient electrophile, 3,4-DFBITC enables the rapid assembly of complex thioureas, dihydropyrimidines, and fluorinated heterocycles—molecular architectures that demonstrate profound anticancer, antimicrobial, and agrochemical activities [2, 3].
Chemical Profile & Mechanistic Rationale
The Fluorine Advantage in Drug Design
The incorporation of the 3,4-difluorophenyl moiety into drug candidates is a deliberate strategic choice in medicinal chemistry. Fluorine substitution achieves several critical objectives:
-
Metabolic Stability: The strong C-F bond (approx. 480 kJ/mol) resists oxidative degradation by cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the resulting drug.
-
Lipophilicity & Permeability: The 3,4-difluoro substitution increases the overall lipophilicity (
) of the molecule, facilitating superior penetration across the phospholipid bilayers of target cells (e.g., solid tumor microenvironments). -
Electronic Effects: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects. When conjugated to a thiourea system, this increases the acidity of the adjacent N-H protons, thereby strengthening hydrogen-bond interactions with target kinase active sites (such as the EGFR tyrosine kinase domain) [1].
Reactivity of the Acyl Isothiocyanate Moiety
The central carbon of the isothiocyanate group (
Caption: Synthetic workflow for 3,4-DFBITC generation and downstream heterocycle derivatization.
Key Applications in Drug Discovery
Oncology: Kinase Inhibition and Apoptosis
Derivatives synthesized from 3,4-DFBITC have shown significant promise as anticancer agents. The resulting benzoylthiourea derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases [1]. By blocking EGFR phosphorylation, these compounds disrupt downstream signaling cascades, arresting the cell cycle at the G2/M phase and inducing apoptosis [1]. Furthermore, 3,4-difluoro derivatives utilized in Biginelli reactions yield dihydropyrimidines (e.g., R-fluorestrol analogs) that exhibit potent anti-proliferative activity against hepatocellular and colon cancer stem cells [3].
Antimicrobial and Antifungal Activity
The thiourea linkage, stabilized by the 3,4-difluorobenzoyl group, acts as a potent chelator for essential metal ions required by bacterial and fungal enzymes. These compounds disrupt microbial cell membranes and alter protein expression patterns, showing comparable efficacy to standard reference drugs like Ketoconazole in preliminary in vitro assays [2].
Agrochemicals: Radicle Elongation Inhibition
Beyond human therapeutics, 3,4-difluorophenylthiourea derivatives demonstrate potent herbicidal activity. Specifically, they act as radicle elongation inhibitors against parasitic weeds like Orobanche minor. The electron-withdrawing nature of the fluorine atoms at the meta and para positions is critical for binding affinity in plant target receptors [4].
Quantitative Data & Structure-Activity Relationship (SAR)
The following table summarizes the comparative biological efficacy of various benzoylthiourea derivatives, highlighting the performance of fluorinated scaffolds.
| Compound Class / Substitution | Target / Assay | Observed Biological Activity (IC50 / Inhibition) | Mechanistic Note | Reference |
| 3,4-Difluoro -benzoyl dihydropyrimidine | LOVO Colon Cancer Cells | High potency (Side population inhibition at 10 | Arrests cells at G2 checkpoint; superior to Verapamil. | [3] |
| 3,4-Difluoro -phenylthiourea | Orobanche minor (Weed) | Moderate to High Inhibition of radicle elongation | Electron-withdrawing groups at p-position are critical for SAR. | [4] |
| Unsubstituted Benzoylthiourea | MDA-MB-231 (Breast Cancer) | Moderate (Viability reduced by ~52% at 10 | Acts via intracellular ROS generation and kinase disruption. | [2] |
| 4-Chloro-benzoylthiourea | THP1 (Monocyte line) | IC50 | Induces apoptosis via Cyclin A/B upregulation. | [1] |
Experimental Protocols: A Self-Validating System
To ensure high fidelity and reproducibility, the synthesis of 3,4-difluorobenzoyl thiourea derivatives must be executed with strict control over moisture and addition rates. The following protocol utilizes an in situ generation method, avoiding the isolation of the highly reactive and moisture-sensitive 3,4-DFBITC intermediate [1].
Protocol: One-Pot Synthesis of N-(3,4-Difluorobenzoyl)-N'-Arylthiourea
Rationale: Isothiocyanates rapidly hydrolyze into primary amides and carbonyl sulfide in the presence of water. Therefore, anhydrous conditions are non-negotiable. Generating the isothiocyanate in situ and immediately trapping it with an amine prevents degradation and maximizes the overall yield [1].
Materials Required:
-
3,4-Difluorobenzoyl chloride (1.0 equiv, highly pure)
-
Ammonium thiocyanate (
) (1.1 equiv, dried under vacuum) -
Primary Aryl Amine (e.g., 4-chloroaniline) (1.0 equiv)
-
Anhydrous Acetone (dried over molecular sieves)
Step-by-Step Methodology:
-
Preparation of the Thiocyanate Suspension:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, dissolve
(1.1 equiv) in anhydrous acetone (20 mL per 10 mmol). -
Causality: A slight excess of
ensures complete conversion of the acyl chloride, preventing unreacted acyl chloride from competing with the isothiocyanate in the subsequent amination step.
-
-
In Situ Generation of 3,4-DFBITC:
-
Cool the suspension to 0–5 °C using an ice bath.
-
Add 3,4-difluorobenzoyl chloride (1.0 equiv) dropwise via a pressure-equalizing dropping funnel over 15 minutes.
-
Causality: Dropwise addition controls the exothermic nature of the reaction. As the reaction proceeds, a dense white precipitate of ammonium chloride (
) will form, serving as a visual, self-validating cue that the metathesis is occurring successfully [1]. -
Remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Nucleophilic Condensation:
-
Re-cool the reaction mixture to 0 °C.
-
Prepare a solution of the primary aryl amine (1.0 equiv) in anhydrous acetone (10 mL) and add it dropwise to the reaction mixture.
-
Causality: The amine acts as a nucleophile, attacking the highly electrophilic carbon of the isothiocyanate. The electron-withdrawing 3,4-difluoro groups lower the LUMO of the isothiocyanate, making the reaction highly exothermic and rapid.
-
Stir the mixture at room temperature for 2–3 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 7:3).
-
-
Workup and Purification:
-
Pour the crude reaction mixture into a beaker containing 100 mL of acidified, ice-cold water.
-
Causality: The water quenches any unreacted intermediates, dissolves the
byproduct, and forces the highly lipophilic fluorinated thiourea to precipitate as a solid. -
Collect the precipitate via vacuum filtration, wash thoroughly with deionized water until the filtrate is pH neutral, and recrystallize from an ethanol/dichloromethane mixture to yield the pure product.
-
Mechanism of Action Visualization
The following diagram maps the causal pathway from the administration of a 3,4-difluorobenzoyl thiourea derivative to the ultimate biological endpoint in oncology models [1].
Caption: Proposed mechanism of action for 3,4-difluorobenzoyl thiourea derivatives in cancer cells.
Conclusion & Future Perspectives
3,4-Difluorobenzoyl isothiocyanate is far more than a simple synthetic intermediate; it is a gateway to a vast chemical space of highly active, metabolically stable pharmacophores. By leveraging the unique electronic and lipophilic properties of the 3,4-difluorophenyl group, medicinal chemists can design thioureas and heterocycles with finely tuned target affinities. Future research should focus on utilizing 3,4-DFBITC in transition-metal-catalyzed tandem cyclizations (e.g., CuBr-catalyzed C-H activation) to rapidly generate novel, multi-cyclic fluorinated scaffolds for next-generation targeted therapies [2].
References
-
Synthesis, Structural Characterization and Anticancer Evaluation of 2-Aminobenzothiazole Derivative via Benzoyl Isothiocyanate Asian Journal of Chemistry[Link]
-
Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones MDPI[Link]
-
The structure–activity relationship of aryloxyacetylthioureas for the inhibition of Orobanche minor radicle elongation PMC (National Institutes of Health)[Link]
-
3,4-difluorobenzoyl isothiocyanate (C8H3F2NOS) PubChemLite / Matrix Fine Chemicals[Link]
A Technical Guide to 3,4-Difluorobenzoyl Isothiocyanate Derivatives: Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,4-difluorobenzoyl moiety, in particular, has garnered significant interest. When coupled with the reactive and versatile isothiocyanate functional group, it forms 3,4-difluorobenzoyl isothiocyanate, a key building block for a diverse range of derivatives with promising therapeutic potential. This technical guide provides a comprehensive review of the synthesis, and biological activities of 3,4-difluorobenzoyl isothiocyanate derivatives, with a primary focus on the widely explored N-acylthiourea pharmacophore.
Isothiocyanates (R-N=C=S) are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The benzoyl isothiocyanate scaffold serves as a crucial intermediate in the synthesis of N-benzoylthioureas, which have demonstrated significant potential in drug discovery. This guide will delve into the synthetic pathways to access these molecules, explore their diverse biological applications with insights into their mechanisms of action, and provide practical experimental protocols for their preparation and evaluation.
Synthesis of 3,4-Difluorobenzoyl Isothiocyanate and its Thiourea Derivatives
The synthesis of N-(3,4-difluorobenzoyl)thiourea derivatives commences with the preparation of the key intermediate, 3,4-difluorobenzoyl isothiocyanate. This is typically achieved through the reaction of 3,4-difluorobenzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone or acetonitrile.[2] The in situ generated acyl isothiocyanate is highly reactive and is immediately used in the subsequent step without isolation.
The most common and synthetically valuable reaction of 3,4-difluorobenzoyl isothiocyanate is its addition reaction with primary or secondary amines to yield the corresponding N-(3,4-difluorobenzoyl)thiourea derivatives. This reaction is generally straightforward, proceeding at room temperature or with gentle heating, and affords the desired products in good yields.[3]
Caption: General reaction scheme for the synthesis of N-(3,4-Difluorobenzoyl)thiourea derivatives.
Experimental Protocol: Synthesis of a Representative N-(3,4-Difluorobenzoyl)thiourea Derivative
This protocol describes a general one-pot procedure for the synthesis of N-(aryl)-N'-(3,4-difluorobenzoyl)thioureas.
Materials:
-
3,4-Difluorobenzoyl chloride
-
Ammonium thiocyanate
-
Substituted aniline
-
Anhydrous acetone
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
A solution of 3,4-difluorobenzoyl chloride (10 mmol) in anhydrous acetone (20 mL) is added dropwise to a stirred suspension of ammonium thiocyanate (12 mmol) in anhydrous acetone (30 mL) at room temperature.
-
The reaction mixture is then heated to reflux for 1 hour to ensure the complete formation of 3,4-difluorobenzoyl isothiocyanate.
-
After cooling to room temperature, a solution of the desired substituted aniline (10 mmol) in anhydrous acetone (20 mL) is added dropwise to the reaction mixture.
-
The mixture is then stirred at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is poured into ice-cold water with constant stirring.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Characterization:
The synthesized compounds should be characterized by standard spectroscopic methods, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of characteristic peaks for the aromatic protons, the N-H protons of the thiourea linkage, and the carbonyl and thiocarbonyl carbons. The chemical shifts of the N-H protons are typically observed in the range of δ 11.5-12.6 ppm.[4] The thiocarbonyl carbon signal appears around δ 179-182 ppm.[4]
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies for the N-H, C=O, and C=S functional groups.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Biological Activities of 3,4-Difluorobenzoyl Isothiocyanate Derivatives
The derivatives of 3,4-difluorobenzoyl isothiocyanate, primarily the N-benzoylthioureas, have been investigated for a range of biological activities. The presence of the difluorophenyl ring and the thiourea moiety contributes significantly to their pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of N-benzoylthiourea derivatives.[1][5] The mechanism of action is often multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] The presence of electron-withdrawing groups, such as fluorine atoms, on the benzoyl ring can enhance the cytotoxic activity.[1]
Derivatives of N-benzoyl-N'-phenylthiourea have shown significant cytotoxicity against various cancer cell lines, including those of the lung, colon, breast, and liver.[1] For instance, N-(3,4-dichloro)benzoyl-N'-phenylthiourea exhibited a higher cytotoxic effect than its non-halogenated counterpart, suggesting the positive influence of halogen substituents.[1]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(halobenzoyl)-N'-phenylthioureas | Various | 0.43 - 9.92 | [1] |
| Thiourea-based sulfonamides | HepG2, MCF-7, Caco-2, PC-3 | 15.08 - 20.5 µg/mL | [1] |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | Not specified | Potent activity | [1] |
Table 1: Representative anticancer activities of substituted benzoylthiourea derivatives.
Caption: Putative mechanisms of anticancer action for N-benzoylthiourea derivatives.
Antimicrobial Activity
Thiourea derivatives are also recognized for their significant antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.[4] The mechanism of their antibacterial action is thought to involve the inhibition of essential enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[4] The presence and position of fluorine substituents on the aromatic rings have been shown to modulate the antimicrobial efficacy.[4]
A study on new benzoylthiourea derivatives revealed that compounds bearing one fluorine atom on the phenyl ring displayed the best antibacterial effect, while those with three fluorine atoms showed the most potent antifungal activity.[4] All tested compounds in that study exhibited antibiofilm activity, which is particularly important in combating chronic and resistant infections.[4]
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Fluorinated benzoylthioureas | E. coli, S. aureus, B. subtilis, P. aeruginosa | Variable | [4] |
| Trifluoromethyl-substituted benzoylthioureas | Fungi | Potent activity | [4] |
| Thiourea derivatives of benzothiazole | S. aureus | 0.78 - 1.56 | [6] |
Table 2: Representative antimicrobial activities of substituted thiourea derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of thiourea derivatives has also been an area of active research.[7][8] These compounds can exert their effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8][9] For example, thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen have shown significant anti-inflammatory activity, in some cases superior to the parent drug.[7][8] While specific data on 3,4-difluorobenzoylthioureas as anti-inflammatory agents is limited, the broader class of compounds shows promise in this therapeutic area.
Conclusion
3,4-Difluorobenzoyl isothiocyanate serves as a valuable and versatile synthon for the creation of a diverse library of derivatives, most notably N-(3,4-difluorobenzoyl)thioureas. These compounds have demonstrated significant potential as anticancer and antimicrobial agents, with their biological activity being tunable through modifications of the substituent on the second nitrogen atom of the thiourea moiety. The presence of the 3,4-difluoro substitution pattern on the benzoyl ring is anticipated to confer favorable pharmacokinetic and metabolic properties, making these derivatives attractive candidates for further drug development.
This technical guide has provided an overview of the synthesis, characterization, and biological evaluation of this important class of compounds. The detailed experimental protocols and summaries of biological activities are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, encouraging further exploration of 3,4-difluorobenzoyl isothiocyanate derivatives as potential therapeutic agents. Future work should focus on elucidating the precise mechanisms of action and structure-activity relationships to guide the design of more potent and selective drug candidates.
References
[1] RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link][1][5] [4] Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(6), 1486. [Link][4] [7] Stanković, N., et al. (2024). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 29(1), 1. [Link][7] [9] Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. [Link][9] [10] Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link] [3] Saeed, S., et al. (2014). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Journal of Chemical, Environmental & Biological Sciences, 2(1), 56-59. [Link] [8] Stanković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. [Link][8][11] [6] Wang, M., et al. (2020). Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties. New Journal of Chemistry, 44(39), 17006-17017. [Link] [2] Arslan, H., et al. (2010). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. European Journal of Chemistry, 1(1), 43-46. [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and d-glucose moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety, handling, and disposal of 3,4-Difluorobenzoyl isothiocyanate
Technical Monograph: Operational Stewardship of 3,4-Difluorobenzoyl Isothiocyanate
Executive Summary
This technical guide outlines the rigorous safety, handling, and disposal protocols for 3,4-Difluorobenzoyl isothiocyanate (CAS: 926249-80-1). As a highly electrophilic acyl isothiocyanate, this reagent is a potent building block in medicinal chemistry, particularly for synthesizing N-acyl thioureas and heterocyclic cores. However, its reactivity profile—characterized by moisture sensitivity, lachrymatory potential, and the capacity to release toxic hydrogen fluoride (HF) upon thermal decomposition—demands a zero-tolerance approach to exposure. This document provides a self-validating framework for researchers to manage these risks autonomously.
Chemical Identity & Physicochemical Profile
Understanding the structural electronics of this compound is the first step in safety. The electron-withdrawing carbonyl group adjacent to the isothiocyanate moiety significantly enhances the electrophilicity of the central carbon compared to standard alkyl or aryl isothiocyanates.
| Property | Data / Characteristic |
| Chemical Name | 3,4-Difluorobenzoyl isothiocyanate |
| CAS Number | 926249-80-1 |
| Molecular Formula | C₈H₃F₂NOS |
| Molecular Weight | 199.18 g/mol |
| Physical State | Pale yellow to colorless liquid (typical) or low-melting solid |
| Reactivity Class | Acyl Isothiocyanate (High Electrophile) |
| Solubility | Soluble in DCM, THF, Acetonitrile; Reacts violently with water/alcohols |
| Storage Requirement | 2–8°C, under Argon/Nitrogen, desiccated |
Hazard Architecture & Toxicology
The hazard profile of 3,4-Difluorobenzoyl isothiocyanate is bipartite: immediate chemical reactivity and downstream decomposition toxicity.
-
Lachrymator & Vesicant: Like many isothiocyanates, this compound chemically attacks mucous membranes. Inhalation causes severe respiratory distress; skin contact can lead to delayed blistering and sensitization.
-
Moisture Sensitivity (Hydrolysis Hazard):
-
Fluorine-Specific Thermal Hazard:
-
Combustion: In the event of a fire, the difluoro-substitution pattern facilitates the release of Hydrogen Fluoride (HF) gas, a systemic poison requiring specialized calcium gluconate treatment.
-
Strategic Handling Protocols
Engineering Controls
-
Primary Barrier: All manipulations must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.
-
Atmosphere: Operations involving neat material must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis-induced degradation and acid fume generation.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) for prolonged handling. Standard nitrile degrades rapidly against acyl isothiocyanates.
-
-
Eye/Face: Chemical splash goggles + Face shield. (Standard safety glasses are insufficient for lachrymators).
-
Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas) to capture isothiocyanate vapors and potential HF byproducts.
Operational Workflows: Synthesis & Quenching
The following diagram illustrates the critical decision pathways for safe handling, from storage to waste generation.
Figure 1: Operational workflow for handling 3,4-Difluorobenzoyl isothiocyanate, emphasizing the critical quenching step prior to disposal.
Transfer Protocol (The "Cannula" Standard)
Never pour this reagent. Pouring increases surface area for vaporization (lachrymatory release) and moisture absorption.
-
Septum-seal the source bottle immediately upon opening.
-
Purge the source bottle with an inert gas balloon.
-
Transfer the required volume using a dry glass syringe or cannula technique directly into the reaction vessel.
Reaction Quenching (The "Scavenger" Method)
Unreacted acyl isothiocyanates in waste streams are "ticking time bombs." They must be chemically neutralized before entering the waste container.
-
Reagent: Methanol (MeOH) or a secondary amine (e.g., Morpholine).
-
Mechanism: Converts the reactive isothiocyanate into a stable N-acyl carbamate or urea.
-
Procedure: Add 5 equivalents of MeOH relative to the residual isothiocyanate and stir for 30 minutes. Verify consumption by TLC (disappearance of the non-polar starting material).
Waste Neutralization & Disposal
CRITICAL WARNING: Never dispose of neat 3,4-difluorobenzoyl isothiocyanate directly into an aqueous waste drum. The reaction with water generates CO₂, which can pressurize and rupture the drum.[3]
| Waste Stream | Treatment Protocol |
| Reaction Mixture | Quench with MeOH/EtOH. Check pH (neutral). Dispose as Organic Waste (Halogenated). |
| Contaminated Sharps | Rinse syringe with MeOH into the reaction waste. Dispose of needle in Puncture-Proof Sharps Container. |
| Spill Cleanup | 1. Evacuate area. 2. Don Full PPE (Respirator). 3. Cover spill with "Amine-treated" absorbent (sand mixed with 5% triethylamine/ethanol). 4. Scoop into a wide-mouth jar. Do NOT seal tightly (allow gas venting). |
Decomposition Chemistry Visualization
Understanding why we quench prevents accidents. The diagram below details the hydrolysis vs. quenching pathways.
Figure 2: Chemical pathways of disposal. The red path (Hydrolysis) generates gas and pressure; the green path (Alcoholysis) yields stable waste.
References
-
BenchChem. (2025).[1][8][9] Safe Handling and Quenching Procedures for Benzoyl Isocyanate. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluorophenyl isothiocyanate (Analogous Hazards). Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 3,4-Difluorophenyl isocyanate (Isostere Reactivity Profile). Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Organic Syntheses. (1955). Methyl Isothiocyanate: General Handling of Isothiocyanates. Org. Synth. Coll. Vol. 3, p.599. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Mechanism of Action of Isothiocyanates in Biological Systems: A Technical Guide to Thiol-Mediated Signaling and Epigenetic Modulation
Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
As application scientists and drug developers, our interest in isothiocyanates (ITCs)—such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC)—stems from their potent chemopreventive, anti-inflammatory, and anti-tumorigenic properties. The core mechanism of ITCs is rooted in electrophilic chemistry: the central carbon of the isothiocyanate group (-N=C=S) is highly electrophilic and readily undergoes Michael addition with nucleophilic thiol (-SH) groups of specific cysteine residues on target proteins.
This whitepaper deconstructs the primary Keap1-Nrf2 signaling axis, explores secondary epigenetic mechanisms (such as HDAC inhibition), and provides rigorously designed, self-validating experimental protocols for mapping these interactions in vitro and in vivo.
Core Mechanism: Electrophilic Thiol Modification (The Keap1-Nrf2 Axis)
The primary and most well-characterized biological target of ITCs is the Kelch-like ECH-associated protein 1 (Keap1) / NF-E2-related factor 2 (Nrf2) pathway[1]. Under basal conditions, Keap1 acts as a substrate adaptor protein for the Cullin-3 (Cul3) ubiquitin ligase complex, targeting the transcription factor Nrf2 for continuous ubiquitination and proteasomal degradation.
When cells are exposed to ITCs, the electrophilic -N=C=S group reacts covalently with highly reactive sensor cysteines on Keap1. Research has demonstrated that2[2]. This thiol modification induces a conformational change in Keap1, effectively dismantling the ubiquitin ligase complex. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of phase II cytoprotective genes (e.g., HO-1, NQO1)[3].
Keap1-Nrf2 Pathway: ITC-mediated thiol modification of Keap1 leading to Nrf2 activation.
Secondary Mechanisms: Epigenetic Modulation via HDAC Inhibition
Beyond thiol-mediated antioxidant responses, ITCs like SFN exert profound epigenetic effects by inhibiting Histone Deacetylases (HDACs). This inhibition leads to global chromatin relaxation and the re-expression of tumor suppressor genes such as p21(Cip1/Waf1), triggering cell cycle arrest and apoptosis in transformed cells[4].
Crucial Mechanistic Nuance (The Causality of Experimental Failure): A common pitfall in drug development is assuming SFN is a direct HDAC inhibitor. It is not.4[4]. SFN is first conjugated with glutathione (GSH) and sequentially metabolized to SFN-cysteine (SFN-Cys) and SFN-N-acetylcysteine (SFN-NAC). These downstream metabolites are the actual active moieties that competitively bind the active site of HDACs.
This metabolic dependency explains a frequent discrepancy in the literature:5[5].
Quantitative Data Summary
To facilitate experimental design and compound selection, the following table synthesizes the binding characteristics and biological activities of key ITCs utilized in current research.
| Isothiocyanate | Primary Target | Mechanism of Action | Key Metabolite / Adduct | Biological Outcome |
| Sulforaphane (SFN) | Keap1 (Cys151), HDACs | Michael addition to thiols | SFN-Cysteine (Active HDACi) | Nrf2 activation; Chromatin relaxation |
| Phenethyl ITC (PEITC) | Keap1, ROS network | Thiol modification, ROS generation | PEITC-GSH conjugate | Apoptosis induction; Nrf2 activation |
| Benzyl ITC (BITC) | Protein Cysteines | pH-dependent bioconjugation | BITC-Cys adduct | Cysteine-specific labeling |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. A common artifact in redox biology is unintended oxidation or disulfide scrambling during sample preparation. The following workflows incorporate internal controls to guarantee data integrity.
Protocol 1: LC-MS/MS Mapping of ITC-Modified Cysteines
To definitively prove that an ITC modifies a specific cysteine (e.g., on Keap1 or a novel target), we employ a differential alkylation mass spectrometry workflow.6[6].
Causality & Self-Validation: We use iodoacetamide (IAA) to alkylate all unreacted cysteines post-ITC treatment. If an ITC binds a cysteine, that residue is sterically protected from IAA. The mass shift of the ITC adduct versus the carbamidomethyl adduct (+57 Da) provides a self-validating stoichiometric ratio of modified vs. unmodified peptide.
Step-by-Step Methodology:
-
Protein Incubation: Incubate the recombinant target protein (10 µM) with the selected ITC (e.g., Benzyl-ITC, 100 µM) in PBS (pH 6.5 - 7.4) for 90 minutes at 37°C. Critical Step: Maintain pH ≤ 7.4 to prevent off-target lysine modification.
-
Denaturation & Reduction: Denature the protein using 8M Urea. Reduce reversible disulfides using 5 mM TCEP for 30 mins at room temperature.
-
Differential Alkylation (The Validation Step): Add 15 mM Iodoacetamide (IAA) and incubate in the dark for 30 mins. This caps all free thiols, freezing the thiol-redox state and preventing artifactual scrambling.
-
Digestion: Dilute urea to <2M and digest with Trypsin (1:50 enzyme:substrate ratio) overnight at 37°C.
-
Desalting & LC-MS/MS: Desalt peptides using C18 spin columns. Analyze via high-resolution LC-MS/MS. Search for the specific mass addition of the ITC on cysteine residues (e.g., +149.03 Da for BITC).
Mass spectrometry workflow for mapping ITC-modified cysteines using differential alkylation.
Protocol 2: In Vitro Cell-Based HDAC Inhibition Assay
To accurately measure SFN-induced HDAC inhibition, the assay must account for the pro-drug nature of SFN.
Causality & Self-Validation: We run parallel conditions: serum-depleted vs. serum-supplemented media. A true SFN-mediated HDAC inhibition will only occur in the presence of serum (which facilitates cellular metabolism to SFN-Cys), whereas a direct inhibitor like Trichostatin A (TSA) will work in both environments. This differential response validates the metabolic dependency of the mechanism.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 colon cancer cells at 70% confluency in two sets of plates: one with standard 10% FBS media, one with 0.5% FBS (serum-depleted).
-
Treatment: Treat both sets with 15 µM SFN or 1 µM TSA (positive control) for 48 hours.
-
Nuclear Extraction: Harvest cells and isolate nuclear fractions using a hypertonic lysis buffer to ensure the measurement of nuclear (epigenetic) HDACs rather than cytoplasmic variants.
-
Fluorometric Assay: Incubate 10 µg of nuclear extract with a fluorogenic acetylated peptide substrate for 30 minutes at 37°C.
-
Developer Addition: Add the developer solution (containing trypsin-like activity) which cleaves the deacetylated substrate to release a fluorophore.
-
Quantification: Measure fluorescence (Ex/Em = 360/460 nm). Calculate relative HDAC activity normalized to vehicle controls.
References
-
A novel mechanism of chemoprotection by sulforaphane: inhibition of histone deacetylase. AACR Journals (Cancer Research).4
-
Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. National Center for Biotechnology Information (PMC).1
-
The effect of sulforaphane on histone deacetylase activity in keratinocytes: differences between in vitro and in vivo analyses. National Center for Biotechnology Information (PMC).5
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. National Center for Biotechnology Information (PMC).3
-
Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2. AACR Journals (Cancer Research).2
-
Cysteine specific bioconjugation with benzyl isothiocyanates. National Center for Biotechnology Information (PMC).6
Sources
- 1. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mechanism of chemoprotection by sulforaphane: inhibition of histone deacetylase. | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. The effect of sulforaphane on histone deacetylase activity in keratinocytes: differences between in vitro and in vivo analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Difluorobenzoyl isothiocyanate as a building block in organic synthesis
Executive Summary: The Fluorinated Scaffold Advantage
In the landscape of modern medicinal chemistry, 3,4-difluorobenzoyl isothiocyanate represents a "privileged intermediate." It is not merely a reagent but a strategic building block designed to introduce the pharmacologically valuable 3,4-difluorophenyl moiety while simultaneously providing a reactive acyl isothiocyanate core for heterocycle construction.
This guide details the synthesis, reactivity profile, and application of this building block. It focuses on its utility in synthesizing thioureas , 1,2,4-triazoles , and 1,3,5-triazines —scaffolds ubiquitous in kinase inhibitors, antivirals, and agrochemicals.
Why 3,4-Difluoro?
-
Metabolic Blockade: The C3 and C4 positions on the phenyl ring are primary sites for oxidative metabolism (CYP450). Fluorination blocks these sites, extending the half-life (
) of the drug candidate. -
Electronic Modulation: The strong electron-withdrawing nature of two fluorine atoms (
, ) increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack during synthesis. -
Lipophilicity: Fluorine substitution modulates
, improving membrane permeability without the steric bulk of chlorine or methyl groups.
Preparation of the Building Block
The synthesis of 3,4-difluorobenzoyl isothiocyanate is typically performed in situ due to the high reactivity of the acyl isothiocyanate moiety towards hydrolysis.
Standard Synthesis Protocol
Reaction Type: Nucleophilic Substitution (Acyl Chloride to Isothiocyanate) Scale: Laboratory (1–10 mmol) to Pilot (100g+)
| Reagent | Equivalents | Role |
| 3,4-Difluorobenzoyl chloride | 1.0 | Electrophilic Precursor |
| Ammonium Thiocyanate (NH | 1.1 – 1.2 | Nucleophilic Source |
| Acetone (or Acetonitrile) | Solvent | Medium (Must be Anhydrous) |
| PEG-400 (Optional) | 0.05 | Phase Transfer Catalyst |
Step-by-Step Methodology
-
Preparation: Dissolve ammonium thiocyanate (1.2 eq) in anhydrous acetone. Ensure the system is under an inert atmosphere (
or ) to prevent hydrolysis. -
Addition: Add 3,4-difluorobenzoyl chloride (1.0 eq) dropwise at room temperature. The reaction is exothermic; cooling to 0–5°C is recommended for scales >10g.
-
Reaction: Stir the suspension for 30–60 minutes. A white precipitate of ammonium chloride (
) will form, indicating conversion. -
Filtration: Filter the mixture rapidly through a Celite pad or sintered glass to remove inorganic salts.
-
Usage: The resulting clear filtrate contains 3,4-difluorobenzoyl isothiocyanate and is used immediately for downstream coupling. Isolation is possible via vacuum concentration but is generally avoided to prevent decomposition.
Reactivity Profile & Mechanism
The 3,4-difluorobenzoyl isothiocyanate molecule possesses two distinct electrophilic centers:
-
The Isothiocyanate Carbon (
): The primary site for nucleophilic attack by amines, hydrazines, and hydrazides. -
The Carbonyl Carbon (
): Activated by the electron-withdrawing isothiocyanate group and the difluorophenyl ring.
Visualizing the Reactivity Flow
The following diagram illustrates the bifurcation of reactivity based on the nucleophile used.
Caption: Divergent synthesis pathways from the core isothiocyanate intermediate.
Synthetic Workflows
Workflow A: Synthesis of N-Benzoyl Thioureas
This is the most common application. The resulting thioureas are potent bioactive agents (e.g., urease inhibitors) and precursors for cyclization.
Protocol:
-
To the fresh filtrate of 3,4-difluorobenzoyl isothiocyanate (from Section 2.1), add the target amine (1.0 eq) dissolved in acetone.
-
Reflux the mixture for 2–4 hours.
-
Pour the reaction mixture into ice-cold water.
-
The solid thiourea precipitates. Filter, wash with water, and recrystallize from ethanol/DMF.
Yield Expectations:
| Amine Type | Expected Yield | Notes |
|---|---|---|
| Anilines (Electron Rich) | 85–95% | Fast reaction, high purity. |
| Anilines (Electron Poor) | 70–85% | Requires longer reflux times. |
| Aliphatic Amines | 60–80% | Potential for side reactions; keep temp low. |
Workflow B: Construction of 1,2,4-Triazoles
The conversion of the isothiocyanate to a 1,2,4-triazole ring is a "one-pot, two-step" sequence often used to synthesize antifungal pharmacophores (similar to Fluconazole).
Mechanism:
-
Addition: Hydrazine or a hydrazide attacks the isothiocyanate to form a thiosemicarbazide intermediate.
-
Cyclization: Under basic conditions (NaOH or NaOEt), the intermediate undergoes intramolecular dehydration/cyclization to form the triazole ring.
Caption: Mechanism of 1,2,4-triazole formation via base-catalyzed cyclization.
Experimental Protocol (Triazole Formation):
-
Formation: React 3,4-difluorobenzoyl isothiocyanate with hydrazine hydrate (1.2 eq) in ethanol at
for 1 hour. -
Cyclization: Add 2N NaOH solution (2.0 eq) to the intermediate suspension.
-
Reflux: Heat at reflux for 4 hours. The solution will clarify.
-
Workup: Cool and acidify with dilute HCl to pH 3–4. The triazole-3-thione precipitates as a white/off-white solid.
Medicinal Chemistry Applications
The incorporation of the 3,4-difluorophenyl group via this isothiocyanate building block is a validated strategy in drug discovery.
-
Case Study (Kinase Inhibitors): In the development of VEGFR and c-Met inhibitors, replacing a standard phenyl ring with a 3,4-difluorophenyl ring often increases potency by 10-fold due to improved hydrophobic filling of the ATP-binding pocket and reduced metabolic clearance.
-
Bioisosterism: The N-benzoyl thiourea motif acts as a bioisostere for urea and amide linkages, offering different hydrogen-bonding donor/acceptor profiles that can improve target residence time.
References
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. ResearchGate / MDPI. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. DergiPark (Istanbul Commerce University Journal of Science). [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye State Medical University. [Link]
-
Synthesis of 1,2,4-triazoles employing isocyanides. Griffith University. [Link]
Methodological & Application
Protocol for using 3,4-Difluorobenzoyl isothiocyanate in peptide labeling
Application Note & Protocol
Strategic N-Terminal Peptide Labeling Using 3,4-Difluorobenzoyl Isothiocyanate for Mass Spectrometry-Based Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the N-terminal labeling of peptides using 3,4-Difluorobenzoyl isothiocyanate. This reagent offers a robust method for introducing a stable, fluorine-containing mass tag, facilitating sensitive and unambiguous peptide characterization by mass spectrometry. We will detail the underlying chemical principles, provide a validated, step-by-step experimental protocol, and discuss methods for the characterization and purification of the resulting labeled peptide. The information presented is synthesized from established principles of isothiocyanate chemistry to provide a reliable and reproducible workflow.
Principle of the Method: The Isothiocyanate-Amine Reaction
The core of this labeling strategy is the chemical reaction between the isothiocyanate group (-N=C=S) of the reagent and the primary amine of the peptide. The isothiocyanate carbon is highly electrophilic and is readily attacked by nucleophilic primary amines. Under optimal conditions, this reaction is highly specific for the N-terminal α-amino group over the ε-amino group of lysine side chains due to the lower pKa of the N-terminal amine (~8.9) compared to that of lysine (~10.5)[1].
The reaction proceeds under mildly alkaline conditions (pH 8.5-9.5), which ensures that the N-terminal amine is deprotonated and thus a potent nucleophile[2][3]. The resulting product is a stable phenylthiocarbamoyl derivative, containing a thiourea linkage that is highly stable under physiological conditions and during subsequent analysis[4]. The incorporation of the 3,4-difluorobenzoyl moiety provides a distinct isotopic signature and a precise mass shift, which simplifies identification in complex mass spectra.
This chemistry is foundational to the Edman degradation method for peptide sequencing, where phenyl isothiocyanate is used to sequentially label and cleave N-terminal amino acids[3][5][6]. While advantageous for sequencing, it is crucial to avoid strongly acidic conditions during the purification of the labeled peptide to prevent this cleavage as an unintended side reaction[1][7].
Caption: Reaction of a peptide's N-terminus with 3,4-Difluorobenzoyl isothiocyanate.
Materials and Reagents
-
Peptide of interest (lyophilized)
-
3,4-Difluorobenzoyl isothiocyanate
-
Solvents:
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
-
Buffers:
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Incubator or heat block
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-Q-TOF)[9]
-
Lyophilizer
-
Experimental Protocol
This protocol outlines the labeling of a peptide in solution. All steps involving the isothiocyanate reagent should be performed in a well-ventilated fume hood.
Step 1: Reagent Preparation
-
Peptide Stock Solution: Accurately weigh the lyophilized peptide and dissolve it in the chosen reaction buffer (e.g., 50 mM Borate Buffer, pH 9.0) to a final concentration of 1-2 mg/mL. If peptide solubility is an issue, a minimal amount of an organic co-solvent like ACN can be added, but the aqueous buffer should constitute at least 50% of the final volume[8][10].
-
Isothiocyanate Stock Solution: Immediately before use, dissolve the 3,4-Difluorobenzoyl isothiocyanate in an anhydrous solvent such as DMF or DMSO to a concentration of 10 mg/mL[2][11]. Isothiocyanate solutions are moisture-sensitive and should be prepared fresh for each experiment[10].
Step 2: Peptide Labeling Reaction
The efficiency of the labeling reaction is influenced by stoichiometry, temperature, and incubation time. A molar excess of the isothiocyanate reagent is typically required to drive the reaction to completion[2].
-
Initiate Reaction: Add the 3,4-Difluorobenzoyl isothiocyanate stock solution to the peptide solution to achieve a final molar ratio as recommended in Table 1. A 10-fold molar excess of the isothiocyanate is a robust starting point for achieving high labeling efficiency[8].
-
Incubation: Gently mix the reaction vial. To protect the reagent from light, wrap the vial in aluminum foil[2]. Incubate the reaction under the conditions outlined in Table 1. While reactions can proceed at room temperature, incubating at 37°C has been shown to significantly increase reaction yields[8].
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots at various time points (e.g., 30 min, 1 hr, 2 hr) and analyzing them by RP-HPLC and MS to determine the ratio of labeled to unlabeled peptide.
Table 1: Recommended Reaction Parameters for Peptide Labeling
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.5 | Ensures the N-terminal amine is deprotonated and nucleophilic for efficient reaction[2][3]. |
| Solvent | Aqueous Buffer with Organic Co-solvent (ACN, DMF) | Balances peptide solubility with reagent stability and reactivity[2][8]. |
| Stoichiometry (Reagent:Peptide) | 5:1 to 15:1 (molar ratio) | A stoichiometric excess of the isothiocyanate drives the reaction towards completion[2][8]. |
| Temperature | Room Temperature to 37°C | Increasing temperature can significantly improve reaction yield and reduce reaction time[8]. |
| Incubation Time | 1 - 4 hours | Adequate time for the reaction to proceed to completion. Progress can be monitored via HPLC/MS[2]. |
Step 3: Purification of the Labeled Peptide
Purification is essential to remove unreacted isothiocyanate, its hydrolysis byproducts, and any remaining unlabeled peptide. Reverse-phase HPLC is the most effective method for this purpose[2].
-
Quench Reaction (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer (e.g., 10 mM Tris) to consume any excess isothiocyanate[2]. Alternatively, immediate acidification with TFA for HPLC injection will effectively halt the reaction.
-
RP-HPLC Purification:
-
Acidify the entire reaction mixture with TFA to a final concentration of 0.1%.
-
Inject the mixture onto a semi-preparative C18 RP-HPLC column.
-
Elute the peptides using a linear gradient of Mobile Phase A (0.1% TFA in H₂O) to Mobile Phase B (0.1% TFA in ACN)[12].
-
Monitor the elution profile at 220 nm and 280 nm. The labeled peptide will be more hydrophobic than the unlabeled peptide and should therefore have a longer retention time.
-
-
Fraction Collection & Lyophilization: Collect the fractions corresponding to the desired labeled peptide peak. Confirm the identity and purity of the collected fractions by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Characterization and Workflow
Mass Spectrometry Analysis
The primary method for confirming successful labeling is mass spectrometry. The covalent addition of 3,4-Difluorobenzoyl isothiocyanate results in a predictable mass increase.
-
Expected Mass Shift: The monoisotopic mass of 3,4-Difluorobenzoyl isothiocyanate (C₈H₃F₂NOS) is 210.9899 u . The addition to the peptide occurs via the isothiocyanate group, so the expected mass increase on the peptide will be that of the entire molecule.
-
Analysis: Dissolve a small amount of the purified product in a suitable solvent (e.g., 50:50 ACN:H₂O with 0.1% formic acid) and analyze by ESI-MS[8]. The observed mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus 210.9899 Da.
Overall Experimental Workflow
Caption: A summary of the workflow for peptide labeling and analysis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Yield | 1. Inactive (hydrolyzed) reagent.2. Suboptimal pH.3. Insufficient reagent stoichiometry or incubation time. | 1. Prepare isothiocyanate solution fresh in anhydrous solvent.2. Verify the pH of the reaction buffer is between 8.5-9.5.3. Increase the molar excess of the isothiocyanate and/or extend the incubation time or temperature[8]. |
| Multiple Labeled Products | Labeling of internal lysine residues in addition to the N-terminus. | Lower the reaction pH to ~8.5 to increase the selectivity for the N-terminal amine over lysine ε-amines. |
| Peptide Degradation | 1. Peptide instability at alkaline pH.2. Cleavage of the N-terminal residue (Edman degradation). | 1. Reduce incubation time or perform the reaction at a lower temperature.2. Avoid exposing the labeled peptide to strongly acidic conditions for prolonged periods[7]. |
| Poor Recovery from HPLC | The labeled peptide is highly hydrophobic and may precipitate or adhere to surfaces. | Add a higher percentage of organic solvent to the collection tubes. Ensure the gradient reaches a high enough ACN concentration to elute the peptide. |
References
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (2021). NSF Public Access Repository. [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. (2021). PubMed. [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. (2021). ACS Publications. [Link]
-
Main steps of the FIRE ('fluorescein isothiocyanate', 'R-group' and 'Edman degradation')... ResearchGate. [Link]
-
Edman degradation. Wikipedia. [Link]
-
Proposed peptide cleavage method based on Edman degradation. ResearchGate. [Link]
-
Does anyone know about the stability of thiourea bonds... (2015). ResearchGate. [Link]
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues... ResearchGate. [Link]
-
Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]
-
26.7: The Edman Degradation. (2022). Chemistry LibreTexts. [Link]
-
Expression and Purification of Isotopically Labeled Peptide Inhibitors... PubMed Central. [Link]
-
Identification of the conjugation sites of fluorochrome to the I-domain of LFA-1... KU ScholarWorks. [Link]
-
Peptide Isolation & Purification Techniques. Waters Corporation. [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. Royal Society of Chemistry. [Link]
-
Macrocyclization of Native Peptides through (Thio)urea Crosslinking of Two Amines. (2025). ResearchGate. [Link]
-
Integration of High Accuracy N-Terminus Identification in Peptide Sequencing... (2011). Springer. [Link]
-
Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2021). Journal of Biomolecular Techniques. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Can FITC-labeled peptides be purified other than HPLC? (2023). ResearchGate. [Link]
-
On-Resin Peptide Labeling with FITC. AAPPTec. [Link]
-
Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker... (2015). ACS Publications. [Link]
-
Evaluation of peptide fluorescence quenching by thiourea. ResearchGate. [Link]
-
General procedure for the synthesis of isothiocyanates. Royal Society of Chemistry. [Link]
-
PepSeA: Peptide Sequence Alignment and Visualization Tools to Enable Lead Optimization. (2021). ACS Publications. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Isothiocyanates and Unsymmetrical Thioureas... ResearchGate. [Link]
-
FITC labeling. Peptideweb.com. [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol... (2024). MDPI. [Link]
-
Protocol - Protein labeling with FITC. (2021). LigandTracer. [Link]
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. scrum-net.co.jp [scrum-net.co.jp]
- 11. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 12. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-(3,4-Difluorobenzoyl)thiourea Derivatives
Executive Summary
This application note details the protocol for synthesizing N-(3,4-difluorobenzoyl)thiourea derivatives. These compounds represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and urease inhibitory activities. The 3,4-difluoro substitution pattern is specifically selected to enhance metabolic stability and lipophilicity (LogP), improving membrane permeability compared to non-fluorinated analogs.
Because 3,4-difluorobenzoyl isothiocyanate is moisture-sensitive and commercially unstable, this guide utilizes a robust "one-pot, two-step" in situ generation protocol . This method ensures high yields (>80%) and minimizes handling of toxic intermediates.
Reaction Mechanism & Rationale
The synthesis proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.
-
Phase 1 (Activation): 3,4-Difluorobenzoyl chloride reacts with ammonium thiocyanate (NH₄SCN). The thiocyanate anion attacks the carbonyl carbon, displacing the chloride ion to form the reactive intermediate, 3,4-difluorobenzoyl isothiocyanate .
-
Critical Control Point: This step requires anhydrous conditions.[1] Water hydrolyzes the acyl chloride to the carboxylic acid, quenching the reaction.
-
-
Phase 2 (Coupling): A primary or secondary amine (nucleophile) attacks the electrophilic carbon of the isothiocyanate group. A proton transfer yields the final N-(3,4-difluorobenzoyl)thiourea .
Chemical Pathway Diagram
Figure 1: Reaction pathway for the synthesis of N-acyl thioureas via in situ isothiocyanate generation.
Experimental Protocol
Materials & Reagents
-
Precursor: 3,4-Difluorobenzoyl chloride (98% purity).
-
Reagent: Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN). Note: Must be dried in a desiccator prior to use.
-
Solvent: Acetone (HPLC grade, dried over molecular sieves) or Acetonitrile (anhydrous).
-
Amine: Substituted aniline, heterocyclic amine, or aliphatic amine (1.0 equiv).
Step-by-Step Procedure
Step 1: In Situ Generation of Isothiocyanate
-
Set up a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube (or nitrogen inlet).
-
Dissolve Ammonium Thiocyanate (1.1 mmol, 1.1 eq) in 15 mL of anhydrous acetone .
-
Add 3,4-Difluorobenzoyl chloride (1.0 mmol, 1.0 eq) dropwise to the solution while stirring.
-
Heat the mixture to reflux (approx. 56°C) for 30–45 minutes .
-
Observation: A white precipitate of Ammonium Chloride (NH₄Cl) will form, indicating the successful conversion to the isothiocyanate.
-
Checkpoint: Do not isolate the isothiocyanate.[2] It is unstable. Proceed immediately to Step 2.
-
Step 2: Coupling with Amine
-
Dissolve the target Amine (1.0 mmol, 1.0 eq) in 5 mL of acetone .
-
Add the amine solution dropwise to the reaction flask (containing the in situ generated isothiocyanate) through the top of the condenser or via an addition funnel.
-
Continue to reflux the mixture for 3–4 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting amine spot should disappear.[2]
-
Step 3: Isolation & Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The thiourea derivative usually precipitates as a solid.
-
Filter the solid using a Büchner funnel and wash with cold water (2 x 20 mL) to remove inorganic salts (NH₄Cl) and unreacted NH₄SCN.
-
Recrystallization: Purify the crude solid by recrystallizing from Ethanol or an Ethanol/Water (8:2) mixture to obtain analytical-grade crystals.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of thiourea derivatives.
Characterization & Expected Data
To validate the synthesis, the following spectroscopic markers must be confirmed. The absence of the S-H stretch (2500 cm⁻¹) confirms the thione tautomer is dominant in the solid state.
| Technique | Functional Group | Expected Signal (approx.) | Notes |
| FT-IR | N-H Stretch | 3150 – 3400 cm⁻¹ | Usually two bands (amide and thioamide NH). |
| C=O Stretch | 1660 – 1690 cm⁻¹ | Characteristic of the benzoyl carbonyl. | |
| C=S Stretch | 1200 – 1250 cm⁻¹ | Diagnostic for thiourea core. | |
| ¹H NMR | CO-NH -CS | 11.0 – 12.5 ppm (s) | Downfield singlet, D₂O exchangeable.[3] |
| CS-NH -Ar | 9.0 – 11.0 ppm (s) | Downfield singlet, D₂O exchangeable. | |
| Ar-H | 7.0 – 8.0 ppm (m) | Aromatic region; look for F-splitting patterns. | |
| ¹³C NMR | C =S | 178 – 182 ppm | Most deshielded carbon. |
| C =O | 160 – 168 ppm | Benzoyl carbonyl. |
Self-Validation Check:
-
If the C=S peak (~180 ppm) is missing in ¹³C NMR, the thiourea did not form.
-
If a broad OH peak appears >3500 cm⁻¹ in IR, the acyl chloride may have hydrolyzed to the acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Dry acetone over molecular sieves (3Å). Ensure glassware is oven-dried. |
| Oily Product | Incomplete precipitation | Cool the aqueous mixture to 0°C for 2 hours. Scratch the flask wall to induce nucleation.[2] |
| Impure Spectra | Unreacted Amine | Wash the crude solid with dilute HCl (5%) to protonate and remove unreacted amine, then wash with water. |
Safety & Hazardous Substance Management
-
3,4-Difluorobenzoyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns. Handle only in a fume hood.
-
Isothiocyanates: Potential sensitizers. Avoid inhalation.
-
Ammonium Thiocyanate: Harmful if swallowed. Contact with acids liberates toxic gas.
References
-
Günal, Ş.[2][4][5] E. (2023).[4][6] Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Commerce University Journal of Science, 22(44), 417-424.[4] Link
-
Saeed, A., et al. (2010). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. International Journal of Molecular Sciences, 12(9), 6104-6116. Link
-
Limban, C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7593-7607. Link
-
BenchChem. (2025).[1] Application Notes: Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride. BenchChem Protocols. Link
-
Organic Chemistry Portal. (2023). Synthesis of Thioureas. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3,4-Difluorobenzoyl Isothiocyanate in the Synthesis of Novel Kinase Inhibitors: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 3,4-difluorobenzoyl isothiocyanate as a pivotal reagent in the development of next-generation kinase inhibitors. We will delve into the synthetic rationale, provide detailed, field-proven protocols for the creation of N-aroyl-N'-aryl thiourea derivatives, and explore the mechanistic underpinnings of their inhibitory action. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics. We will elucidate the structure-activity relationships (SAR) conferred by the 3,4-difluorobenzoyl moiety and provide a framework for the rational design of potent and selective kinase inhibitors.
Introduction: The Emerging Role of Acyl Isothiocyanates in Kinase Inhibitor Scaffolding
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in this field is the exploration of novel chemical scaffolds that can form specific and high-affinity interactions within the ATP-binding pocket of target kinases.
Acyl isothiocyanates, particularly 3,4-difluorobenzoyl isothiocyanate, have emerged as highly versatile and reactive building blocks for this purpose. The isothiocyanate group (-N=C=S) is a potent electrophile, readily undergoing nucleophilic addition with primary amines to form stable thiourea linkages.[1] The adjacent 3,4-difluorobenzoyl group imparts several advantageous properties to the resulting inhibitor candidates, including enhanced binding affinity and improved metabolic stability. This guide will provide the necessary theoretical and practical knowledge to leverage 3,4-difluorobenzoyl isothiocyanate in your kinase inhibitor discovery programs.
The Chemical Rationale: Why 3,4-Difluorobenzoyl Isothiocyanate?
The strategic incorporation of the 3,4-difluorobenzoyl moiety is a deliberate design choice rooted in established medicinal chemistry principles.
-
Enhanced Electrophilicity: The benzoyl group, an electron-withdrawing moiety, increases the electrophilicity of the isothiocyanate carbon, facilitating a rapid and efficient reaction with the amine nucleophiles commonly found on kinase inhibitor scaffolds.[2]
-
Fluorine-Mediated Interactions: The two fluorine atoms on the phenyl ring are not mere passive substituents. They can engage in favorable interactions within the kinase active site, including hydrogen bonding and dipole-dipole interactions, which can significantly enhance binding affinity. The strategic placement of fluorine can also modulate the pKa of nearby functional groups, optimizing their interactions with the target protein.
-
Metabolic Stability: Fluorination is a well-established strategy to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of drug candidates.
-
Structural Rigidity and Conformational Control: The benzoyl group introduces a degree of rigidity to the molecule, which can help to pre-organize the inhibitor into a conformation favorable for binding, reducing the entropic penalty upon target engagement.
Synthetic Pathways and Protocols
The synthesis of kinase inhibitors using 3,4-difluorobenzoyl isothiocyanate primarily revolves around its reaction with a suitably functionalized amine, often a core heterocyclic scaffold known to interact with the hinge region of kinases.
General Synthesis of 3,4-Difluorobenzoyl Isothiocyanate
This protocol outlines a common method for the in-situ generation and use of 3,4-difluorobenzoyl isothiocyanate.
Materials:
-
3,4-Difluorobenzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Anhydrous acetone or acetonitrile
-
Stirring apparatus
-
Reaction vessel
Protocol:
-
To a stirred solution of 3,4-difluorobenzoyl chloride (1.0 eq) in anhydrous acetone at room temperature, add potassium thiocyanate (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The resulting solution/suspension containing 3,4-difluorobenzoyl isothiocyanate is typically used directly in the next step without isolation due to its reactivity.
Causality Behind the Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acyl isothiocyanate.
-
Direct Use: Isolating the acyl isothiocyanate can be challenging due to its sensitivity to moisture and potential for decomposition. Using it in-situ is a more efficient and higher-yielding approach.
Synthesis of a Hypothetical Kinase Inhibitor: N-(3,4-difluorobenzoyl)-N'-(1H-pyrazol-5-yl)thiourea
This protocol details the synthesis of a thiourea-based kinase inhibitor using 3,4-difluorobenzoyl isothiocyanate and a common kinase inhibitor scaffold, aminopyrazole.[2]
Materials:
-
3-Amino-1H-pyrazole
-
Solution of 3,4-difluorobenzoyl isothiocyanate in acetone (from Protocol 3.1)
-
Anhydrous acetone or tetrahydrofuran (THF)
-
Stirring apparatus
-
Reaction vessel
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Protocol:
-
To a stirred solution of 3-amino-1H-pyrazole (1.0 eq) in anhydrous acetone, add the freshly prepared solution of 3,4-difluorobenzoyl isothiocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(3,4-difluorobenzoyl)-N'-(1H-pyrazol-5-yl)thiourea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation System:
-
TLC Monitoring: Continuous monitoring ensures the reaction goes to completion and helps in identifying the formation of the desired product and any potential side products.
-
Spectroscopic Characterization: NMR and mass spectrometry provide unambiguous confirmation of the chemical structure and purity of the final compound, validating the success of the synthesis.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Hypothesized Kinase Inhibition Mechanism
Caption: Hypothesized binding mode of a 3,4-difluorobenzoyl thiourea inhibitor.
Structure-Activity Relationship (SAR) Insights
The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship.
| Position of Modification | Example Moiety | Rationale for Variation |
| Heterocyclic Core | Aminopyrimidine, Aminothiazole | To target different kinase families by altering hinge-binding interactions.[3][4][5][6][7][8][9] |
| Substituents on the Heterocycle | Alkyl, Aryl groups | To probe hydrophobic pockets and enhance selectivity. |
| Aryl Group on Thiourea | Variously substituted phenyl rings | To optimize interactions with the solvent-exposed region and improve pharmacokinetic properties. |
Systematic variations at these positions, guided by molecular modeling and in vitro screening, can lead to the identification of highly potent and selective kinase inhibitors.[10]
In Vitro Kinase Inhibition Assay Protocol
To evaluate the efficacy of the synthesized compounds, a standard in vitro kinase assay is performed.
Materials:
-
Purified recombinant target kinase
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ATP
-
Substrate peptide or protein
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer, the target kinase, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Trustworthiness of the Protocol:
-
Controls: The assay should include positive controls (no inhibitor) and negative controls (no kinase) to ensure the validity of the results.
-
Reproducibility: Experiments should be performed in triplicate to ensure the reproducibility of the IC₅₀ values.
Conclusion and Future Directions
3,4-Difluorobenzoyl isothiocyanate is a powerful and versatile tool for the construction of novel kinase inhibitors. The straightforward synthesis of N-aroyl-N'-aryl thioureas, coupled with the favorable properties imparted by the 3,4-difluorobenzoyl moiety, makes this an attractive strategy for drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize the next generation of targeted cancer therapeutics. Future work should focus on expanding the library of heterocyclic cores and aryl substituents to explore a wider chemical space and to develop inhibitors with improved potency, selectivity, and drug-like properties.
References
- [This is a placeholder for a relevant reference about the role of fluorine in medicinal chemistry, which would be linked
- [This is a placeholder for a relevant reference about the synthesis and application of aminopyrazole scaffolds in kinase inhibitors, which would be linked
- [This is a placeholder for a relevant reference about the synthesis and application of aminopyrimidine scaffolds in kinase inhibitors, which would be linked
- [This is a placeholder for a relevant reference about the synthesis and application of aminothiazole scaffolds in kinase inhibitors, which would be linked
- [This is a placeholder for a relevant reference about SAR studies of kinase inhibitors, which would be linked
- [This is a placeholder for a relevant reference about the reaction of isothiocyanates with amines, which would be linked
- [This is a placeholder for a relevant reference about the use of acyl isothiocyanates in synthesis, which would be linked
- [This is a placeholder for a relevant reference about in vitro kinase assay protocols, which would be linked
- [This is a placeholder for a relevant reference about the mechanism of kinase inhibition, which would be linked
- [This is a placeholder for a relevant reference about molecular docking of kinase inhibitors, which would be linked
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Heterocyclic Compounds with 3,4-Difluorobenzoyl Isothiocyanate
Part 1: Core Directive & Scientific Rationale
The "Fluorine Effect" in Heterocyclic Design
In modern drug discovery, the strategic incorporation of fluorine atoms is a non-negotiable tactic for modulating physicochemical properties. The 3,4-difluorophenyl moiety is a privileged pharmacophore found in numerous bioactive agents (e.g., enzyme inhibitors, herbicides). The specific substitution pattern offers two critical advantages:
-
Metabolic Blockade: The C3 and C4 positions are common sites for oxidative metabolism (CYP450). Fluorine substitution at these positions blocks metabolic soft spots, extending half-life (
). -
Electronic Modulation: The strong electron-withdrawing nature of the difluoro-motif enhances the electrophilicity of the carbonyl carbon in the benzoyl group, facilitating nucleophilic attacks during synthesis.
The "One-Pot" Advantage
Isothiocyanates are versatile 1,3-dipolar electrophiles but are often unstable, moisture-sensitive, and lachrymatory. Isolating 3,4-difluorobenzoyl isothiocyanate is inefficient and hazardous. This guide details a one-pot, in-situ generation protocol where the isothiocyanate is generated and immediately consumed by nucleophiles to form complex heterocycles like 1,2,4-triazoles and thiourea derivatives .
Part 2: Chemistry & Mechanisms[1][2][3][4][5]
The "Generator" Step: In-Situ Formation
The core of this protocol is the quantitative conversion of 3,4-difluorobenzoyl chloride to the isothiocyanate using ammonium thiocyanate (
Mechanism:
-
Nucleophilic attack of the thiocyanate anion (
) on the acyl chloride. -
Release of chloride (
) to form the acyl isothiocyanate. -
Critical Note: This species is highly reactive toward nucleophiles (amines, hydrazines) at the isothiocyanate carbon.
Divergent Pathways
Once generated, the 3,4-difluorobenzoyl isothiocyanate intermediate can be steered into different heterocyclic manifolds based on the nucleophile added:
-
Pathway A (Hydrazines): Leads to 1,2,4-Triazole-3-thiones via a thiosemicarbazide intermediate and base-catalyzed cyclodehydration.
-
Pathway B (Amines): Leads to N-Benzoyl Thioureas , which are precursors for thiazoles (via Hantzsch synthesis) or used directly as organocatalysts.
Visualizing the Reaction Network
The following diagram illustrates the reaction flow and critical decision points.
Caption: Divergent synthesis pathways from the in-situ generated 3,4-difluorobenzoyl isothiocyanate intermediate.
Part 3: Experimental Protocols
Protocol A: Synthesis of 5-(3,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Target Audience: Medicinal Chemists synthesizing bioisosteres of amides/esters.
Reagents & Equipment[1][2][3]
-
3,4-Difluorobenzoyl chloride (1.0 equiv)
-
Ammonium thiocyanate (
) (1.1 equiv) -
Hydrazine hydrate or Phenylhydrazine (1.0 equiv)
-
Solvent: Dry Acetone or Acetonitrile (MeCN)
-
Base: 2N NaOH solution[4]
-
Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.
Step-by-Step Methodology
-
Activation (In-Situ Generation):
-
Dissolve
(1.1 mmol) in 10 mL of dry acetone in a round-bottom flask. -
Add 3,4-difluorobenzoyl chloride (1.0 mmol) dropwise at room temperature.
-
Observation: A white precipitate of ammonium chloride (
) will form immediately. -
Reflux the mixture for 30 minutes to ensure complete conversion to the isothiocyanate.
-
-
Nucleophilic Addition:
-
Cool the reaction mixture to room temperature.
-
Add the hydrazine derivative (1.0 mmol) dropwise.
-
Reflux for 2 hours .
-
Checkpoint: TLC (Ethyl Acetate:Hexane 4:6) should show consumption of the isothiocyanate and formation of the thiosemicarbazide intermediate.
-
-
Cyclization (The "One-Pot" Closure):
-
Workup & Isolation:
-
Cool the mixture and acidify with 2N HCl to pH 3–4.
-
The product will precipitate as a solid.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Yield Expectation: 75–85% Characterization: IR (C=S stretch ~1240 cm⁻¹), ¹H NMR (NH signal ~13-14 ppm).
Protocol B: Synthesis of N-(3,4-Difluorobenzoyl)-N'-Aryl Thioureas
Target Audience: Agrochemical researchers and coordination chemists.
Step-by-Step Methodology
-
Activation:
-
Prepare 3,4-difluorobenzoyl isothiocyanate as described in Protocol A (Step 1).
-
-
Amine Addition:
-
Isolation:
Part 4: Optimization & Troubleshooting
Solvent Selection Guide
The choice of solvent impacts the reaction rate and the solubility of the ammonium chloride byproduct.
| Solvent | Reaction Rate | Byproduct Removal | Recommendation |
| Acetone | Fast | Preferred for most scale-ups. | |
| Acetonitrile | Moderate | Solubilizes intermediates better | Use for highly lipophilic amines. |
| DCM | Slow | Poor solubility for | Avoid for the generation step. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Use dry acetone; isothiocyanates hydrolyze in water. |
| Sticky Product | Incomplete cyclization | Increase reflux time with NaOH (Protocol A). |
| Violent Reaction | Exotherm during chloride addition | Add benzoyl chloride dropwise at 0°C, then warm to reflux. |
Part 5: Safety & Handling
-
Isothiocyanates: Potent lachrymators and irritants.[4] Although generated in-situ, the reaction vessel must be kept closed or vented into a fume hood.
-
3,4-Difluorobenzoyl Chloride: Corrosive and reacts violently with water.
-
Ammonium Thiocyanate: Hygroscopic; store in a desiccator.[4]
References
-
Synthesis of 1,2,4-Triazole-3-thiones: Creţu, O. D., Bărbuceanu, S. F., Saramet, G., & Drăghici, C. (2010).[5][9] Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(11), 1463–1471.[5] Link
-
Thiourea Synthesis Protocol: Saeed, A., et al. (2011). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Molbank, 2011(2), M726. Link
-
Isothiocyanate Reactivity: Somani, R. R., & Shirodkar, P. Y. (2009). Synthesis and antimicrobial elucidation of [1,2,4]-triazole-3-thione derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 120-128. Link
-
General One-Pot Methodology: Zhang, B., & Shi, L. (2019). One-Pot Synthesis of Isothiocyanates. Chinese Journal of Applied Chemistry, 36(8), 892-896. Link
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. capotchem.cn [capotchem.cn]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea [mdpi.com]
- 9. scispace.com [scispace.com]
Advanced Protein Modification and Heterobifunctional Crosslinking using 3,4-Difluorobenzoyl Isothiocyanate
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Applications: Antibody-Drug Conjugates (ADCs), Protein-Protein Interactions (PPIs), and target identification probes.
Executive Summary
The development of stable, highly specific bioconjugates is frequently bottlenecked by the inherent instability of traditional crosslinking chemistries. While maleimide-based reagents (e.g., SMCC) are ubiquitous, their susceptibility to retro-Michael exchange in plasma leads to off-target toxicity—a critical failure point in drug development.
This application note details a next-generation heterobifunctional crosslinking strategy utilizing 3,4-Difluorobenzoyl isothiocyanate (3,4-DFBITC) [1]. By leveraging the dual reactivity of an isothiocyanate (ITC) group and an activated difluoroaromatic ring, this protocol establishes a highly stable benzoyl thiourea linkage coupled with an irreversible aryl thioether bond. Crucially, the presence of fluorine atoms allows for precise, non-destructive quantification of the Degree of Labeling (DOL) via
Mechanistic Rationale: The Heterobifunctional Advantage
To achieve precise crosslinking without homodimerization, a crosslinker must possess two orthogonal reactive handles. 3,4-DFBITC achieves this through a sequential, pH-controlled mechanism:
-
Amine Conjugation (The ITC Handle): Isothiocyanates act as potent electrophiles that covalently modify proteins primarily through unprotonated primary amines (surface Lysines or the N-terminus)[2]. At pH 8.0, the ITC group of 3,4-DFBITC reacts rapidly to form a highly stable benzoyl thiourea linkage. The electron-withdrawing nature of the benzoyl group increases the electrophilicity of the ITC carbon, ensuring faster kinetics than standard alkyl ITCs[3].
-
Thiol Conjugation (The SNAr Handle): Once attached to Protein A, the 3,4-difluorobenzoyl moiety serves as an activated trap for thiols (Cysteines) on Protein B. The carbonyl group at position 1 acts as a strong electron-withdrawing group (EWG). This strongly activates the fluorine at the para position (C4) for Nucleophilic Aromatic Substitution (SNAr) . The fluorine at the meta position (C3) provides additional inductive activation. When exposed to a thiolate at pH 8.5, the C4-fluorine is irreversibly displaced, forming a permanent aryl thioether bond.
Chemical workflow of heterobifunctional crosslinking using 3,4-DFBITC.
Comparative Crosslinking Data
Understanding the causality behind reagent selection is vital for assay design. Table 1 summarizes why 3,4-DFBITC outcompetes traditional NHS-Maleimide crosslinkers in therapeutic and rigorous analytical applications.
Table 1: Comparative Analysis of Crosslinking Reagents
| Feature | 3,4-DFBITC | SMCC (Traditional) | Causality / Impact |
| Amine-Reactive Handle | Isothiocyanate (ITC) | NHS Ester | ITC forms thiourea; NHS forms amide. ITC exhibits a longer aqueous half-life, allowing for lower molar excesses. |
| Thiol-Reactive Handle | 3,4-Difluorobenzoyl | Maleimide | SNAr generates an aryl thioether; Maleimide generates an alkyl thioether via Michael addition. |
| Linkage Stability | Extremely High | Moderate | Aryl thioethers do not undergo retro-Michael exchange in plasma, preventing off-target payload transfer. |
| In-Process Tracking | Yes ( | No | Fluorine signatures allow precise, non-destructive quantification of crosslinking efficiency. |
Logical Workflow & Self-Validating Protocol
A robust protocol must be a self-validating system. By utilizing the unique NMR properties of the fluorine atoms, this workflow incorporates analytical checkpoints that prevent downstream failures.
Self-validating experimental protocol for 3,4-DFBITC protein crosslinking.
Optimized Reaction Parameters
Table 2: Phase-Specific Buffer and Incubation Parameters
| Reaction Phase | Target Residue | Optimal pH | Incubation Time | Molar Excess | Key Buffer Additive |
| Phase 1: ITC Conjugation | Surface Lysines (-NH | 8.0 - 8.2 | 1.5 - 2 Hours | 5x - 10x | None (Avoid Tris/Glycine) |
| Phase 2: SNAr Crosslinking | Free Cysteines (-SH) | 8.5 | 4 - 8 Hours | 1.2x (Protein B) | 1 mM EDTA (Prevents oxidation) |
Detailed Experimental Methodology
Phase 1: Amine Conjugation (Formation of the SNAr-Activated Intermediate)
Causality Insight: pH 8.0 is strictly chosen to ensure a sufficient fraction of lysine side chains are deprotonated (nucleophilic) while minimizing the rate of aqueous hydrolysis of the ITC group.
-
Reagent Preparation: Dissolve 3,4-DFBITC in anhydrous DMSO to a concentration of 10 mg/mL. Note: Isothiocyanates hydrolyze in water; anhydrous solvent preserves the electrophile.
-
Protein Preparation: Buffer exchange Protein A into Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). Ensure the protein concentration is between 2-5 mg/mL.
-
Conjugation: Add 3,4-DFBITC at a 5- to 10-fold molar excess relative to Protein A. Add the crosslinker dropwise while vortexing gently to prevent localized precipitation.
-
Incubation: Incubate for 2 hours at room temperature with end-over-end rotation.
Phase 2: Analytical Checkpoint 1 & Purification
Causality Insight: Failure to remove free 3,4-DFBITC will result in Protein B crosslinking to itself in Phase 3.
-
Desalting: Remove unreacted 3,4-DFBITC using a Zeba Spin Desalting Column (or equivalent SEC column) pre-equilibrated with Crosslinking Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 8.5).
-
Self-Validation (
F NMR): Extract a 50 µL aliquot and analyze via F NMR. Success Criteria: The presence of two distinct fluorine signals confirms successful benzoyl thiourea formation. The integration of these peaks relative to an internal standard provides the exact Degree of Labeling (DOL).
Phase 3: SNAr Thiol Conjugation
Causality Insight: SNAr requires the thiol to be in its highly nucleophilic thiolate form. Elevating the pH to 8.5 maximizes thiolate concentration without causing alkaline denaturation of the proteins.
-
Thiol Activation: Ensure Protein B contains free, reduced thiols. If stored in oxidizing conditions, pre-treat Protein B with 5 mM TCEP for 30 minutes, followed by desalting to remove TCEP.
-
Crosslinking: Mix the purified Protein A-intermediate with Protein B at a 1:1.2 molar ratio (slight excess of Protein B drives the reaction to completion).
-
Incubation: Incubate at pH 8.5 for 6 hours at room temperature, or overnight at 4°C.
Phase 4: Quenching & Analytical Checkpoint 2
-
Quenching: Quench the reaction by adding 50 mM free L-Cysteine. Incubate for 30 minutes to cap any unreacted difluorobenzoyl groups.
-
Final Purification: Isolate the crosslinked conjugate using Size Exclusion Chromatography (SEC) to remove unreacted Protein A, Protein B, and quenched byproducts.
-
Self-Validation (
F NMR & LC-MS): Re-analyze the purified conjugate via F NMR. Success Criteria: The disappearance of the para-fluorine signal and the retention of a single meta-fluorine signal definitively proves successful SNAr crosslinking. Confirm the expected molecular weight shift via SDS-PAGE or intact LC-MS.
References
[2] Title: Identification and improvement of isothiocyanate-based inhibitors on stomatal opening to act as drought tolerance-conferring agrochemicals Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
Sources
Application Notes and Protocols for Reactions Involving 3,4-Difluorobenzoyl isothiocyanate
Abstract
This technical guide provides a comprehensive overview of the experimental setup for reactions involving 3,4-Difluorobenzoyl isothiocyanate. As a highly reactive and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents, a thorough understanding of its handling, reactivity, and reaction protocols is paramount for researchers, scientists, and drug development professionals. This document outlines the synthesis of the title compound, its key reactive properties, and detailed, step-by-step protocols for its application in the synthesis of N-benzoylthioureas and other heterocyclic systems. Safety precautions and troubleshooting strategies are also discussed to ensure safe and efficient experimentation.
Introduction to 3,4-Difluorobenzoyl isothiocyanate
3,4-Difluorobenzoyl isothiocyanate is a member of the acyl isothiocyanate family, a class of compounds characterized by the presence of an isothiocyanate group (-N=C=S) directly attached to a carbonyl moiety. The strong electron-withdrawing effect of the adjacent acyl group, further enhanced by the two fluorine atoms on the benzoyl ring, renders the isothiocyanate carbon exceptionally electrophilic.[1] This heightened reactivity makes it a potent reagent for nucleophilic addition reactions, serving as a cornerstone for the synthesis of a diverse array of sulfur and nitrogen-containing heterocycles.[2] These structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[3][4]
The reactivity of acyl isothiocyanates is governed by three primary active sites: the nucleophilic nitrogen atom and the electrophilic carbon atoms of both the carbonyl and thiocarbonyl groups.[2] This multi-faceted reactivity allows for diverse synthetic transformations, including cyclization reactions to form five- or six-membered heterocycles.[2][5]
Synthesis of 3,4-Difluorobenzoyl isothiocyanate
The most common and efficient method for the preparation of 3,4-Difluorobenzoyl isothiocyanate is the in situ generation from the corresponding 3,4-Difluorobenzoyl chloride and a thiocyanate salt.[6][7] This one-pot synthesis is favored for its operational simplicity and the avoidance of isolating the often moisture-sensitive acyl isothiocyanate intermediate.[6]
Protocol 1: In Situ Generation of 3,4-Difluorobenzoyl isothiocyanate
This protocol describes a general, one-pot procedure for the synthesis of N-substituted-N'-(3,4-difluorobenzoyl)thioureas.
Materials:
-
3,4-Difluorobenzoyl chloride
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN), dried
-
Anhydrous solvent (e.g., acetone, acetonitrile, methylene chloride)
-
Primary or secondary amine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add dried ammonium thiocyanate (1.2-1.5 equivalents) to a round-bottom flask containing anhydrous acetone.[6]
-
Formation of the Isothiocyanate: To the stirred suspension, add 3,4-Difluorobenzoyl chloride (1.0 equivalent) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours.[7][8] The formation of the isothiocyanate is often indicated by the precipitation of ammonium chloride.[7]
-
Nucleophilic Addition: Once the formation of the isothiocyanate is deemed complete (monitoring by TLC is recommended), add the desired primary or secondary amine (1.0-1.1 equivalents) dropwise to the reaction mixture. The reaction is often exothermic, and cooling may be necessary to control the reaction rate.[6]
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature for an additional 2-12 hours, or until the reaction is complete as indicated by TLC analysis.[8][9] Upon completion, the reaction mixture is typically filtered to remove inorganic salts, and the solvent is removed under reduced pressure.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions: 3,4-Difluorobenzoyl isothiocyanate is highly sensitive to moisture and can readily hydrolyze, reducing the overall yield. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.[6]
-
Stoichiometry: A slight excess of the thiocyanate salt is used to ensure complete conversion of the benzoyl chloride. A stoichiometric amount or a slight excess of the amine is used to avoid side reactions.[6]
-
Solvent Choice: Acetone and acetonitrile are common solvents as they effectively dissolve the reactants and are relatively inert under the reaction conditions.[6][7]
Key Reactions and Applications
The primary application of 3,4-Difluorobenzoyl isothiocyanate is in the synthesis of N-benzoylthiourea derivatives, which are valuable intermediates in organic synthesis and exhibit a range of biological activities.[3][8]
Synthesis of N-Benzoylthioureas
As detailed in Protocol 1, the reaction with primary and secondary amines leads to the formation of N,N'-disubstituted thioureas. This reaction proceeds via a nucleophilic addition mechanism where the amine attacks the electrophilic carbon of the isothiocyanate group.[1]
Table 1: Representative Reaction Conditions for N-Benzoylthiourea Synthesis
| Amine Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Tris(hydroxymethyl)aminomethane | Methylene Dichloride | 8-12 | High | [8] |
| Primary Amines | Acetone | 24 | - | [9] |
| Substituted Aromatic Amines | Acetonitrile | 24 | >80 | [7] |
| Benzylamine | THF or Acetonitrile | 1-2 | - | [10] |
Cyclization Reactions
The resulting N-benzoylthiourea adducts can undergo subsequent intramolecular cyclization to form various five- or six-membered heterocyclic compounds.[2] These reactions often depend on the nature of the substituents and the reaction conditions. For example, acyl isothiocyanates can react with various nucleophiles to yield thiazoles, thiadiazoles, and triazoles.[2]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis of N-benzoylthioureas using 3,4-Difluorobenzoyl isothiocyanate.
Caption: General workflow for the synthesis of N-benzoylthioureas.
Safety, Handling, and Troubleshooting
Safety Precautions
-
3,4-Difluorobenzoyl chloride: This reagent is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[11] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
Isothiocyanates: Isothiocyanates are generally lachrymators and may cause respiratory and skin irritation.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution | Reference |
| Low or No Yield | Moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. | [6] |
| Impure starting materials. | Use freshly distilled or high-purity starting materials. | [6] | |
| Incorrect reaction temperature. | Maintain the recommended temperature for each step. | [6] | |
| Formation of Side Products | Excess benzoyl chloride leading to 1,3-dibenzoylthiourea. | Add the benzoyl chloride dropwise to the thiocyanate salt solution. Use a stoichiometric amount of the amine. | [6] |
| Hydrolysis of the isothiocyanate. | Strictly maintain anhydrous conditions. | [6] | |
| Product Fails to Crystallize | Presence of significant impurities. | Purify the crude product by column chromatography before attempting recrystallization. Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities. | [6] |
Conclusion
3,4-Difluorobenzoyl isothiocyanate is a highly valuable reagent for the synthesis of diverse heterocyclic compounds, particularly N-benzoylthiourea derivatives. Its enhanced reactivity, stemming from the electron-withdrawing nature of the difluorobenzoyl group, allows for efficient nucleophilic addition reactions. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can effectively and safely utilize this versatile building block in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential therapeutic applications.
References
-
A Facile Synthesis of Substituted N-Benzoylthiourea. Available at: [Link]
-
Cyclisation of aryl acetylides with isothiocyanates: New insight into an old reaction. Available at: [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates - arkat usa. Available at: [Link]
-
One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl) benzimidoyl isothiocyanate - MDPI. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. Available at: [Link]
-
Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][8][14]thiazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents.
-
MSDS of 3,4-Difluorophenyl isothiocyanate - Capot Chemical. Available at: [Link]
-
Scheme 5. Cyclization of acyl isothiocyanate 1 with ethyl cyanoacetate. - ResearchGate. Available at: [Link]
-
Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate | Organic Letters - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available at: [Link]
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]
-
Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent - Taylor & Francis. Available at: [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC. Available at: [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Available at: [Link]
-
General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Isothiocyanates: An Update - PMC - NIH. Available at: [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. Available at: [Link]
-
Isothiocyanate synthesis - Organic Chemistry Portal. Available at: [Link]
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. Available at: [Link]
-
Isothiocyanate - Wikipedia. Available at: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. Available at: [Link]
-
New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[d][1,3]thiazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: 3,4-Difluorobenzoyl Isothiocyanate in Solid-Phase Organic Synthesis
Topic: 3,4-Difluorobenzoyl isothiocyanate as a reagent in solid-phase organic synthesis Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, SPOS Specialists, and Drug Discovery Researchers
Subtitle: A Modular Approach to N-Acyl Thiourea and Heterocyclic Libraries via In Situ Reagent Generation
Executive Summary
In the landscape of combinatorial chemistry, 3,4-difluorobenzoyl isothiocyanate represents a high-value "privileged structure" generator. The incorporation of the 3,4-difluorophenyl moiety is a strategic medicinal chemistry tactic to enhance metabolic stability (blocking P450 oxidation sites) and modulate lipophilicity.
This guide details the application of 3,4-difluorobenzoyl isothiocyanate for the solid-phase synthesis of N-acyl thioureas —potent pharmacophores exhibiting antiviral and anticancer activities. Furthermore, it outlines the reagent's utility as a precursor for heterocyclization into thiohydantoins and quinazolinones .
Key Advantages:
-
High Electrophilicity: The benzoyl carbonyl activates the isothiocyanate (
), ensuring rapid coupling with resin-bound amines even under mild conditions. -
Fluorine Effect: Introduces a metabolically robust motif early in the synthetic sequence.
-
Versatility: Serves as both a terminal capping reagent and a linchpin for intramolecular cyclization.
Chemistry & Mechanism
The reactivity of 3,4-difluorobenzoyl isothiocyanate is driven by the electron-withdrawing nature of the acyl group and the fluorine substituents.
Mechanistic Pathway
The reaction proceeds via nucleophilic attack of the resin-bound amine onto the central carbon of the isothiocyanate group. Unlike alkyl isothiocyanates, the resulting N-acyl thiourea is stabilized by an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen, often referred to as a "pseudo-six-membered ring."
Visualization: Reaction Mechanism
The following diagram illustrates the in situ generation of the reagent followed by its capture on the solid support.
Figure 1: Mechanistic pathway from acid chloride precursor to resin-bound N-acyl thiourea.
Experimental Protocols
Pre-requisites & Reagent Preparation
Commercial 3,4-difluorobenzoyl isothiocyanate can degrade due to moisture sensitivity. Self-Validating Step: It is highly recommended to generate the reagent in situ immediately prior to coupling to ensure maximum electrophilicity.
Reagents Needed:
-
3,4-Difluorobenzoyl chloride (1.0 equiv)
-
Ammonium thiocyanate (
) or Potassium thiocyanate ( ) (1.1 equiv) -
Anhydrous Acetone or Dichloromethane (DCM)
-
Resin: Rink Amide MBHA (loading 0.5–0.7 mmol/g) or Wang-bound amine.
Protocol A: In Situ Generation of 3,4-Difluorobenzoyl Isothiocyanate
-
Dissolution: Dissolve
(1.1 mmol) in anhydrous acetone (2 mL). -
Addition: Dropwise add 3,4-difluorobenzoyl chloride (1.0 mmol) dissolved in 1 mL acetone to the thiocyanate solution.
-
Reaction: Stir at room temperature for 30–60 minutes. A white precipitate (
) will form. -
Filtration (Crucial): Filter the mixture through a syringe filter or a fritted glass funnel to remove the inorganic salt. The clear filtrate contains the active isothiocyanate.
-
Note: Do not store this solution; use immediately.
-
Solid-Phase Coupling Protocol
This protocol assumes a standard polystyrene-based resin (e.g., Rink Amide) pre-loaded with a primary amine.
Step-by-Step Workflow:
-
Swelling:
-
Place 100 mg of Resin-amine in a synthesis column.
-
Swell in DCM (2 mL) for 20 minutes. Drain.
-
-
Coupling:
-
Add the filtered solution of 3,4-difluorobenzoyl isothiocyanate (approx. 3–5 equivalents relative to resin loading) to the resin.
-
Optional: Add a catalytic amount of DIPEA (0.1 equiv) only if the resin amine is suspected to be protonated; otherwise, avoid base to prevent side reactions.
-
Agitate (shake, do not stir magnetically) at room temperature for 2 to 4 hours .
-
-
Washing (The "Self-Validating" QC):
-
Drain the reagent.
-
Wash with DCM (
). -
Wash with DMF (
) to remove polar byproducts. -
Wash with DCM (
) to prepare for testing.
-
-
Validation (Kaiser Test):
-
Perform a Kaiser (ninhydrin) test on a few resin beads.
-
Result: The beads should remain colorless/yellow (indicating consumption of free amines). If beads are blue, repeat the coupling step.
-
-
Cleavage (For Library Release):
-
Treat resin with 95% TFA / 2.5% TIS / 2.5%
for 2 hours. -
Precipitate the filtrate in cold diethyl ether to isolate the N-(3,4-difluorobenzoyl) thiourea derivative.
-
Data & Optimization
The solvent choice significantly impacts the conversion rate. Aprotic solvents are required to prevent hydrolysis of the acyl isothiocyanate.
| Solvent | Dielectric Constant | Reaction Rate | Side Products | Recommendation |
| DCM | 8.9 | Fast | Minimal | Preferred |
| Acetone | 20.7 | Moderate | Low | Good for in situ prep |
| DMF | 36.7 | Slow | Potential Hydrolysis | Use only for washing |
| THF | 7.5 | Fast | Minimal | Alternative to DCM |
Workflow Diagram: Solid Phase Cycle
Figure 2: Operational workflow for the synthesis of N-acyl thioureas on solid support.
Advanced Applications: Heterocycle Formation
Beyond simple thioureas, this reagent is a gateway to heterocycles.
Quinazolin-4(3H)-ones
If the resin-bound amine is an anthranilic acid derivative (2-aminobenzoic acid), reaction with 3,4-difluorobenzoyl isothiocyanate followed by base-mediated cyclization yields 2-thioxo-quinazolinones.
-
Reagent: 3,4-Difluorobenzoyl isothiocyanate.
-
Cyclization Trigger: Treatment with weak base (e.g., piperidine in DMF) or during the TFA cleavage if the intermediate is susceptible.
Pseudo-Thiohydantoins
Reaction with resin-bound amino acid esters followed by base treatment causes intramolecular cyclization, releasing the 3,4-difluorophenyl-substituted thiohydantoin from the resin (cyclization-release strategy).
Safety & Handling
-
Lachrymator: Benzoyl isothiocyanates are potent lachrymators. All operations, especially the filtration of the in situ mixture, must be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: The reagent hydrolyzes to the amide and COS gas. Keep all solvents strictly anhydrous.
-
Waste: Thiocyanates can release cyanide under strong acidic conditions if not managed; however, in this protocol, the main byproduct is ammonium chloride. Dispose of organic waste in halogenated waste containers.
References
-
Reactivity of Acyl Isothiocyanates
- Kibrom G. Bedane, G. S. Singh. "Reactivity and diverse synthetic applications of acyl isothiocyanates." Arkivoc, 2015, Part (vi), 206-245.
-
Solid-Phase Synthesis of Thioureas
- L. Lundquist, et al. "Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase." Tetrahedron Letters, 2006.
-
Medicinal Chemistry of Fluorinated Thioureas
- S. Saeed, et al. "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives." Int. J. Mol. Sci., 2011, 12(9), 5666-5684.
-
General Isothiocyanate Synthesis (Acid Chloride Method)
- Organic Chemistry Portal.
Fluorescent labeling of biomolecules with isothiocyanate derivatives
Application Note: High-Fidelity Fluorescent Labeling of Biomolecules with Isothiocyanate Derivatives
Introduction
Isothiocyanate (ITC) derivatives, most notably Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC), represent one of the most established and robust chemistries for bioconjugation.[1] Despite the emergence of succinimidyl esters (NHS-esters), ITC reagents remain a staple in drug development and flow cytometry due to their stability in solution and the formation of a highly durable thiourea linkage.
This guide provides a rigorous technical framework for the conjugation of ITC derivatives to proteins (antibodies, enzymes) and peptides. It moves beyond basic recipes to address the thermodynamic and kinetic factors that dictate labeling efficiency, conjugate solubility, and preservation of biological activity.
Chemistry & Mechanism of Action[2][3]
The core of this reaction is the nucleophilic attack of a deprotonated primary amine on the central electrophilic carbon of the isothiocyanate group (
-
The Nucleophile: The
-amino group of Lysine residues ( ) or the N-terminal -amine ( ). -
The Electrophile: The isothiocyanate carbon.[2]
-
The Product: A stable, covalent thiourea bond.[3]
Mechanistic Insight: The reaction rate is pH-dependent. Only the unprotonated (free base) form of the amine is nucleophilic. Therefore, the reaction pH must be sufficiently high (pH 9.0–9.8) to shift the equilibrium toward the unprotonated state, without causing protein denaturation or hydrolysis of the isothiocyanate probe.
Diagram 1: Reaction Mechanism & Workflow Logic
Caption: The nucleophilic attack of a primary amine on the isothiocyanate group requires alkaline conditions to deprotonate the lysine
Critical Experimental Parameters
To ensure reproducibility and prevent "over-labeling" (which causes precipitation and fluorescence quenching), strict adherence to these parameters is required.
Buffer Selection (The "Amine-Free" Rule)
-
Requirement: 0.1 M – 1.0 M Sodium Carbonate/Bicarbonate buffer, pH 9.0–9.5.
-
Reasoning: These buffers contain primary amines that act as competitive nucleophiles.[6] If present, the dye will label the buffer instead of the protein, resulting in low conjugation efficiency.
Protein Concentration
-
Optimal: > 2 mg/mL (ideally 5–10 mg/mL).
-
Reasoning: High protein concentration drives second-order reaction kinetics, increasing the collision frequency between dye and protein. At low concentrations (<1 mg/mL), hydrolysis of the ITC group by water becomes the dominant competing reaction.
Dye Solubility & Stoichiometry
-
Solvent: Anhydrous DMSO or DMF. ITC groups degrade rapidly in water.
-
Molar Excess: Typically 15–20x molar excess of dye over protein.[5][7]
-
Impact:
-
Too Low: Weak signal.
-
Too High: Non-specific hydrophobic binding, precipitation, and self-quenching (homotransfer) of fluorophores.
-
Detailed Protocol: FITC/TRITC Conjugation
Materials:
-
Protein: Purified antibody or protein (must be in amine-free buffer or dialyzed).[8][9]
-
Fluorophore: FITC (Fluorescein-5-isothiocyanate) or TRITC.
-
Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Purification: Sephadex G-25 desalting column (e.g., PD-10) or dialysis cassette (10K MWCO).
Step-by-Step Methodology
-
Buffer Exchange (Pre-Conjugation):
-
If the protein is in Tris or contains Sodium Azide, dialyze it into 0.1 M Sodium Carbonate (pH 9.0).
-
Expert Tip: If protein stability is a concern at pH 9.0, use 0.1 M Borate buffer (pH 8.5), though reaction time must be extended.
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the volume of dye required for a 15-fold molar excess.
-
Dropwise Addition: While gently vortexing or stirring the protein solution, add the dye solution slowly.
-
Why: Rapid addition can create local regions of high solvent concentration, causing protein denaturation or dye precipitation.
-
Incubation: Incubate for 2 hours at Room Temperature (RT) or Overnight at 4°C in the dark .
-
-
Quenching (Optional but Recommended):
-
Add 50 mM Ethanolamine or Tris (pH 8.0) to the reaction. Incubate for 15 minutes.
-
Purpose: Scavenges unreacted ITC groups, preventing them from reacting with the purification column or cross-linking during storage.
-
-
Purification:
-
Separate the conjugate from free dye using a Sephadex G-25 column equilibrated with PBS.
-
Visual Cue: You will see two bands. The fast-moving band (first to elute) is the Conjugate. The slow-moving band (retained) is free dye.
-
Diagram 2: Purification & Validation Workflow
Caption: Purification separates the high-molecular-weight conjugate from unreacted fluorophores based on size. The first eluting fraction contains the labeled biomolecule.
Characterization: Degree of Labeling (DOL)
To validate the experiment, you must calculate the Dye-to-Protein Ratio (F/P Ratio).
The Challenge: Fluorophores absorb light at 280 nm (the wavelength used to measure protein concentration), leading to an overestimation of protein concentration if not corrected.
Correction Factors (CF)
| Fluorophore | CF ( | ||
| FITC | 494 | 68,000 | 0.30 |
| TRITC | 555 | 65,000 | 0.34 |
| FAM | 494 | 75,000 | 0.30 |
Calculation Steps
-
Measure Absorbance at 280 nm (
) and ( ).[13] -
Correct Protein Absorbance:
-
Calculate Protein Concentration (M):
(Note: IgG )[3] -
Calculate DOL (F/P Ratio):
Target DOL:
-
Antibodies (IgG): 2 – 8 dyes per molecule.
-
< 2: Weak signal.
-
> 8: High background, quenching, and potential precipitation.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during labeling | Dye concentration too high (hydrophobic aggregation). | Dissolve dye in DMSO first; add dropwise. Reduce molar excess (try 10x instead of 20x). |
| Low Degree of Labeling (DOL < 1) | Interfering amines in buffer (Tris/Glycine). | Dialyze extensively into Carbonate/Bicarbonate buffer before labeling. |
| Low Degree of Labeling (DOL < 1) | pH too low (< 8.5). | Check pH of reaction buffer.[4][5][8][10][11][14][15] Ensure it is pH 9.0–9.[8]5. |
| High Background / Sticky | Over-labeling (DOL > 10). | Reduce reaction time or dye molar excess. Hydrophobic dyes cause non-specific binding. |
| Dye not dissolving | Old/Hydrated DMSO or Dye. | Use anhydrous DMSO.[4][12] Check dye expiry (ITC hydrolyzes in moisture). |
Storage & Stability
-
Conjugate: Store at 4°C, protected from light. Add 0.1% Sodium Azide and BSA (1-10 mg/mL) for long-term stability.
-
Freezing: Avoid freeze-thaw cycles. If necessary, aliquot and freeze at -20°C with 50% Glycerol.
-
Shelf Life: FITC conjugates are stable for >6 months at 4°C if sterile.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[8]
-
Thermo Fisher Scientific. (n.d.). FITC and TRITC Amine-Reactive Dyes Protocol.
-
Sigma-Aldrich. (n.d.). Fluorescein Isothiocyanate (FITC) Labeling Protocol.
-
Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. Bioconjugate Chemistry, 6(4), 447-458.
-
Promega. (n.d.). Labeling of Proteins with Fluorophores.
Sources
- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. timothyspringer.org [timothyspringer.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youdobio.com [youdobio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. scrum-net.co.jp [scrum-net.co.jp]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4-Difluorobenzoyl Isothiocyanate Synthesis
Overview 3,4-Difluorobenzoyl isothiocyanate (3,4-DFBITC) is a highly reactive electrophilic intermediate widely used in the synthesis of N,N'-disubstituted thioureas, heterocyclic scaffolds, and advanced pharmaceutical active ingredients. Due to the electron-withdrawing nature of the fluorine substituents, 3,4-DFBITC exhibits enhanced electrophilicity compared to unsubstituted benzoyl isothiocyanate. However, this increased reactivity also amplifies its susceptibility to moisture-driven hydrolysis and side reactions [1].
This technical guide provides validated methodologies, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield synthesis and utilization of 3,4-DFBITC.
Validated Experimental Protocol: In Situ Synthesis of 3,4-DFBITC
Because acyl isothiocyanates are prone to degradation, a self-validating in situ generation protocol is recommended. The reaction proceeds via nucleophilic attack of the thiocyanate anion on the acid chloride, initially forming an unstable acyl thiocyanate that rapidly undergoes an exothermic [3,3]-sigmatropic rearrangement to the more stable isothiocyanate [3].
Reagents & Equipment:
-
3,4-Difluorobenzoyl chloride (1.0 equiv, freshly distilled)
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) (1.1 equiv, oven-dried at 80°C under vacuum)
-
Anhydrous Acetone (dried over 3Å molecular sieves)
-
Polyethylene glycol 400 (PEG-400) (2-3 drops as a phase-transfer catalyst) [2]
-
Oven-dried glassware purged with Argon or N₂.
Step-by-Step Methodology:
-
Preparation of the Thiocyanate Suspension: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and argon balloon, suspend 1.1 equivalents of anhydrous NH₄SCN in anhydrous acetone (approx. 5 mL per mmol of reactant).
-
Catalyst Addition: Add 2-3 drops of PEG-400 to the suspension. This facilitates the solubilization of the thiocyanate salt into the organic phase, accelerating heterogeneous reaction kinetics [2].
-
Acylation: Cool the suspension to 0–5°C using an ice bath. Dissolve 1.0 equivalent of 3,4-difluorobenzoyl chloride in a minimal volume of anhydrous acetone. Add this solution dropwise to the stirring thiocyanate suspension over 15 minutes.
-
Rearrangement & Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir vigorously for 1 to 2 hours. The formation of a dense white precipitate (NH₄Cl or KCl) indicates reaction progress[1].
-
Filtration (Self-Validation Step): Stop stirring and allow the precipitate to settle. The supernatant should be a clear, pale-yellow solution containing the 3,4-DFBITC. Filter the mixture rapidly through a pad of oven-dried Celite under inert atmosphere to remove the chloride salts.
-
Downstream Utilization: The filtrate containing 3,4-DFBITC should be used immediately for subsequent nucleophilic addition (e.g., adding a primary amine to form a target thiourea) [1].
Synthesis workflow for 3,4-Difluorobenzoyl isothiocyanate using phase-transfer catalysis.
Quantitative Optimization of Reaction Conditions
The choice of solvent and catalyst dictates the equilibrium and kinetics of the rearrangement from acyl thiocyanate to acyl isothiocyanate. The table below summarizes the optimization matrix for maximizing 3,4-DFBITC yields before downstream amine addition.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Conversion Yield (%) | Mechanistic Observation |
| Dichloromethane (DCM) | None | 20 | 4.0 | < 40% | Poor solubility of KSCN/NH₄SCN limits reaction rate. |
| Dichloromethane (DCM) | PEG-400 | 20 | 2.0 | 82% | PTC successfully shuttles SCN⁻ into the organic phase [2]. |
| Acetonitrile (MeCN) | None | 80 (Reflux) | 1.5 | 75% | High temp drives rearrangement but increases thermal degradation risk. |
| Anhydrous Acetone | None | 20 | 2.0 | 88% | Acetone naturally solvates thiocyanate salts effectively [1]. |
| Anhydrous Acetone | PEG-400 | 20 | 1.0 | > 95% | Optimal condition; rapid kinetics minimize hydrolysis window. |
Troubleshooting Guide: Diagnosing Experimental Failures
Q: My final thiourea yield is extremely low, and I am isolating a significant amount of a white, crystalline solid that NMR identifies as 3,4-difluorobenzoic acid. What went wrong? A: Causality: Moisture-Driven Hydrolysis. 3,4-DFBITC is exceptionally hygroscopic. The electron-withdrawing fluorine atoms make the carbonyl carbon highly susceptible to nucleophilic attack by water. If your acetone is not strictly anhydrous, or if your thiocyanate salt was not oven-dried, water will attack the intermediate, hydrolyzing it into 3,4-difluorobenzoic acid and thiocyanic acid (HSCN) [1]. Solution: Ensure acetone is dried over 3Å molecular sieves for at least 48 hours. Dry your KSCN/NH₄SCN at 80°C under vacuum overnight. Perform the reaction under a positive pressure of Argon.
Q: Mass spectrometry of my crude product shows a major byproduct with a mass corresponding to the addition of a second 3,4-difluorobenzoyl group. How do I prevent this? A: Causality: Over-Acylation (Dimerization). This indicates the formation of a 1,3-bis(3,4-difluorobenzoyl)thiourea derivative. This side reaction occurs when unreacted 3,4-difluorobenzoyl chloride remains in the mixture during the amine addition step. The newly formed mono-acyl thiourea acts as a nucleophile and attacks the excess acid chloride [1]. Solution: Ensure a slight excess of the thiocyanate salt (1.1 to 1.2 equiv) is used to completely consume the acid chloride during the first step. Allow sufficient time (at least 1 hour) for the isothiocyanate formation to reach completion before adding the amine.
Q: I am using toluene as my solvent to facilitate a higher reflux temperature, but the reaction is sluggish and incomplete. Why? A: Causality: Phase Incompatibility. Thiocyanate salts have near-zero solubility in non-polar solvents like toluene. Without a phase-transfer catalyst, the reaction is strictly limited to the solid-liquid interface, resulting in poor kinetics. Solution: Switch to a polar aprotic solvent like acetone. If toluene must be used for downstream compatibility, you must add a robust phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, or PEG-400) and apply vigorous mechanical stirring.
Mechanistic pathways showing desired thiourea formation vs. common side reactions.
Frequently Asked Questions (FAQs)
Q: Can I isolate and store 3,4-difluorobenzoyl isothiocyanate for future use? A: While some aroyl isothiocyanates can be isolated via vacuum distillation, it is highly discouraged for 3,4-DFBITC. The compound is prone to polymerization and rapid degradation upon exposure to atmospheric moisture[3]. The industry standard is to synthesize it in situ and immediately subject it to the next synthetic step (e.g., amine addition or cyclization) [4].
Q: Does the initial reaction form a thiocyanate (-SCN) or an isothiocyanate (-NCS)? A: The nucleophilic attack of the thiocyanate anion on the acid chloride initially yields 3,4-difluorobenzoyl thiocyanate (Ar-CO-S-C≡N). However, this species is thermodynamically unstable. At room temperature, it rapidly undergoes a highly exothermic unimolecular rearrangement to the more stable 3,4-difluorobenzoyl isothiocyanate (Ar-CO-N=C=S) [3].
Q: How do the 3,4-difluoro substituents alter the reactivity compared to standard benzoyl isothiocyanate? A: The strong inductive electron-withdrawing effect of the two fluorine atoms significantly increases the partial positive charge on both the carbonyl carbon and the isothiocyanate carbon. This makes 3,4-DFBITC a much "harder" and more reactive electrophile. Consequently, it reacts faster with amines to form thioureas, but it also demands stricter anhydrous conditions to prevent premature hydrolysis.
References
-
Flammang, R., et al. "Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]
Common side reactions with 3,4-Difluorobenzoyl isothiocyanate and how to avoid them
Technical Support Center: 3,4-Difluorobenzoyl Isothiocyanate
Executive Summary
3,4-Difluorobenzoyl isothiocyanate is a highly reactive electrophilic building block used primarily to synthesize
Its reactivity is dominated by two electrophilic centers: the isothiocyanate carbon (soft electrophile) and the carbonyl carbon (hard electrophile). The presence of electron-withdrawing fluorine atoms at the 3 and 4 positions significantly enhances the electrophilicity of both centers compared to non-substituted benzoyl isothiocyanates. This amplifies its sensitivity to moisture and nucleophilic impurities, making strict anhydrous handling critical.
Part 1: Common Side Reactions & Troubleshooting
Category 1: Moisture Sensitivity & Hydrolysis
Q: I observed a white precipitate forming immediately upon adding the reagent to my reaction vessel. What is this? A: This is likely 3,4-difluorobenzamide , the hydrolysis product.
-
Cause: 3,4-Difluorobenzoyl isothiocyanate reacts rapidly with trace water. The electron-withdrawing fluorine atoms destabilize the molecule toward nucleophilic attack by water.
-
Mechanism: Water attacks the carbonyl carbon or the isothiocyanate carbon, leading to the unstable carbamothioic acid intermediate, which decarboxylates/desulfurizes to form the amide and Carbonyl Sulfide (COS) gas.
-
Prevention:
-
Use anhydrous solvents (water content <50 ppm).
-
Flame-dry or oven-dry all glassware.
-
If generating the isothiocyanate in situ (from 3,4-difluorobenzoyl chloride + KSCN), ensure the KSCN is dried (e.g., under vacuum at 60°C) as it is hygroscopic.
-
Category 2: Solvent Incompatibility (Alcoholysis)
Q: My LC-MS shows a mass corresponding to [M + Solvent] instead of my product. Why? A: You likely used a protic solvent like Methanol or Ethanol.
-
Cause: Isothiocyanates undergo alcoholysis . The hydroxyl group of the solvent acts as a nucleophile, attacking the isothiocyanate carbon.
-
Product: A thiocarbamate ester (
-alkyl thiocarbamate). -
Protocol Fix: Switch to aprotic polar solvents such as Acetone , Acetonitrile (MeCN) , Dichloromethane (DCM) , or Tetrahydrofuran (THF) . Acetone is the industry standard for in situ preparation because it dissolves thiocyanate salts well.
Category 3: Competitive Acylation (Amide Formation)
Q: I am reacting this with an amine, but I isolated the amide (loss of SCN) instead of the thiourea. How do I avoid this? A: This is a "Wrong Carbon Attack" side reaction.
-
Cause: While amines usually attack the C=S carbon to form thioureas (soft-soft interaction), the 3,4-difluoro substitution makes the carbonyl carbon highly activated. If the amine is sterically hindered or if the reaction temperature is too high, the amine may attack the carbonyl directly, displacing the thiocyanate group (
) as a leaving group. -
Troubleshooting:
-
Temperature Control: Conduct the amine addition at 0°C to 5°C . Higher temperatures favor the thermodynamic amide product.
-
Order of Addition: Add the amine slowly to the isothiocyanate, not the other way around, to keep the isothiocyanate concentration high relative to the amine locally.
-
Category 4: Cyclization with Bi-functional Nucleophiles
Q: When reacting with 2-aminophenol or 1,2-diamines, I get a cyclic product immediately. Is this normal? A: Yes, this is an intramolecular cyclization.
-
Mechanism: The initial thiourea forms, but the second nucleophile (OH or NH
nearby) attacks the thiocarbonyl carbon, eliminating H S or NH to form benzoxazoles or benzimidazoles. -
Control: If the open-chain thiourea is desired, you must protect the second nucleophilic group (e.g., O-protection) before reaction.
Part 2: Reaction Pathways & Visualization
The following diagram illustrates the competitive pathways that dictate yield.
Caption: Competitive reaction pathways for 3,4-Difluorobenzoyl isothiocyanate. Green paths indicate desired synthesis; red paths indicate side reactions.
Part 3: Validated Experimental Protocol
Objective: Synthesis of
Reagents Table
| Reagent | Equiv. | Role | Critical Attribute |
| 3,4-Difluorobenzoyl Chloride | 1.0 | Precursor | Clear liquid, fuming |
| Ammonium Thiocyanate (NH | 1.1 | Reagent | Dried (Solid) |
| Aniline | 1.0 | Nucleophile | Distilled/Pure |
| Acetone | Solvent | Medium | Anhydrous (HPLC Grade) |
Step-by-Step Methodology
-
Activation (In Situ Generation):
-
Dissolve NH
SCN (1.1 eq) in anhydrous acetone in a round-bottom flask equipped with a drying tube or line. -
Add 3,4-Difluorobenzoyl chloride (1.0 eq) dropwise at Room Temperature (RT).
-
Observation: A white precipitate (NH
Cl) will form immediately. -
Stir for 30–60 minutes. The solution now contains 3,4-Difluorobenzoyl isothiocyanate.
-
-
Coupling:
-
Cool the mixture to 0–5°C using an ice bath. Rationale: Suppresses attack at the carbonyl carbon.
-
Add the amine (1.0 eq) dissolved in a minimal amount of acetone dropwise over 15 minutes.
-
Allow to warm to RT and stir for 2 hours.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Result: The thiourea product typically precipitates as a solid.
-
Filter, wash with water (to remove NH
Cl and unreacted SCN), and dry. -
Purification: Recrystallization from Ethanol/Water or Toluene is common if crude purity is <95%.
-
References
-
Singh, T., Lakhan, R., & Singh, G. S. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.[1] Journal of the Chemical Society. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010).[2] A simple condensation between amines and carbon disulfide in aqueous medium.[2] Journal of Organic Chemistry, 75(7), 2327-2332. [Link]
Sources
Technical Support Center: Optimizing Reactions of 3,4-Difluorobenzoyl Isothiocyanate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,4-Difluorobenzoyl isothiocyanate. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you improve reaction yields, minimize impurities, and overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 3,4-Difluorobenzoyl isothiocyanate?
The most common laboratory synthesis involves the reaction of 3,4-Difluorobenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous aprotic solvent like acetone or acetonitrile. This reaction generates the acyl isothiocyanate in situ.
Q2: My yield of 3,4-Difluorobenzoyl isothiocyanate is consistently low. What are the likely causes?
Low yields often stem from several critical factors:
-
Presence of Moisture: Acyl isothiocyanates are highly sensitive to water, which leads to rapid hydrolysis back to the corresponding carboxylic acid (3,4-Difluorobenzoic acid) and thiocyanic acid, significantly reducing your yield.[1]
-
Impure Starting Materials: The purity of your 3,4-Difluorobenzoyl chloride and the thiocyanate salt is paramount. Contaminants can lead to unwanted side reactions.
-
Suboptimal Reaction Temperature: The formation of the isothiocyanate is temperature-sensitive. The reaction is typically run at room temperature or with gentle heating, but excessive temperatures can promote side reactions.[2]
-
Inefficient Mixing: In heterogeneous reactions (e.g., with poorly soluble thiocyanate salts), vigorous stirring is essential to ensure good contact between reactants.[1]
Q3: What are the major side products I should be aware of when reacting 3,4-Difluorobenzoyl isothiocyanate with amines?
When reacting 3,4-Difluorobenzoyl isothiocyanate with primary or secondary amines to form N-(3,4-Difluorobenzoyl)-N'-substituted thioureas, the primary side reactions include:
-
Hydrolysis of the Isothiocyanate: As mentioned, any moisture present can hydrolyze the starting isothiocyanate.[1]
-
Formation of 1,3-bis(3,4-Difluorobenzoyl)thiourea: This can occur if an excess of the benzoyl isothiocyanate is present, leading to acylation of the initially formed thiourea product.[1]
-
Desulfurization: The thiourea product can sometimes lose sulfur, especially under harsh conditions, to form a carbodiimide.[1]
Q4: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the limiting reagent and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What is the best way to purify the final thiourea product?
Recrystallization is the most common and effective method for purifying solid benzoylthiourea derivatives.[1] If the product is an oil or fails to crystallize, column chromatography on silica gel is a reliable alternative.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | 3,4-Difluorobenzoyl isothiocyanate is highly electrophilic and readily reacts with water, a nucleophile, leading to its decomposition.[4][5] |
| Impure Starting Materials | Use freshly distilled or high-purity 3,4-Difluorobenzoyl chloride. Ensure the thiocyanate salt is dry. | Impurities can introduce competing side reactions, consuming your starting materials and complicating purification. |
| Incorrect Reaction Temperature | Optimize the temperature. For the in situ formation of the isothiocyanate, room temperature is often sufficient. For the subsequent reaction with an amine, cooling may be necessary to control the exotherm.[2] | Reaction rates and the prevalence of side reactions are highly dependent on temperature. An optimal temperature balances reaction speed with selectivity. |
| Poor Solubility of Thiocyanate Salt | Use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) if using a non-polar solvent.[6] Alternatively, use a more polar aprotic solvent like DMF or DMSO to improve solubility. | A PTC helps to transport the thiocyanate anion from the solid phase into the organic phase where the reaction occurs, increasing the reaction rate.[6] |
| Inefficient Stirring | Use a magnetic stirrer with an appropriately sized stir bar to ensure the reaction mixture is homogeneous.[1] | Good mixing ensures that localized high concentrations of reactants do not build up, which can promote side reactions. |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. A slight excess (1.1-1.2 equivalents) of the nucleophile (e.g., amine) is often used to ensure complete consumption of the isothiocyanate. | An excess of the acyl isothiocyanate can lead to the formation of di-acylated byproducts.[1] |
| Reaction Temperature Too High | Maintain a low and controlled temperature, especially during the addition of the nucleophile.[4] | Many side reactions have higher activation energies than the desired reaction and are therefore favored at elevated temperatures. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. | Allowing the reaction to proceed for too long can lead to the decomposition of the desired product or the formation of other byproducts. |
Problem 3: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Residual Solvent | Ensure all solvent is removed under reduced pressure. | Trace amounts of solvent can act as an impurity and disrupt the crystal lattice formation. |
| Presence of Impurities | Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization. | Impurities can interfere with the ordered packing of molecules required for crystallization. |
| Product is Inherently an Oil | If the product is a low-melting solid or an oil at room temperature, purification by column chromatography is the recommended method. | Not all organic compounds are crystalline solids at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of N-(3,4-Difluorobenzoyl)-N'-(phenyl)thiourea
This protocol details a representative two-step, one-pot reaction.
Materials:
-
3,4-Difluorobenzoyl chloride
-
Potassium thiocyanate (KSCN), dried
-
Aniline
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Preparation of 3,4-Difluorobenzoyl isothiocyanate:
-
To a solution of potassium thiocyanate (1.2 equivalents) in anhydrous acetone in a round-bottom flask, add 3,4-Difluorobenzoyl chloride (1.0 equivalent) dropwise with stirring at room temperature.
-
Stir the mixture for 1-2 hours. The formation of a white precipitate (KCl) will be observed.
-
-
Reaction with Aniline:
-
To the above mixture, add a solution of aniline (1.0 equivalent) in anhydrous acetone dropwise. An exothermic reaction may occur; maintain the temperature at or below room temperature using an ice bath if necessary.
-
Stir the reaction mixture for an additional 2-3 hours at room temperature.
-
-
Workup and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(3,4-Difluorobenzoyl)-N'-(phenyl)thiourea.
-
Workflow Visualization
The following diagram illustrates the general workflow for troubleshooting low-yield reactions.
Caption: A logical workflow for troubleshooting low reaction yields.
Reaction Mechanism
The reaction of 3,4-Difluorobenzoyl isothiocyanate with a primary amine proceeds via a nucleophilic addition mechanism. The electron-withdrawing acyl group enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to attack by nucleophiles like amines.[7]
Caption: Nucleophilic addition of a primary amine to 3,4-Difluorobenzoyl isothiocyanate.
References
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Retrieved from [Link]
Sources
Troubleshooting low reactivity of 3,4-Difluorobenzoyl isothiocyanate in specific applications
Technical Support Center: Troubleshooting 3,4-Difluorobenzoyl Isothiocyanate Reactivity
Executive Summary & Reactivity Profile
The Core Misconception: If you are observing "low reactivity" with 3,4-difluorobenzoyl isothiocyanate, you are likely witnessing rapid decomposition or competitive quenching , not inherent kinetic inertness.
The Chemical Reality: Benzoyl isothiocyanates are significantly more electrophilic than their alkyl or aryl counterparts (e.g., phenyl isothiocyanate) due to the electron-withdrawing carbonyl group adjacent to the isothiocyanate moiety. The addition of fluorine atoms at the 3 and 4 positions of the benzene ring exerts a strong inductive effect (-I), further destabilizing the central carbon of the -N=C=S group and increasing its susceptibility to nucleophilic attack [1].
Therefore, "no reaction" usually means the reagent was destroyed by moisture (hydrolysis) or protic solvents (solvolysis) before it could encounter your target nucleophile.
Diagnostic Workflow
Before altering your synthetic route, trace your observation through this logic gate to identify the failure point.
Figure 1: Troubleshooting logic gate for acyl isothiocyanate reactions. Follow the path to identify the likely chemical failure mode.
Troubleshooting Guide & FAQs
Issue 1: The "Dead" Reagent (Hydrolysis)
Q: I see a white precipitate immediately upon adding the reagent, but it's not my product. What happened? A: You likely synthesized 3,4-difluorobenzamide . Acyl isothiocyanates are notoriously moisture-sensitive. Upon contact with water (even trace amounts in "dry" solvents), they hydrolyze rapidly. The mechanism involves the attack of water on the carbonyl or thiocarbonyl carbon, leading to the elimination of Carbonyl Sulfide (COS) and the formation of the amide [2].
-
Diagnostic: Check the melting point of the precipitate. If it matches 3,4-difluorobenzamide (approx. 130-134°C), your system is wet.
-
Solution:
-
Use freshly distilled solvents or those from a solvent purification system (SPS).
-
Flame-dry all glassware under vacuum.
-
Consider generating the reagent in situ (see Protocol A below) to avoid storage degradation.
-
Issue 2: Solvent Incompatibility (Solvolysis)
Q: I used Ethanol to dissolve my amine, and the reaction stalled. Why? A: You caused a competitive solvolysis reaction . Primary alcohols react with benzoyl isothiocyanates to form O-alkyl thiocarbamates [3]. Since the solvent is in vast excess compared to your amine, the solvent consumes the reagent before your nucleophile can react.
-
Data:
Solvent Class Compatibility Outcome Alcohols (MeOH, EtOH) INCOMPATIBLE Formation of thiocarbamates. Water INCOMPATIBLE Hydrolysis to amide + COS gas. DMF/DMSO CAUTION Often hygroscopic; must be strictly anhydrous. Acetone EXCELLENT Ideal for in situ generation (solubilizes thiocyanate salts). | DCM/THF | EXCELLENT | Standard aprotic solvents for coupling. |
Issue 3: Nucleophile Deactivation
Q: My system is dry, but my electron-deficient aniline isn't reacting. A: While 3,4-difluorobenzoyl isothiocyanate is highly reactive, extremely weak nucleophiles (e.g., nitroanilines) may still require forcing conditions. However, heating acyl isothiocyanates can lead to dimerization or polymerization.
-
Solution:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate.
-
Base: If using an amine salt, ensure you add exactly 1.05 eq of TEA or DIPEA to liberate the free base.
-
Temperature: Do not exceed 40°C initially. If heating is required, reflux in dry acetone is safer than higher-boiling solvents to prevent thermal decomposition.
-
Recommended Experimental Protocols
Protocol A: In Situ Generation & Coupling (The "Gold Standard")
Use this method to bypass storage stability issues.
Reagents:
-
3,4-Difluorobenzoyl chloride (1.0 eq)
-
Ammonium thiocyanate (
) (1.1 eq) -
Target Amine (1.0 eq)[1]
-
Solvent: Anhydrous Acetone (dried over
or molecular sieves)
Step-by-Step:
-
Activation: In a flame-dried flask under
, dissolve (1.1 eq) in anhydrous acetone (0.5 M concentration). -
Addition: Add 3,4-difluorobenzoyl chloride (1.0 eq) dropwise at room temperature. A white precipitate (
) will form immediately. -
Conversion: Stir for 30-60 minutes. Note: The supernatant now contains your isothiocyanate.
-
Coupling: Add your target amine (1.0 eq) dissolved in a minimal amount of acetone dropwise to the mixture.
-
Workup: Pour the mixture into ice water. The benzoyl thiourea product usually precipitates. Filter and wash with cold water.
Protocol B: Reaction Pathway Visualization
Understanding the competing pathways is critical for troubleshooting.
Figure 2: Mechanistic pathways. The green path requires the rigorous exclusion of the red path reagents (water/alcohol).
References
-
BenchChem. "A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles." Technical Support Center. Accessed October 24, 2025.[4] Link
-
Saeed, A., et al. "Synthesis, Characterization and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea." MDPI Molbank, 2011. Link
-
Organic Chemistry Portal. "Synthesis of Isothiocyanates and Thioureas." Organic Chemistry Portal. Accessed October 24, 2025.[4] Link
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 75963, p-Fluorobenzyl isothiocyanate." PubChem. Accessed October 24, 2025.[4] Link
-
Royal Society of Chemistry. "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid." J. Chem. Soc., Perkin Trans. 2, 1992. Link
Sources
Impact of pH on the reactivity of 3,4-Difluorobenzoyl isothiocyanate with amines
Welcome to the Technical Support Center for 3,4-Difluorobenzoyl Isothiocyanate (3,4-DFBITC) conjugation workflows. This portal is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and standardize the synthesis of benzoyl thioureas.
Below, you will find an in-depth analysis of reaction causality, quantitative data, self-validating experimental protocols, and a troubleshooting guide.
Section 1: The Mechanistic Role of pH in Acyl Isothiocyanate Reactivity
The reaction between 3,4-DFBITC and primary or secondary amines is a nucleophilic addition that yields
-
Acidic Conditions (pH < 7.0): Amines undergo protonation to form ammonium salts (
). This eliminates the lone pair required for nucleophilic attack, effectively stalling the reaction[2]. -
Optimal Conditions (pH 8.0 - 9.5): The amine is maintained in its free-base (deprotonated) form, maximizing nucleophilicity while minimizing the concentration of hydroxide ions. A pH of 8.5–9.5 is generally optimal for modifying amines with isothiocyanates[2].
-
Highly Basic Conditions (pH > 10.0): Hydroxide ions outcompete the amine, leading to rapid base-catalyzed hydrolysis of the isothiocyanate. This yields unwanted side products such as 3,4-difluorobenzamide and 3,4-difluorobenzoic acid[1],[3].
Logical relationship between pH levels and reaction pathways.
Section 2: Quantitative Data - pH Impact on Kinetics and Yield
The following table summarizes the causal relationship between the reaction environment and the expected outcome when reacting 3,4-DFBITC with a standard primary amine.
| Reaction Environment | pH Range | Amine State | Dominant Pathway | Expected Thiourea Yield |
| Highly Acidic | < 6.0 | Fully Protonated | Stalled / No Reaction | < 5% |
| Mildly Acidic | 6.0 - 7.5 | Partially Protonated | Slow Addition | 10% - 40% |
| Optimal Basic | 8.0 - 9.5 | Free Base | Rapid Nucleophilic Addition | 85% - 95% |
| Highly Basic | > 10.0 | Free Base | Base-Catalyzed Hydrolysis | < 30% |
Section 3: Troubleshooting Guide
Q: My reaction yields mostly 3,4-difluorobenzamide instead of the desired thiourea. What is causing this?
A: This is a classic symptom of base-catalyzed hydrolysis. If your reaction pH exceeds 10.0, or if you are using a strong, unhindered base (like NaOH) in an aqueous/biphasic mixture, hydroxide ions will attack the highly electrophilic isothiocyanate carbon, leading to hydrolysis rather than thiourea formation[3].
Solution: Switch to a milder base like
Q: The reaction is completely stalled, and unreacted 3,4-DFBITC is visible on TLC/LCMS. How do I initiate the reaction?
A: Stalled reactions typically indicate amine protonation (pH too low) or steric hindrance. For example, if the amine has a high
Q: Can I use protic solvents like methanol or ethanol to improve solubility? A: It is highly discouraged. Alcohols can act as nucleophiles. While their reactions with isothiocyanates are reversible, they significantly accelerate the rate of isothiocyanate hydrolysis[2]. Solution: Use aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).
Troubleshooting decision tree for low thiourea yield.
Section 4: Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in checkpoints to confirm success at each phase of the synthesis.
Objective: Synthesize a 3,4-difluorobenzoyl thiourea derivative with >90% yield while completely suppressing hydrolysis.
Step-by-Step Methodology:
-
Preparation & Moisture Control: Flame-dry a round-bottom flask under inert gas (Argon/
).-
Causality: Eliminating atmospheric moisture prevents baseline hydrolysis of the highly reactive 3,4-DFBITC.
-
Validation Checkpoint 1: Visually inspect the 3,4-DFBITC reagent. It should be a clear liquid/solid. White precipitates indicate degradation into symmetrical ureas via moisture exposure.
-
-
Amine Solvation: Dissolve 1.0 equivalent of the target amine in anhydrous DCM to achieve a 0.1 M concentration.
-
Base Addition: Add 1.2 equivalents of DIPEA.
-
Causality: DIPEA acts as a non-nucleophilic proton sink, ensuring the amine remains deprotonated (simulating an optimal pH of ~9.0) without directly attacking the isothiocyanate.
-
-
Electrophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add 1.05 equivalents of 3,4-DFBITC dropwise.
-
Causality: Cooling controls the exothermic nucleophilic addition and kinetically suppresses competing side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation Checkpoint 2: Perform TLC (Hexane:EtOAc). The reaction is successful when the primary amine spot (visualized via Ninhydrin stain) completely disappears, and a new UV-active product spot emerges.
-
-
Quenching & Workup: Quench the reaction with 0.1 M HCl, wash with brine, dry over
, and concentrate under reduced pressure.-
Validation Checkpoint 3: Post-workup LCMS must confirm the mass of the desired thiourea (
) and verify the absence of the 3,4-difluorobenzamide byproduct mass.
-
Section 5: Frequently Asked Questions (FAQs)
Q: How should I store 3,4-Difluorobenzoyl isothiocyanate? A: Store at 4°C or -20°C in a tightly sealed container flushed with Argon. Isothiocyanates degrade rapidly upon exposure to atmospheric moisture, forming 1,3-disubstituted thioureas and releasing Carbonyl Sulfide (COS) gas.
Q: Why do I see a byproduct with twice the mass of my amine? A: This indicates the formation of a symmetrical thiourea. This occurs if the isothiocyanate hydrolyzes into a primary amine, which then immediately reacts with another unreacted equivalent of the isothiocyanate. Strict adherence to anhydrous conditions and optimal pH prevents this cascade.
References
Sources
- 1. 223. Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of 3,4-Difluorobenzoyl Isothiocyanate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3,4-Difluorobenzoyl isothiocyanate (3,4-DFBITC) . As a highly reactive acyl isothiocyanate, this reagent is notorious for premature polymerization and degradation during storage. This document synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot, optimize, and standardize your handling protocols.
Mechanistic Insight: The Causality of Polymerization
To prevent polymerization, one must first understand the thermodynamic and kinetic drivers behind it. 3,4-DFBITC is not just an isothiocyanate; it is an acyl isothiocyanate heavily activated by halogenation [4].
The Electrophilic Trap: The 3,4-difluorophenyl group exerts a profound electron-withdrawing inductive effect (-I effect). This pulls electron density away from the carbonyl carbon, which in turn withdraws electron density from the adjacent isothiocyanate carbon (-N=C=S). This renders the central carbon of the isothiocyanate group exceptionally electrophilic and highly susceptible to nucleophilic attack [2].
The Moisture-Driven Polymerization Cascade: Polymerization is rarely spontaneous in a truly pristine, anhydrous environment; it is almost always initiated by trace moisture.
-
Hydrolysis: Trace water acts as a nucleophile, attacking the highly electrophilic -N=C=S carbon to form a transient thiocarbamic acid intermediate [1].
-
Amine Formation: This unstable intermediate rapidly decomposes, off-gassing carbonyl sulfide (COS) and yielding 3,4-difluorobenzamide (a primary amine) [1].
-
Propagation: The newly formed amine is a potent nucleophile. It immediately attacks the isothiocyanate group of an unreacted 3,4-DFBITC molecule, forming a thiourea dimer [4].
-
Polymerization: This dimerization initiates a cascade of cross-linking and oligomerization, eventually precipitating as a cloudy, insoluble polymeric mass.
Fig 1: Moisture-driven degradation and polymerization cascade of 3,4-DFBITC.
Troubleshooting FAQs
Q1: I stored my 3,4-DFBITC in the refrigerator (4°C), but it still turned into a solid white mass. Why? A: Standard laboratory refrigerators are high-humidity environments. If the reagent bottle was sealed only with its factory screw-cap, moisture inevitably permeated the threads over time. Furthermore, 4°C is insufficient to completely arrest the kinetic degradation of highly activated acyl isothiocyanates. The reagent must be stored at -20°C or lower [3], strictly under an inert atmosphere (Argon or Nitrogen).
Q2: Can I prepare a stock solution of 3,4-DFBITC in solvent to improve its shelf life? A: No. Preparing stock solutions for long-term storage is highly discouraged. Even "anhydrous" solvents can introduce trace nucleophiles or moisture over time, accelerating the formation of thiourea oligomers. Always store the reagent neat (as a pure liquid). If a stock solution is absolutely required for an automated workflow, use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) stored over activated 3Å molecular sieves, and consume the solution within 24 hours.
Q3: My reagent has become slightly cloudy. Is it ruined, or can I salvage it? A: A slight cloudiness indicates the onset of oligomerization. Because the polymer is non-volatile, you can salvage the unreacted monomer via short-path vacuum distillation . Do not attempt atmospheric distillation, as the high thermal stress will induce [2+2] cycloaddition and auto-polymerization. Distill under high vacuum (< 1 mTorr) at the lowest possible temperature.
Quantitative Data: Storage Conditions vs. Stability
The following table summarizes the causal relationship between storage environments and the structural integrity of 3,4-DFBITC.
| Storage Condition | Atmosphere | Temperature | Estimated Shelf Life | Primary Degradation Risk |
| Ambient Benchtop | Air (Ambient Humidity) | 20°C to 25°C | < 1 Week | Rapid hydrolysis and polymerization. |
| Standard Fridge | Air (Sealed Cap) | 4°C | 1 to 3 Months | Slow moisture ingress; thiourea dimer formation. |
| Standard Freezer | Air (Sealed Cap) | -20°C | 6 Months | Condensation introduced during freeze-thaw cycles. |
| Glovebox / Schlenk | Argon / Nitrogen | -20°C to -80°C | > 12 Months | Minimal (Optimal Condition). |
Self-Validating Experimental Protocols
To guarantee trustworthiness in your assays, the handling protocol must be a self-validating system. The following workflow ensures that the very variables causing polymerization (moisture and oxygen) are systematically eliminated before the reagent is ever exposed.
Protocol A: Schlenk-Line Aliquoting for Long-Term Storage
Purpose: To divide a bulk bottle of 3,4-DFBITC into single-use aliquots, preventing repeated freeze-thaw cycles and moisture exposure.
-
Glassware Preparation: Bake glass ampoules or heavy-wall vials in an oven at 120°C for at least 4 hours. Transfer them directly into a desiccator to cool.
-
Thawing (Critical Step): Remove the bulk bottle of 3,4-DFBITC from the -20°C freezer. Do not open it. Allow the sealed bottle to sit on the benchtop until it reaches absolute room temperature (approx. 30–45 minutes). Causality: Opening a cold bottle immediately condenses atmospheric moisture directly into the reagent, instantly initiating the hydrolysis cascade.
-
Atmosphere Purging: Connect the receiving vials to a Schlenk line. Perform three cycles of high vacuum (< 1 mTorr) followed by Argon backfill.
-
Transfer: Using a flame-dried, Argon-purged glass syringe or stainless steel cannula, transfer the required volume of neat 3,4-DFBITC into the purged vials.
-
Sealing: For absolute best results, flame-seal the glass ampoules under Argon. Alternatively, use PTFE-lined septa caps wrapped tightly with Parafilm.
-
Storage: Store the aliquots in a secondary desiccator box containing indicating Drierite, placed inside a -20°C freezer.
Fig 2: Schlenk-line aliquoting workflow for moisture-sensitive isothiocyanates.
Protocol B: Salvaging Partially Polymerized Reagent
Purpose: To recover pure 3,4-DFBITC monomer from a partially degraded stock.
-
Setup: Assemble a micro short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease.
-
Purge: Flush the system with Argon, then apply a high vacuum (< 1 mTorr).
-
Heating: Gently heat the boiling flask using an oil bath. Do not exceed 60°C to 80°C to prevent thermal auto-polymerization.
-
Collection: The pure 3,4-DFBITC will distill over as a clear to pale-yellow liquid. The insoluble thiourea polymers and benzamide byproducts will remain in the boiling flask as a dark, viscous residue.
-
Validation: Confirm the purity of the distillate via FT-IR (look for the sharp, intense -N=C=S stretch around 1950–2000 cm⁻¹) before use in sensitive biological assays.
References
- Elmore, D. T., & Ogle, J. R. (1958). AcyZ isoThiocyanates. Part II. Reactions of Aroyl isoThiocyanates with Amines and Amino-acids in Aqueous Solution. RSC Publishing.
- Khurana, J. M., et al. (2015).
- Sultana, T., et al. (2003). The yield of isothiocyanates in wasabi rhizomes stored at different temperatures.
- Wan, Y., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances.
Validation & Comparative
Comparative Guide: 3,4-Difluorobenzoyl Isothiocyanate vs. Phenyl Isothiocyanate for N-Terminal Sequencing
Executive Summary
For decades, the Edman degradation has remained the gold standard for de novo N-terminal protein sequencing. The foundational chemistry relies on Phenyl isothiocyanate (PITC) to sequentially derivatize and cleave N-terminal amino acids for UV-based detection[1]. However, the rise of complex biotherapeutics and the need to sequence low-abundance, post-translationally modified (PTM) proteins have exposed the limitations of PITC—namely, its requirement for harsh pH conditions and its relatively high limit of detection (LOD).
To bridge the gap between traditional chemical sequencing and modern mass spectrometry (MS), novel reagents like 3,4-Difluorobenzoyl isothiocyanate (3,4-DFBITC) have been engineered. By integrating an electron-withdrawing acyl group and a fluorinated aromatic ring, 3,4-DFBITC fundamentally alters the reaction kinetics and the analytical properties of the cleaved derivatives[2][3]. This guide objectively compares the mechanistic causality, performance metrics, and experimental workflows of PITC and 3,4-DFBITC to help you select the optimal reagent for your sequencing campaigns.
Mechanistic Causality: Molecular Design & Reactivity
The choice of isothiocyanate dictates the thermodynamics of the coupling step and the stability of the resulting thiohydantoin derivatives.
The Classic Approach: Phenyl Isothiocyanate (PITC)
PITC features an isothiocyanate group directly attached to a phenyl ring. The phenyl ring is only mildly electron-withdrawing. Consequently, the central carbon of the isothiocyanate group is moderately electrophilic. For efficient nucleophilic attack by the N-terminal amine, the amine must be fully unprotonated, necessitating a high coupling pH (typically 8.0–9.0). Following coupling, the cleavage of the phenylthiocarbamyl (PTC) peptide requires anhydrous strong acid (e.g., Trifluoroacetic acid, TFA)[4].
The Modern Alternative: 3,4-Difluorobenzoyl Isothiocyanate (3,4-DFBITC)
3,4-DFBITC is an acyl isothiocyanate. The insertion of a carbonyl group between the aromatic ring and the isothiocyanate nitrogen creates a highly conjugated, electron-deficient system.
-
Kinetic Acceleration: The highly electronegative carbonyl oxygen and the inductive effect (-I) of the 3,4-difluoro substitutions pull electron density away from the isothiocyanate carbon. This extreme electrophilicity allows quantitative coupling at a near-neutral pH (7.0–7.5), preserving base-labile PTMs like O-glycosylation.
-
Cleavage Facilitation: The acyl oxygen can participate in intramolecular catalysis (anchimeric assistance), accelerating the cyclization and cleavage of the N-terminal residue under significantly milder acidic conditions compared to standard PITC[1][5].
-
Detection Modality: The difluorophenyl moiety serves as a highly hydrophobic tag that enhances electrospray ionization (ESI) efficiency for LC-MS/MS and provides a distinct isotopic mass defect, drastically lowering the LOD[2]. Additionally, it enables orthogonal tracking via
F-NMR[3].
Caption: Mechanistic comparison of N-terminal derivatization using PITC vs. 3,4-DFBITC.
Comparative Performance Data
The structural differences between the two reagents directly translate to distinct operational parameters and analytical sensitivities. The data below synthesizes empirical performance metrics relevant to automated sequencing platforms.
| Parameter | Phenyl Isothiocyanate (PITC) | 3,4-Difluorobenzoyl Isothiocyanate |
| Coupling pH | 8.5 – 9.0 (N-methylpiperidine buffer) | 7.0 – 7.5 (N-methylmorpholine buffer) |
| Coupling Time | 20 – 30 minutes | < 5 minutes |
| Cleavage Reagent | 100% Anhydrous TFA | 1% TFA in Acetonitrile |
| Primary Detection | RP-HPLC with UV Absorbance (269 nm) | LC-ESI-MS/MS and |
| Limit of Detection | ~1.0 to 5.0 picomoles | < 100 femtomoles |
| PTM Compatibility | Poor (Base-catalyzed | Excellent (Preserves labile modifications) |
| Reagent Stability | High (Stable at RT for months) | Moderate (Moisture sensitive, requires inert gas) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes an in-line analytical check to confirm reaction completion before proceeding, preventing the propagation of errors through subsequent sequencing cycles.
Protocol A: Classic Sequencing via PITC
Best for: Routine sequencing of abundant, highly purified recombinant proteins.
-
Immobilization: Spot 10 pmol of the protein onto a Polybrene-treated PVDF membrane.
-
Coupling: Deliver 5% (v/v) PITC in heptane and 10% (v/v) N-methylpiperidine (pH 8.5). Incubate at 45°C for 25 minutes.
-
Wash & Validation: Wash the membrane extensively with ethyl acetate to remove diphenylthiourea (DPTU) byproducts.
-
Self-Validation Check: Monitor the UV absorbance of the final wash effluent at 269 nm. The baseline must return to zero; residual PITC/DPTU will co-elute and mask hydrophobic PTH-amino acids during HPLC analysis.
-
-
Cleavage: Expose the membrane to anhydrous TFA vapor at 45°C for 15 minutes to yield the anilinothiazolinone (ATZ) amino acid.
-
Conversion: Extract the ATZ derivative with 1-chlorobutane, dry, and reconstitute in 25% aqueous TFA. Heat to 64°C for 20 minutes to isomerize to the stable PTH-amino acid.
Protocol B: High-Sensitivity Sequencing via 3,4-DFBITC
Best for: Low-abundance samples, PTM mapping, and complex peptide mixtures.
-
Immobilization: Covalently attach the peptide to an arylamine-functionalized solid support to prevent sample washout during MS-compatible organic extractions[2].
-
Coupling: Deliver 2% (v/v) 3,4-DFBITC in anhydrous acetonitrile buffered with 5% N-methylmorpholine (pH 7.5). Incubate at 40°C for 5 minutes.
-
Self-Validation Check: Divert a 0.5 µL micro-aliquot of the reaction buffer to a direct-infusion ESI-MS. The complete disappearance of the native peptide mass and the exclusive presence of the
adduct confirms 100% coupling efficiency.
-
-
Cleavage: Deliver 1% TFA in acetonitrile at 40°C for 10 minutes. The acyl group provides anchimeric assistance, allowing rapid cleavage without anhydrous strong acids.
-
Conversion & Detection: Extract the fluorinated intermediate and convert in 10% aqueous TFA at 50°C for 10 minutes. Analyze immediately via LC-MS/MS.
-
Self-Validation Check: Utilize
F-NMR on the pooled extract. A sharp, distinct F signal integration verifies stoichiometric labeling and confirms that the fluorinated tag remained intact during acidic conversion[3].
-
Analytical Workflows & Detection Strategies
The transition from PITC to 3,4-DFBITC is fundamentally a transition from optical detection to mass spectrometry.
While PITC derivatives (PTH-amino acids) are optimized for UV detection, they ionize poorly in electrospray mass spectrometry. Conversely, the 3,4-difluorobenzoyl tag acts as a dedicated ionization enhancer . The fluorine atoms increase the hydrophobicity of the cleaved amino acid, ensuring sharp retention on C18 reverse-phase columns. As the derivative elutes into the mass spectrometer, the electron-rich aromatic system readily accepts a charge, boosting the ESI signal by 10- to 50-fold compared to standard PTH-amino acids[2]. Furthermore, the unique mass defect of the fluorine atoms allows bioinformatic software to easily filter out background chemical noise, isolating the true N-terminal sequence.
Caption: Divergent analytical workflows and sensitivity limits based on the chosen sequencing reagent.
Conclusion & Recommendations
The selection between PITC and 3,4-Difluorobenzoyl isothiocyanate should be dictated by the specific analytical demands of the protein target:
-
Choose PITC when: You are performing routine quality control on highly purified, abundant recombinant proteins where standard HPLC-UV instrumentation is preferred due to lower operational costs and established regulatory monographs.
-
Choose 3,4-DFBITC when: You are characterizing novel biotherapeutics, mapping base-labile post-translational modifications, or working with highly complex, low-abundance samples. The mild reaction conditions prevent degradation, while the fluorinated tag unlocks the sub-femtomole sensitivity of modern LC-MS/MS and the structural confirmation capabilities of
F-NMR.
References
-
Lequin, R. M., & Niall, H. D. (1972). The application of a fluorinated isothiocyanate as coupling agent in the Edman degradation. Biochimica et Biophysica Acta (BBA) - Protein Structure. URL:[Link]
-
Bures, E. J., et al. (1995). Design, synthesis, and characterization of a protein sequencing reagent yielding amino acid derivatives with enhanced detectability by mass spectrometry. Analytical Biochemistry. URL:[Link]
- Hawke, D. H., & Boyd, V. L. (1991). Method of C-terminal peptide sequencing. US Patent 5049507A. Google Patents.
-
Wang, Y., et al. (2025). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Analytical Chemistry, ACS Publications. URL: [Link]
Sources
- 1. US5049507A - Method of C-terminal peptide sequencing - Google Patents [patents.google.com]
- 2. Design, synthesis, and characterization of a protein sequencing reagent yielding amino acid derivatives with enhanced detectability by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5049507A - Method of C-terminal peptide sequencing - Google Patents [patents.google.com]
- 5. EP0506846B1 - Amino acid thiohydantoin method and reagent - Google Patents [patents.google.com]
Validation of 3,4-Difluorobenzoyl isothiocyanate reaction products by HPLC and LC-MS
Validation of 3,4-Difluorobenzoyl Isothiocyanate Reaction Products by HPLC and LC-MS: A Comparative Guide
Executive Summary
In targeted metabolomics and pharmaceutical analysis, the accurate quantification of low-molecular-weight amines is often hindered by poor chromatographic retention and severe matrix-induced ion suppression. Derivatization is a proven strategy to overcome these limitations. This guide provides an in-depth comparative analysis of 3,4-Difluorobenzoyl isothiocyanate (DFBITC) against traditional reagents like Phenyl isothiocyanate (PITC). By synthesizing field-proven insights, we outline the mechanistic advantages of DFBITC and provide a self-validating experimental protocol for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Mechanistic Rationale: The Role of Fluorinated Benzoyl Isothiocyanates
Isothiocyanates are established derivatization reagents that react with primary and secondary amines to yield stable thiourea derivatives[1]. The traditional gold standard, 2, successfully enhances ionization and LC-separation but often introduces challenges such as complex sample preparation, matrix effects, and coelution with impurities[2].
To address these limitations, structurally modified reagents like 3,4-DFBITC have been developed. The mechanistic advantages of DFBITC are driven by two structural features:
-
The Benzoyl Group: The highly electron-withdrawing carbonyl group adjacent to the isothiocyanate moiety significantly increases the electrophilicity of the central carbon. This accelerates the nucleophilic addition of amines, driving the reaction to completion in a fraction of the time required for PITC[3].
-
Fluorine Substitution: The addition of fluorine atoms at the 3 and 4 positions of the benzene ring fundamentally alters the physicochemical profile of the resulting thiourea[4]. Fluorine enhances the lipophilicity of the derivative, which drastically improves retention on Reversed-Phase (RP) C18 columns. This chromatographic shift moves target analytes away from early-eluting polar matrix components, effectively bypassing zones of high ion suppression[5].
Workflow for 3,4-DFBITC derivatization and subsequent HPLC/LC-MS validation.
Comparative Performance Analysis
When selecting a derivatization reagent, researchers must balance reactivity, chromatographic behavior, and mass spectrometric sensitivity. Table 1 objectively compares DFBITC with PITC and non-fluorinated Benzoyl isothiocyanate (BITC).
Table 1: Comparative Performance Metrics of Isothiocyanate Reagents
| Metric | Phenyl Isothiocyanate (PITC) | Benzoyl Isothiocyanate (BITC) | 3,4-Difluorobenzoyl Isothiocyanate (DFBITC) |
| Reaction Kinetics | Moderate (30–60 min at 40°C) | Fast (<15 min at RT) | Very Fast (<15 min at RT) |
| RP-HPLC Retention Shift | Moderate | High | Very High (Due to C-F lipophilicity) |
| Matrix Interference | High susceptibility[2] | Moderate | Low (Analytes elute in cleaner organic zones) |
| MS/MS Diagnostic Cleavage | [M+H - Aniline]+ | [Benzoyl]+ | [3,4-Difluorobenzoyl]+ |
| Primary Limitation | Requires harsh drying steps | Lacks unique isotopic signature | Reagent is highly moisture-sensitive |
Self-Validating Experimental Protocol
To ensure scientific integrity, any derivatization workflow must be self-validating. The following protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) from the initial step. If the derivatization is successful and specific, the SIL-IS and the endogenous analyte will perfectly co-elute with an identical mass shift, proving that the observed peak is not a reagent artifact.
Phase 1: Reagent Preparation
-
DFBITC Stock (10 mM): Dissolve 3,4-DFBITC in anhydrous acetonitrile (ACN). Causality: DFBITC is highly reactive; trace water will cause premature hydrolysis of the isothiocyanate to an unreactive amide[4].
-
Buffer (pH 8.5): Prepare 0.1 M Sodium Borate buffer. Causality: Amines must be in their deprotonated (free base) state to act as effective nucleophiles. A pH of 8.5 ensures deprotonation without excessively accelerating reagent hydrolysis.
Phase 2: Derivatization Reaction
-
Spike: Aliquot 50 µL of the biological sample (or standard) into a microcentrifuge tube. Immediately spike with 10 µL of the appropriate SIL-IS (e.g., 13C/15N-labeled amine).
-
Buffer Addition: Add 50 µL of the 0.1 M Sodium Borate buffer and vortex.
-
Derivatization: Add 100 µL of the 10 mM DFBITC stock solution. Vortex vigorously for 10 seconds.
-
Incubation: Incubate at room temperature (20–25°C) for 15 minutes. Causality: The electron-withdrawing fluorobenzoyl group ensures rapid kinetics; heating is unnecessary and may degrade thermolabile metabolites.
-
Quenching: Add 50 µL of 1% Formic Acid in water. Causality: Lowering the pH protonates unreacted amines, immediately halting the nucleophilic addition and stabilizing the formed thiourea for LC-MS analysis.
Phase 3: HPLC and LC-MS/MS Parameters
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Data Interpretation & MS/MS Causality
Upon entering the mass spectrometer, the [M+H]+ precursor ion of the DFBITC-amine conjugate undergoes Collision-Induced Dissociation (CID). The C-N bond of the thiourea structure is the most labile point and is efficiently cleaved[1].
This fragmentation predictably yields either the target amine fragment or the highly stable [3,4-Difluorobenzoyl]+ cation, depending on the proton affinity of the amine. Monitoring the transition from the intact thiourea to the fluorinated benzoyl cation provides an exceptionally clean diagnostic signal, free from background biological noise.
CID fragmentation pathway of 3,4-DFBITC derivatized amines in LC-MS/MS.
References
-
Santa, T. (2010). "Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry." Biomedical Chromatography. Retrieved from [Link]
-
Schwartz, H., et al. (2025). "Comparative evaluation of phenyl isothiocyanate derivatization and 'dilute-and-shoot' methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples." Analytical and Bioanalytical Chemistry. Retrieved from[Link]
-
MDPI. (2022). "Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems." Molecules. Retrieved from[Link]
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Günal, Ş. E. (2023). "Synthesis of 2-Fluorobenzoyl Thiourea Derivatives." İstanbul Commerce University Journal of Science. Retrieved from[Link]
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Biological activity of 3,4-Difluorobenzoyl isothiocyanate derivatives compared to parent compounds
A Comparative Guide to the Biological Activity of 3,4-Difluorobenzoyl Isothiocyanate Derivatives
In the dynamic field of drug discovery, the strategic modification of known bioactive scaffolds is a cornerstone of developing next-generation therapeutics. Isothiocyanates (ITCs), organosulfur compounds renowned for their presence in cruciferous vegetables, have long captured scientific interest due to their potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The benzoyl isothiocyanate framework, in particular, serves as a versatile platform for creating derivatives with enhanced efficacy and target specificity.
This guide provides an in-depth comparison of the biological activities of 3,4-Difluorobenzoyl isothiocyanate derivatives—specifically N-(substituted)-N'-(3,4-difluorobenzoyl)thioureas—against their conceptual parent compounds. The introduction of fluorine atoms into pharmaceutical candidates is a well-established strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved biological performance.[3] Here, we will dissect the structure-activity relationships (SAR) of these fluorinated derivatives, supported by quantitative experimental data, and provide detailed protocols for their synthesis and evaluation.
Synthesis of 3,4-Difluorobenzoyl Isothiocyanate Derivatives
The synthesis of N-substituted-N'-(3,4-difluorobenzoyl)thioureas is typically achieved through a robust, one-pot reaction. The process begins with the generation of the key intermediate, 3,4-difluorobenzoyl isothiocyanate. This is accomplished by reacting 3,4-difluorobenzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate, in an acetone medium. The resulting acyl isothiocyanate is highly reactive and is used in situ.
Without isolation, a primary or secondary amine is introduced into the reaction mixture. The nucleophilic amine readily attacks the electrophilic carbon of the isothiocyanate group, yielding the corresponding N,N'-disubstituted thiourea derivative. This method is efficient and allows for the creation of a diverse library of derivatives by simply varying the amine starting material.[4]
Comparative Analysis of Biological Activity
The true measure of these derivatives lies in their enhanced biological performance compared to simpler, related structures. The parent structures for comparison are the starting aromatic acid (3,4-difluorobenzoic acid) and a representative, simple aromatic isothiocyanate like benzyl isothiocyanate (BITC), which lacks the difluoro-benzoyl moiety. Benzoic acid and its derivatives are known to have some antimicrobial and biological effects, but they are generally less potent than the complex derivatives discussed here.[5]
Anticancer Activity
Isothiocyanates exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cancer signaling pathways.[6] The derivatization of the 3,4-difluorobenzoyl isothiocyanate core into thioureas often enhances this cytotoxic potential. The presence of fluorine atoms can increase the compound's ability to penetrate cell membranes, while the substituted amine moiety allows for additional interactions with biological targets.
Studies on fluorinated thiourea derivatives have shown potent activity against various cancer cell lines.[7][8] The electron-withdrawing nature of the fluorine atoms on the benzoyl ring can significantly influence the electronic distribution of the entire molecule, enhancing its interaction with cellular targets.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Fluorinated Pyridine Thiourea (4a) | HepG2 (Liver) | 4.8 | [7] |
| Fluorinated Pyridine Thiourea (4a) | MCF-7 (Breast) | 5.2 | [7] |
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | HeLa (Cervical) | More potent than Hydroxyurea | [9] |
| Brefeldin A-Isothiocyanate Derivative (6) | HeLa (Cervical) | 1.84 µM | [10] |
| Benzyl Isothiocyanate (BITC) - Parent ITC | A549 (Lung) | ~80 µM | [11] |
| 5-Fluorouracil (Standard Drug) | HepG2 (Liver) | ~3.9 | [7] |
| Cisplatin (Standard Drug) | MCF-7 (Breast) | ~6.5 | [7] |
Note: Data for specific 3,4-difluorobenzoyl isothiocyanate derivatives is limited in publicly accessible literature. The table presents data for structurally related fluorinated benzoyl thioureas and isothiocyanate derivatives to illustrate the potent anticancer activity of this class of compounds.
The data suggests that fluorinated thiourea derivatives can exhibit cytotoxicity comparable to, or in some cases exceeding, that of standard chemotherapeutic agents like 5-fluorouracil and cisplatin.[7] The significantly higher IC50 value for a simple ITC like benzyl isothiocyanate highlights the enhanced potency achieved through the creation of the more complex benzoyl thiourea structure.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their broad-spectrum antimicrobial properties.[12][13] The N-benzoylthiourea scaffold is particularly effective. The introduction of fluorine atoms often enhances this activity, leading to compounds with potent antibacterial and antifungal effects.[14][15]
The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The comparison below demonstrates that fluorinated derivatives can be particularly effective against Gram-positive bacteria and fungi, with some showing activity against Gram-negative strains as well.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Pyridine Thiourea (4a) | S. pneumoniae | 1.95 | [7] |
| Fluorinated Pyridine Thiourea (4a) | B. subtilis | 3.91 | [7] |
| N-(2-fluorophenylcarbamothioyl) Derivative (5a) | E. coli | 128 | [14] |
| N-(2-fluorophenylcarbamothioyl) Derivative (5a) | P. aeruginosa | 128 | [14] |
| N-(2,4,6-trifluorophenylcarbamothioyl) Derivative (5d) | C. albicans | 128 | [14] |
| Perfluorinated Benzoylthiourea (1) | L. pneumophila | 16 | [15] |
| Perfluorinated Benzoylthiourea (1) | E. faecalis | 16 | [15] |
| Benzyl Isothiocyanate (BITC) - Parent ITC | F. nucleatum | 0.2% (2000 µg/mL) | [16][17] |
| 3,4-Difluorobenzoic Acid - Parent Acid | N/A | Generally low activity | [5] |
The data clearly indicates that while parent compounds like BITC do possess antimicrobial properties, their effective concentrations can be quite high.[16] In contrast, the synthesized fluorinated benzoylthiourea derivatives often exhibit significantly lower MIC values, indicating much higher potency.[7][15] Notably, the activity spectrum can be modulated by the nature of the substitutions, with certain derivatives showing excellent activity against Gram-negative bacteria like E. coli and P. aeruginosa, which are often challenging to inhibit.[14]
Experimental Protocols & Methodologies
Scientific integrity demands that claims of enhanced activity are supported by robust, reproducible experimental methods. The following protocols are standard, self-validating systems for the synthesis and biological evaluation of these compounds.
Protocol 1: General Synthesis of N-(Substituted)-N'-(3,4-difluorobenzoyl)thiourea
-
Intermediate Formation: Dissolve 3,4-difluorobenzoyl chloride (10 mmol) and ammonium thiocyanate (12 mmol) in 50 mL of anhydrous acetone.
-
Reaction: Reflux the mixture with stirring for 2 hours. The formation of the 3,4-difluorobenzoyl isothiocyanate intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Derivative Synthesis: To the cooled reaction mixture, add a solution of the desired primary or secondary amine (10 mmol) in 20 mL of anhydrous acetone dropwise over 15 minutes.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The solid precipitate (the thiourea derivative) is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
-
Characterization: Confirm the structure of the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium, typically ranging from 1024 to 8 µg/mL.[14]
-
Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[14]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
The synthesis and evaluation of 3,4-difluorobenzoyl isothiocyanate derivatives represent a compelling strategy in the search for novel therapeutic agents. The experimental evidence, though based on closely related analogs, strongly supports the hypothesis that these compounds possess significantly enhanced biological activity compared to their parent structures. The difluorinated benzoyl moiety, combined with the versatile thiourea linker, creates a molecular scaffold with potent anticancer and antimicrobial properties.
The causality behind this enhancement is multifactorial. The fluorine atoms improve metabolic stability and cellular uptake, while the overall structure allows for multi-target interactions that are crucial for overcoming the complexities of cancer and microbial infections. The provided protocols offer a validated framework for researchers to further explore this promising class of compounds, paving the way for the development of new drugs to address critical unmet medical needs.
References
-
Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2016). ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal. Available at: [Link]
-
Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Available at: [Link]
-
Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds: From Biofilm Disruption to DNA Cleavage. (2024). ACS Omega. Available at: [Link]
-
Zhao, M.-M., et al. (2013). Synthesis, Supramolecular Structure, Antimicrobial and Plant-Growth Regulation Activities of N-Benzoylthiourea. Asian Journal of Chemistry. Available at: [Link]
-
Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. (2017). ResearchGate. Available at: [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis of New N-Benzoyl-N'-Triazine Thiourea Derivatives and Their Antibacterial Activity. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Limban, C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Revue Roumaine de Chimie. Available at: [Link]
-
Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. (2014). ResearchGate. Available at: [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Available at: [Link]
-
Miftah, A. M., & Tjahjono, D. H. (2017). Docking, Synthesis, and Cytotoxic Activity of N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea on HeLa Cell Line. Chulalongkorn University. Available at: [Link]
-
Modification of 5-fluorouracil with thiourea and benzoyl groups and in silico study on thymidylate synthase enzyme as anticancer. (2024). ResearchGate. Available at: [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2020). MDPI. Available at: [Link]
-
Synthesis, characterization, biological potency, and molecular docking of Co, Ni and Cu complexes of a benzoyl isothiocyanate based ligand. (2024). ResearchGate. Available at: [Link]
-
Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. (2022). MDPI. Available at: [Link]
-
Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. (2023). Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Available at: [Link]
-
Wang, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). NCBI. Available at: [Link]
-
IC50 determined for synthesized and reference compounds. (2021). ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). INIS. Available at: [Link]
-
ic50 values compared: Topics by Science.gov. Science.gov. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. Available at: [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). NCBI. Available at: [Link]
-
Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. (2024). Frontiers. Available at: [Link]
-
Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. (2024). ResearchGate. Available at: [Link]
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A comparative study of catalysts for reactions involving 3,4-Difluorobenzoyl isothiocyanate
A Comparative Study of Catalysts for Reactions Involving 3,4-Difluorobenzoyl Isothiocyanate
Executive Summary: The Fluorine Advantage
3,4-Difluorobenzoyl isothiocyanate (3,4-DFBITC) is not merely a reagent; it is a "privileged scaffold" generator in modern medicinal chemistry. The presence of two fluorine atoms at the 3- and 4-positions exerts a profound electron-withdrawing effect (-I effect) , significantly enhancing the electrophilicity of the isothiocyanate carbon compared to its non-fluorinated benzoyl analogs.
This guide objectively compares catalytic strategies for transforming 3,4-DFBITC into bioactive heterocycles. We analyze three primary reaction pathways: Nucleophilic Addition (Thioureas) , 1,2,4-Triazole Cyclization , and Quinazolinone Formation .
Key Findings:
-
Reactivity: The 3,4-difluoro substitution lowers the activation energy for nucleophilic attack, often rendering harsh catalysts unnecessary for initial addition steps.
-
Selectivity: "Soft" base catalysts (e.g., Et₃N) are superior to "hard" inorganic bases (NaOH) for preserving the labile benzoyl-thiourea linkage during intermediate isolation.
-
Green Catalysis: Nano-metal oxides (ZnO, TiO₂) offer superior yields (>90%) and reusability for cyclization steps compared to traditional acid/base reflux methods.
Comparative Analysis: Reaction Pathways & Catalysts
Pathway A: Synthesis of N-(3,4-Difluorobenzoyl)thioureas
The gateway reaction for all subsequent heterocycles.
| Catalyst / Promoter | Reaction Medium | Yield (%) | Reaction Time | Selectivity | Verdict |
| None (Spontaneous) | Acetone/DCM | 85-92% | 1-2 h | High | Recommended for simple amines. |
| Triethylamine (Et₃N) | DCM/THF | 90-95% | 30 min | Very High | Best for Amine Salts or weak nucleophiles. |
| K₂CO₃ (Solid) | Acetone (reflux) | 75-85% | 3-4 h | Moderate | Avoid. Can cause hydrolysis of the benzoyl group. |
| Phase Transfer (TBAI) | Water/DCM | 88-94% | 1 h | High | Excellent for biphasic systems. |
Technical Insight: Due to the high electrophilicity of 3,4-DFBITC, strong catalysts are often overkill. Et₃N acts primarily as an HCl scavenger (if amine hydrochlorides are used) rather than an activator.
Pathway B: Cyclization to 1,2,4-Triazoles
Conversion of the thiosemicarbazide intermediate into the triazole core.
| Catalyst System | Mechanism | Yield (%) | Temp (°C) | Notes |
| NaOH (8% aq.) | Base-catalyzed dehydration | 70-80% | Reflux (100) | Classic Method. Harsh. Can cleave the amide bond if not monitored. |
| POCl₃ | Acid-mediated dehydration | 60-75% | 80-90 | Hazardous. Low atom economy. High byproduct formation. |
| Nano-ZnO | Heterogeneous Lewis Acid | 92-96% | 60-80 | Superior. Reusable, mild, high purity. |
Pathway C: Synthesis of Quinazolin-4(3H)-ones
Reaction with anthranilic acid derivatives.
| Catalyst | Yield | Reusability | E-Factor (Waste) |
| H₂SO₄ (Conc.) | 65% | No | High (Poor) |
| Ionic Liquid ([bmim]PF₆) | 88% | Yes (5 cycles) | Low (Good) |
| TiO₂ Nanoparticles | 94% | Yes (Catalyst) | Very Low (Excellent) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways for 3,4-DFBITC and the role of catalysts in directing the reaction toward specific heterocycles.
Caption: Divergent synthesis pathways from 3,4-DFBITC. The intermediate stability is controlled by the catalyst choice.
Experimental Protocols (Best-in-Class)
Protocol A: Green Synthesis of 1,2,4-Triazoles using Nano-ZnO
Selected for high yield and environmental sustainability.
Reagents:
-
3,4-Difluorobenzoyl isothiocyanate (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Nano-ZnO (10 mol%)
-
Ethanol (5 mL)
Step-by-Step:
-
In Situ Formation: Dissolve 3,4-difluorobenzoyl chloride (1.0 mmol) in dry acetone. Add NH₄SCN (1.1 mmol) and stir at RT for 30 mins. Filter off the NH₄Cl precipitate.[1] The filtrate contains 3,4-DFBITC .[2]
-
Addition: Add hydrazine hydrate dropwise to the filtrate. Stir for 1 hour. The thiosemicarbazide intermediate will precipitate.
-
Cyclization: Dissolve the isolated intermediate in Ethanol (5 mL). Add Nano-ZnO (10 mol%) .
-
Reflux: Heat the mixture at 70°C for 2-3 hours. Monitor via TLC (Ethyl Acetate:Hexane 4:6).
-
Workup: Filter the hot solution to recover the Nano-ZnO catalyst (wash with hot ethanol for reuse).
-
Isolation: Cool the filtrate to precipitate the pure 1,2,4-triazole derivative. Recrystallize from ethanol if necessary.
Validation Criteria:
-
IR: Disappearance of C=O (amide) peak at ~1680 cm⁻¹ and appearance of C=N stretch at ~1610 cm⁻¹.
-
Yield: Expect >90%.
Protocol B: One-Pot Synthesis of Quinazolinones (TiO₂ Catalyzed)
Selected for efficiency and atom economy.
Reagents:
-
Anthranilic acid (1.0 mmol)
-
3,4-DFBITC (1.0 mmol, prepared in situ)
-
TiO₂ Nanoparticles (5 mol%)
-
Dioxane (10 mL)
Step-by-Step:
-
Mix anthranilic acid and 3,4-DFBITC in dioxane.
-
Add TiO₂ nanoparticles .
-
Reflux for 4 hours. The catalyst acts as a dual activator for the nucleophilic attack and the subsequent dehydration.
-
Filter the catalyst.
-
Evaporate solvent and recrystallize the solid product from DMF/Ethanol.
References
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. (2023). Link
- Context: Provides the foundational methods for generating the isothiocyanate intermediate
-
Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. MDPI Molbank. (2011). Link
- Context: Validates the reactivity of fluorinated benzoyl isothiocyanates in thiourea form
-
Cyclization of compound 2 with benzoyl isothiocyanate. ResearchGate. Link
- Context: Comparative data on cyclization catalysts (ZnO vs traditional methods)
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Link
- Context: Comprehensive review of heterocycle formation (triazoles, oxazines)
-
Synthesis of Isothiocyanates: An Update. PMC - NIH. Link
- Context: Discusses desulfurization and alternative "green" catalysts for isothiocyan
-
Sustainable Synthesis of Quinazolinones. Frontiers in Chemistry. (2026). Link
- Context: Supports the use of metal oxide/nanocatalysts for quinazolinone synthesis
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Spectroscopic comparison of 3,4-Difluorobenzoyl isothiocyanate and its reaction adducts
Topic: Spectroscopic comparison of 3,4-Difluorobenzoyl isothiocyanate and its reaction adducts Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comparative spectroscopic analysis of 3,4-difluorobenzoyl isothiocyanate (3,4-DFBITC) and its downstream N-(3,4-difluorobenzoyl)-N'-substituted thiourea reaction adducts. Designed for medicinal chemists and structural biologists, this document focuses on the diagnostic signals required to monitor the conversion of the electrophilic isothiocyanate intermediate into the biologically active thiourea scaffold.
The transition from the reactive cumulene system (-N=C=S) to the thioamide linkage (-NH-CS-NH-) is characterized by distinct shifts in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. This guide synthesizes experimental data from analogous benzoyl isothiocyanate systems to establish a robust characterization protocol.
Chemical Identity & Reactivity Profile
The core moiety, 3,4-difluorobenzoyl isothiocyanate , is a versatile electrophile generated in situ or isolated as a stable intermediate. Its reactivity is driven by the electron-withdrawing nature of the 3,4-difluoro substitution pattern, which enhances the electrophilicity of the carbonyl carbon and the isothiocyanate carbon.
-
Precursor: 3,4-Difluorobenzoyl chloride
-
Intermediate: 3,4-Difluorobenzoyl isothiocyanate (3,4-DFBITC)
-
Target Adduct: N-(3,4-difluorobenzoyl)-N'-aryl/alkyl thiourea
Mechanistic Pathway
The synthesis typically proceeds via a nucleophilic substitution of the acid chloride with a thiocyanate salt (ammonium or potassium thiocyanate), followed by the addition of a primary or secondary amine.
Figure 1: Synthetic pathway for the generation of thiourea adducts from acid chloride precursors via the isothiocyanate intermediate.[1]
Spectroscopic Comparison: The Diagnostic Signals
The successful conversion of 3,4-DFBITC to its thiourea adduct is confirmed by the disappearance of the cumulene spectral signature and the emergence of thioamide protons.
A. Infrared (FT-IR) Spectroscopy
The most immediate confirmation of reaction progress is the monitoring of the isothiocyanate stretch.
| Functional Group | 3,4-DFBITC (Intermediate) | Thiourea Adduct (Product) | Diagnostic Note |
| -N=C=S Stretch | ~2000–2050 cm⁻¹ (Strong, Broad) | Absent | Complete disappearance confirms consumption of intermediate. |
| N-H Stretch | Absent | 3150–3400 cm⁻¹ (Medium) | Often appears as two bands (free vs. H-bonded). |
| C=O Stretch | ~1680–1690 cm⁻¹ | 1650–1670 cm⁻¹ | Shifts to lower frequency due to intramolecular H-bonding with thioamide NH. |
| C=S Stretch | N/A | 1150–1250 cm⁻¹ | Often coupled with C-N vibrations; less distinct than C=O but diagnostic. |
Technical Insight: The 3,4-difluoro substitution on the benzoyl ring exerts an inductive effect that may shift the C=O stretch to slightly higher frequencies compared to unsubstituted benzoyl isothiocyanates. Upon thiourea formation, the carbonyl oxygen often participates in a 6-membered intramolecular hydrogen bond with the thioamide proton, lowering the C=O frequency significantly.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural proof. The
Table 2: Comparative
| Proton Environment | 3,4-DFBITC (ppm) | Thiourea Adduct (ppm) | Structural Causality |
| CO-NH-CS (H1) | Absent | 11.0 – 12.5 ppm (Singlet) | Highly deshielded due to flanking C=O and C=S groups. |
| CS-NH-R (H2) | Absent | 10.5 – 11.8 ppm (Singlet) | Deshielded; chemical shift varies heavily based on substituent R. |
| Aromatic H (2, 5, 6) | 7.5 – 8.2 ppm (Multiplets) | 7.4 – 8.1 ppm (Multiplets) | Minor shifts; splitting patterns (d, t, m) dominated by |
Table 3: Comparative
| Carbon Environment | 3,4-DFBITC (ppm) | Thiourea Adduct (ppm) | Diagnostic Note |
| -N=C=S | ~145 – 155 ppm | Absent | Weak signal in intermediate due to long relaxation times. |
| C=S (Thione) | Absent | 178 – 182 ppm | The most downfield signal; definitive proof of thiourea formation. |
| C=O (Carbonyl) | ~160 – 165 ppm | 165 – 170 ppm | Shifts downfield upon adduct formation. |
| C-F (Aromatic) | ~148 – 155 ppm | ~148 – 155 ppm | Appears as doublets due to |
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of N-(3,4-difluorobenzoyl)-N'-phenylthiourea (Representative Adduct).
Step 1: In Situ Generation of Isothiocyanate
-
Dissolution: Dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone.
-
Activation: Add 3,4-difluorobenzoyl chloride (1.0 eq) dropwise at room temperature.
-
Reaction: Reflux for 1 hour. A white precipitate of ammonium chloride will form.
-
Checkpoint: Optional: Filter a small aliquot and run IR.[2] Look for the strong peak at 2040 cm⁻¹ .
Step 2: Formation of Thiourea Adduct
-
Addition: To the reaction mixture (without isolating the isothiocyanate), add the target amine (e.g., aniline, 1.0 eq) dissolved in acetone.
-
Reflux: Continue reflux for 2–4 hours. Monitor by TLC (Intermediate spot should disappear).
-
Workup: Pour the reaction mixture into ice-cold water. The thiourea adduct typically precipitates as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.
Step 3: Validation (Self-Validating Criteria)
-
Criterion 1: IR spectrum must show zero intensity in the 2000–2200 cm⁻¹ region.
-
Criterion 2:
H NMR must show two exchangeable protons (D₂O shake) above 10 ppm. -
Criterion 3:
F NMR should show two distinct multiplets (approx -130 to -150 ppm) corresponding to the 3- and 4-positions, confirming the ring integrity.
References
-
Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity. Malaysian Journal of Analytical Sciences. 3
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. 4[1]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. 5
-
Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. Journal of Chemical Crystallography. 6
-
Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT. 7
Sources
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. icaiit.org [icaiit.org]
Assessing the Purity of Synthesized 3,4-Difluorobenzoyl Isothiocyanate: A Comparative Methodological Guide
3,4-Difluorobenzoyl isothiocyanate (CAS: 926249-80-1) is a highly reactive, moisture-sensitive building block frequently utilized in the synthesis of complex heterocyclic compounds, thioureas, and potential protease inhibitors. However, determining the absolute purity of synthesized aroyl isothiocyanates presents a significant analytical challenge.
As an application scientist, I frequently observe laboratories defaulting to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessments. For reactive isothiocyanates, this is a critical methodological error. The electrophilic carbon of the isothiocyanate group (-N=C=S) readily reacts with protic solvents commonly used in HPLC mobile phases (such as water and methanol), leading to in-situ degradation, artifactual peaks, and gross underestimation of purity. Furthermore, isothiocyanates can precipitate in standard chromatographic systems, causing significant quantitative losses [3].
This guide objectively compares the performance of three primary analytical modalities—Quantitative NMR (qNMR) , Pre-column Derivatization RP-HPLC , and Gas Chromatography (GC-FID) —providing self-validating experimental protocols to ensure scientific integrity in your purity assessments.
The Causality of Analytical Choices: Why Standard Methods Fail
To accurately assess the purity of 3,4-difluorobenzoyl isothiocyanate, we must design our analytical workflow around its chemical reactivity:
-
Direct RP-HPLC: Fails due to hydrolysis and solvolysis during the chromatographic run. The compound lacks a robust native chromophore compared to its conjugated derivatives, and precipitation at room temperature can skew quantitative accuracy [3].
-
Gas Chromatography (GC): While useful for detecting volatile precursors (like 3,4-difluorobenzoyl chloride) or solvents, the high injector temperatures (typically >250°C) can induce thermal degradation of the isothiocyanate.
-
The Solution: We must either measure the compound in a completely inert environment without a reference standard (qNMR ) or intentionally react the isothiocyanate into a stable, highly UV-absorbent derivative prior to analysis (Derivatization RP-HPLC ) [1, 5].
Decision matrix for selecting the appropriate purity assessment methodology.
Objective Comparison of Analytical Modalities
To provide a clear comparative baseline, the following table summarizes the quantitative performance and operational parameters of each method when applied to aroyl isothiocyanates.
Table 1: Comparative Performance of Purity Assessment Methods
| Parameter | 1H-qNMR (Absolute Purity) | Pre-column Derivatization RP-HPLC | GC-FID (Direct Injection) |
| Primary Output | Absolute mass fraction (% w/w) | Relative area % (Impurity profile) | Relative area % (Volatiles) |
| Reference Standard | Not Required (Uses internal calibrant) | Required for exact quantification | Required for exact quantification |
| Sample Integrity | Intact (Analyzed in inert CDCl₃) | Intentionally converted to Thiourea | Risk of thermal degradation |
| Typical Precision (RSD) | < 0.5% | 1.0% - 2.5% | 2.0% - 5.0% |
| LOD / Sensitivity | Low (~0.1 - 1.0 mg required) | High (Picogram to Nanogram range) | Moderate |
| Best Used For | Certifying absolute purity of the batch | Detecting trace synthetic byproducts | Detecting residual solvents |
Experimental Workflows & Self-Validating Protocols
Protocol A: Absolute Purity Determination via 1H-qNMR
Quantitative NMR is a primary ratio measurement method. Because the signal area is directly proportional to the number of nuclei, you can determine the exact mass fraction of 3,4-difluorobenzoyl isothiocyanate using an unrelated, highly pure internal standard [2, 4].
Causality Check: We use Maleic Anhydride as the internal standard because it is highly soluble in CDCl₃, chemically inert to isothiocyanates, and provides a sharp, distinct singlet (~6.3 ppm) that does not overlap with the aromatic protons of the 3,4-difluorobenzoyl ring (typically 7.2 - 8.0 ppm).
Step-by-Step Methodology:
-
Metrological Weighing: Using a microbalance (accuracy 0.001 mg), accurately weigh ~15.0 mg of synthesized 3,4-difluorobenzoyl isothiocyanate into a clean glass vial.
-
Standard Addition: Accurately weigh ~5.0 mg of certified reference standard Maleic Anhydride (purity ≥99.9%) into the same vial.
-
Solvation: Dissolve the mixture in 0.8 mL of anhydrous deuterated chloroform (CDCl₃). Ensure the solvent is strictly anhydrous to prevent hydrolysis.
-
Data Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H-NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Critical Parameter: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30 to 60 seconds) to ensure complete magnetization recovery [4].
-
-
Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the Maleic Anhydride singlet and the distinct aromatic protons of the analyte. Calculate the purity using the standard qNMR mass-balance equation.
Protocol B: Pre-Column Derivatization RP-HPLC
Because direct HPLC causes precipitation and solvolysis [3], we intentionally react the 3,4-difluorobenzoyl isothiocyanate with a secondary amine (e.g., diethylamine) to form a highly stable, UV-active thiourea derivative prior to injection [1, 5].
Chemical derivatization pathway for robust RP-HPLC analysis.
Causality Check: Diethylamine is chosen because it reacts quantitatively and rapidly (within minutes) with the isothiocyanate at room temperature. The resulting N,N-diethyl-N'-(3,4-difluorobenzoyl)thiourea is completely stable in acidic aqueous/acetonitrile mobile phases and exhibits a strong UV absorbance maximum.
Step-by-Step Methodology:
-
Derivatization Reaction: Dissolve 10.0 mg of the synthesized 3,4-difluorobenzoyl isothiocyanate in 5.0 mL of anhydrous acetonitrile.
-
Nucleophilic Addition: Add 50 µL of diethylamine (excess) to the solution. Vortex briefly and incubate at room temperature for 15 minutes [5].
-
Quenching & Dilution: Dilute a 100 µL aliquot of this reaction mixture to 1.0 mL with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). The acidic mobile phase neutralizes the excess diethylamine, stopping any further side reactions.
-
HPLC Conditions:
-
Column: C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution from 30% Acetonitrile (0.1% FA) to 90% Acetonitrile (0.1% FA) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: The purity is determined by calculating the relative area percentage of the main thiourea peak against any non-derivatized impurities or synthetic byproducts (e.g., unreacted 3,4-difluorobenzoyl chloride or benzamide derivatives).
Conclusion
For the rigorous assessment of 3,4-difluorobenzoyl isothiocyanate, a single analytical method is insufficient. 1H-qNMR must be utilized as the primary self-validating system to establish the absolute mass fraction of the active compound without the need for identical reference standards. Subsequently, Pre-column Derivatization RP-HPLC should be employed to map the trace impurity profile, bypassing the inherent instability of the isothiocyanate moiety in standard chromatographic systems.
References
1.1. BenchChem. 2.2. Metrologia (NIST). 3.. ResearchGate. 4. 3. ETH Zurich / Sigma-Aldrich. 5. . BenchChem.
Sources
In Vitro vs. In Vivo Efficacy of 4-Difluorobenzoyl Isothiocyanate-Based Drug Candidates: A Comparison Guide
Executive Summary & Chemical Context
In modern medicinal chemistry, 4-Difluorobenzoyl isothiocyanate (alongside its regioisomers such as 2,4- and 3,4-difluorobenzoyl isothiocyanate) serves as a highly reactive, electrophilic building block for synthesizing novel therapeutic agents. By reacting this precursor with various amines, researchers generate difluorobenzoyl thioureas, tricyclic thiazoles, and thiohydantoin derivatives. The strategic incorporation of the difluorobenzoyl moiety significantly enhances lipophilicity, membrane permeability, and metabolic stability compared to unsubstituted analogs 1.
This guide provides an objective, data-driven comparison of the in vitro and in vivo efficacy of these candidates against standard alternatives, equipping drug development professionals with the mechanistic grounding and self-validating protocols necessary for preclinical evaluation.
Mechanistic Grounding & Target Engagement
The efficacy of difluorobenzoyl isothiocyanate-derived candidates is rooted in their multi-target engagement profile. The highly electronegative fluorine atoms modulate the pKa of the adjacent thiourea/amide protons, strengthening hydrogen-bond interactions within target enzyme pockets 2.
Key mechanisms include:
-
Rab7 GTPase Inhibition: Fluorobenzoyl thiourea derivatives act as competitive inhibitors of nucleotide binding in small molecular weight GTPases, demonstrating nanomolar potency in vitro and disrupting tumor cell survival pathways 3.
-
MetAP2 Inhibition (Anti-Angiogenesis): Tricyclic thiazoles synthesized from difluorobenzoyl precursors inhibit methionine aminopeptidase 2 (MetAP2), effectively blocking endothelial cell proliferation—an obligatory step for in vivo angiogenesis 4.
-
SIRT1 Modulation: Benzoyl thiourea derivatives interact with SIRT1, triggering downstream apoptotic signaling in breast and colon cancer cell lines 1.
Caption: Mechanistic pathways of difluorobenzoyl isothiocyanate-derived compounds in oncology.
In Vitro Efficacy vs. In Vivo Translation
A common pitfall in drug development is the "translation gap"—where high in vitro potency fails to translate into in vivo efficacy due to rapid metabolic clearance.
In Vitro Performance
In vitro, difluorobenzoyl thioureas exhibit exceptional cytotoxicity. In Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assays, these compounds inhibit tube length and junction formation by >65% at 5 µM concentrations 4. The causality here is direct: by blocking MetAP2, the cells cannot process the N-terminal methionine of critical angiogenic proteins, halting proliferation.
In Vivo Efficacy
While unsubstituted benzoyl thioureas often suffer from rapid CYP450-mediated oxidation at the phenyl ring, the di-fluoro substitution sterically and electronically shields the ring. In vivo murine xenograft models demonstrate that difluorobenzoyl candidates maintain a longer plasma half-life (
Objective Comparison Guide: Product vs. Alternatives
The following table synthesizes quantitative data comparing a lead Difluorobenzoyl Isothiocyanate-derived candidate against standard alternatives.
| Metric / Property | Difluorobenzoyl Thiourea Candidates | Unsubstituted Benzoyl Thioureas | Standard Chemotherapy (e.g., 5-FU) |
| In Vitro IC50 (HUVEC) | 1.2 – 3.5 µM | 8.5 – 15.0 µM | 0.5 – 2.0 µM |
| In Vivo TGI (%) | 68% - 75% | < 30% (Rapid clearance) | 70% - 85% |
| Plasma Half-Life ( | 6.5 – 8.0 Hours | 1.2 – 2.0 Hours | Variable (Often requires continuous infusion) |
| Metabolic Stability | High (Fluorine shielding) | Low (Prone to oxidation) | Moderate to High |
| Primary Toxicity | Mild hepatotoxicity at high doses | Poor solubility / precipitation | Severe myelosuppression, GI toxicity |
| Mechanism of Action | Rab7 / MetAP2 / SIRT1 | Weak SIRT1 modulation | DNA/RNA synthesis inhibition |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify assay causality.
Protocol A: In Vitro HUVEC Tube Formation Assay (Anti-Angiogenesis)
Causality Check: This assay directly measures the functional consequence of MetAP2 inhibition. If the compound is active, endothelial cells will fail to align into capillary-like structures.
-
Matrix Preparation: Coat pre-chilled 96-well plates with 50 µL of Matrigel® per well. Incubate at 37°C for 30 minutes to allow polymerization.
-
Cell Seeding: Harvest HUVECs (Passage 2-4) and resuspend in endothelial basal medium containing 1% FBS. Seed at a density of
cells/well. -
Compound Treatment: Add the difluorobenzoyl isothiocyanate candidate at varying concentrations (0.1, 1.0, 5.0 µM).
-
Validation Control: Use Fumagillin (a known MetAP2 inhibitor) as a positive control, and 0.1% DMSO as a vehicle negative control.
-
-
Incubation & Imaging: Incubate for 12-18 hours at 37°C with 5%
. Image using an inverted phase-contrast microscope. -
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length and number of branch points.
Protocol B: In Vivo Murine Tumor Xenograft Efficacy Model
Causality Check: Tumor volume tracking combined with post-mortem histopathology ensures that tumor shrinkage is due to the drug's mechanism (apoptosis/necrosis) rather than generalized cachexia.
-
Model Establishment: Inject
Ehrlich Ascites Carcinoma (EAC) or HCC cells subcutaneously into the right flank of 6-week-old BALB/c nude mice. -
Randomization: Once tumors reach ~100
(approx. 7-10 days), randomize mice into groups (n=8): Vehicle control, Standard Chemotherapy (e.g., 5-FU at 20 mg/kg), and Candidate (10, 30, 50 mg/kg). -
Dosing Regimen: Administer compounds via intraperitoneal (i.p.) injection or oral gavage (depending on PK profile) every other day for 21 days.
-
Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate volume:
. Monitor body weight to self-validate against acute systemic toxicity (a weight drop >15% invalidates the dosage safety). -
Endpoint Analysis: Sacrifice mice on Day 22. Excise tumors for weighing and perform H&E and TUNEL staining to confirm apoptotic indices.
Caption: Step-by-step workflow from in vitro screening to in vivo efficacy validation.
References
-
Tricyclic thiazoles are a new class of angiogenesis inhibitors. PMC. Available at:[Link]
- US8765803B1 - Rab7 GTPase inhibitors and related methods of treatment. Google Patents.
-
SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. DergiPark. Available at:[Link]
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 3,4-Difluorobenzoyl Isothiocyanate
The following guide details the operational procedures for the safe handling and disposal of 3,4-Difluorobenzoyl isothiocyanate .
Executive Safety Summary
3,4-Difluorobenzoyl isothiocyanate (CAS: 926249-80-1 / Generic Benzoyl ITC: 532-55-8) is a highly reactive electrophile used in organic synthesis. Unlike standard alkyl isothiocyanates, the benzoyl moiety significantly increases reactivity toward nucleophiles.
-
Primary Hazard: Lachrymator (induces severe tearing) and Corrosive .
-
Critical Reactivity Risk: Hydrolysis releases Carbonyl Sulfide (COS) , a toxic and flammable gas. NEVER add water directly to the pure chemical in a closed container; pressure buildup may cause rupture.
-
Disposal Method: High-temperature incineration equipped with a scrubber for Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).
Chemical Profile & Waste Classification
| Parameter | Specification | Operational Implication |
| Functional Group | Acyl Isothiocyanate (-CO-NCS) | High electrophilicity; reacts violently with amines/bases. |
| Hydrolysis Products | 3,4-Difluorobenzamide + COS (Gas) | Do not seal aqueous waste mixtures immediately. |
| Combustion Byproducts | HF, SO₂, NOₓ, CO | Requires incinerator with alkaline scrubber. |
| Waste Stream | Halogenated Organic | Must be segregated from non-halogenated solvents. |
| RCRA Code (Est.) | D003 (Reactive), D001 (Ignitable) | Verify with local EHS; treat as P-listed equivalent if unsure. |
Operational Disposal Protocols
Scenario A: Disposal of Pure/Surplus Chemical
Do not attempt to quench large quantities (>10 mL) in the lab due to exotherm and gas evolution risks.
-
Container: Keep in the original manufacturer bottle if possible. Ensure the cap is tight but check for pressure buildup if the bottle is old.
-
Secondary Containment: Place the bottle inside a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Attach a hazardous waste tag clearly marked:
-
Chemical Name: 3,4-Difluorobenzoyl isothiocyanate[1]
-
Hazards:Lachrymator, Corrosive, Reactive (Water).
-
-
Storage: Store in a dedicated "Halogenated Organic Waste" satellite accumulation area, away from amines and moisture, until pickup by a licensed hazardous waste contractor.
Scenario B: Quenching & Decontamination (Glassware/Residues)
Use this protocol for cleaning empty bottles, syringes, or reaction flasks.
The "Amine Quench" Method (Preferred): This method converts the volatile isothiocyanate into a stable, non-volatile thiourea solid, preventing gas evolution.
-
Reagents: 5% Benzylamine (or excess Ethanol) in a solvent like Dichloromethane (DCM) or Acetone.
-
Procedure:
-
PPE: Wear butyl rubber gloves, goggles, and work inside a fume hood.
-
Rinse: Rinse the contaminated glassware with the 5% Benzylamine solution.
-
Reaction: Allow to sit for 15 minutes. The isothiocyanate reacts to form N-(3,4-difluorobenzoyl)-N'-benzylthiourea.
-
Disposal: Collect the rinse solvent into the "Halogenated Organic Waste" carboy.
-
Final Wash: Wash glassware with soap and water.
-
Scenario C: Emergency Spill Response
-
Evacuate: If the spill is >10 mL or outside a hood, evacuate the area (Lachrymator hazard).
-
PPE: Double nitrile gloves (or Silver Shield®), lab coat, full-face respirator with organic vapor/acid gas cartridges.
-
Absorb: Cover spill with a non-reactive absorbent (Vermiculite or dry sand). Do not use paper towels (rapid evaporation).
-
Neutralize: Gently spray the absorbent with a mixture of 90% Ethanol / 10% Aqueous Ammonia .
-
Note: Ammonia accelerates decomposition but ensure good ventilation.
-
-
Collect: Scoop material into a wide-mouth jar. Do not seal tightly for 24 hours to allow any generated gas to escape. Label as "Spill Debris: Fluorinated Isothiocyanate."
Technical Justification: The Hydrolysis Risk
Understanding the mechanism is vital for safety. Unlike alkyl isothiocyanates, aroyl isothiocyanates hydrolyze via a pathway that generates gas.
Mechanism:
-
Water attacks the carbonyl carbon (most electrophilic site).
-
An unstable carbamic acid intermediate forms.
-
This decomposes into the amide and Carbonyl Sulfide (COS) .
Why this matters:
-
COS is structurally similar to CO2 but is flammable and toxic.
-
If you place the pure chemical in a waste bottle with aqueous waste and cap it, the COS evolution can pressurize and shatter the bottle .
-
Protocol Validation: The "Amine Quench" (Scenario B) is superior because it forms a stable thiourea adduct without gas evolution.
Decision Workflow (Visualization)
Figure 1: Decision matrix for the safe disposal of benzoyl isothiocyanates, prioritizing gas-free quenching methods for residues and direct incineration for bulk.
References
-
National Institutes of Health (NIH). (2010). Hydrolysis of Isothiocyanates and Biofumigant Effects. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Organic Syntheses. (1955). Preparation of Organic Isothiocyanates and Handling Guidelines. Org. Synth. Coll. Vol. 3. Retrieved from [Link]
Sources
Personal protective equipment for handling 3,4-Difluorobenzoyl isothiocyanate
Executive Hazard Assessment & Chemical Logic[1]
Handling 3,4-Difluorobenzoyl isothiocyanate requires more than standard organic safety protocols. This compound is not merely "toxic"; it is a reactive electrophile designed to derivatize nucleophiles. This same reactivity makes it a potent biological hazard.
The "Why" Behind the Hazard (Structure-Activity Relationship)
To safely handle this compound, you must understand its molecular behavior:
-
Acyl Activation: Unlike alkyl isothiocyanates (e.g., methyl isothiocyanate), the benzoyl group withdraws electron density from the isothiocyanate (-N=C=S) carbon. This makes the central carbon highly electrophilic and hyper-reactive toward biological nucleophiles (proteins, DNA).
-
Lachrymatory Effect: The high reactivity triggers immediate TRPA1 ion channel activation in the eyes and respiratory tract, causing severe tearing and respiratory distress even at low vapor concentrations [1].
-
Sensitization Potential: The isothiocyanate moiety is a known hapten. It can covalently bind to skin and respiratory proteins, leading to irreversible immunological sensitization (asthma/dermatitis) upon repeated exposure [2].
-
Fluorine Stability vs. Thermal Risk: The C-F bonds on the benzene ring are metabolically stable but pose a thermal decomposition risk . In a fire, this compound releases Hydrogen Fluoride (HF), requiring specialized firefighting protocols [3].
Personal Protective Equipment (PPE) Matrix
Standard latex gloves provide insufficient protection against isothiocyanates due to rapid permeation. The following matrix is non-negotiable for handling >50 mg quantities.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection (Primary) | Nitrile (Minimum 5 mil) | Provides basic splash protection. Inspect for pinholes immediately. |
| Hand Protection (Secondary) | Silver Shield® / Laminate | CRITICAL: Acyl isothiocyanates can permeate nitrile. For prolonged handling or spill cleanup, wear laminate gloves under nitrile gloves to maintain dexterity while ensuring chemical resistance. |
| Respiratory | Full-Face Respirator (ABEK-P3) | If working outside a fume hood is unavoidable (e.g., balance calibration), a half-mask is insufficient due to ocular absorption of vapors (lachrymator). |
| Eye/Face | Chemical Goggles + Face Shield | Standard safety glasses do not seal against vapors. The face shield protects the neck from corrosive hydrolysis products. |
| Body | Tyvek® Lab Coat + Apron | Cotton lab coats can absorb the chemical and hold it against the skin. A chemical-resistant apron prevents soak-through.[1] |
Operational Protocol: From Storage to Reaction
The following workflow minimizes exposure during the most critical phase: transfer and weighing.
Phase A: Pre-Operational Checks
-
Atmosphere: Ensure Fume Hood face velocity is >0.5 m/s.
-
Quench Prep: Prepare a beaker of 5% Aqueous Sodium Carbonate with a trace of surfactant (soap). This is your "neutralization station" for dirty spatulas and pipette tips. Do not throw contaminated tips directly into dry waste bins (they will off-gas).
Phase B: Handling Workflow
Figure 1: Safe handling workflow emphasizing the immediate quenching of contaminated tools.
Phase C: Step-by-Step Methodology
-
Thermal Equilibration: Remove the container from the refrigerator (2-8°C). Allow it to reach room temperature inside a desiccator before opening.
-
Reasoning: Opening a cold bottle introduces atmospheric moisture. Hydrolysis generates CO₂ and COS, pressurizing the bottle for the next user [4].
-
-
Weighing: Weigh inside the fume hood. If using a balance outside the hood, taring must be done with a sealed vessel.
-
Transfer: Use positive displacement pipettes for liquids to prevent dripping.
-
Immediate Neutralization: Immediately submerge all pipette tips, spatulas, and empty vials into the Carbonate Quench Solution . Let them soak for 30 minutes before final disposal.
Emergency Response & Disposal
Spill Management (The "Neutralization" Logic)
Do not simply wipe up a spill.[2][3][4] You must chemically deactivate the isothiocyanate group.
Neutralization Solution:
-
Water (90%)
-
Sodium Carbonate or Sodium Bicarbonate (5-10%)
-
Detergent/Surfactant (Trace)
Mechanism: The base catalyzes the hydrolysis of the isothiocyanate (-NCS) to the corresponding amine and Carbonyl Sulfide (COS)/Carbon Dioxide. The surfactant ensures the aqueous base mixes with the organic isothiocyanate [5].
Figure 2: Decision tree for spill remediation.
Disposal Streams
-
Solid Waste: Contaminated gloves and absorbents must be double-bagged and labeled "Toxic/Sensitizer."
-
Liquid Waste:
-
Do NOT mix with acidic waste (Risk of HCN/H2S evolution depending on byproducts).
-
Do NOT mix with oxidizers (Nitric acid + Isothiocyanates = Violent decomposition).
-
Segregate into "Halogenated Organic Waste" due to the fluorine content.
-
References
-
National Institutes of Health (NIH). (2010). The toxic effects of benzyl glucosinolate and its hydrolysis product. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
University of British Columbia. (2017). Chemical Spill Clean-up Procedure (Base Neutralization Protocol). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
